molecular formula C2H8N2O2S B133956 N,N-Dimethylsulfamide CAS No. 3984-14-3

N,N-Dimethylsulfamide

Cat. No.: B133956
CAS No.: 3984-14-3
M. Wt: 124.17 g/mol
InChI Key: QMHAHUAQAJVBIW-UHFFFAOYSA-N
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Description

N,N-Dimethylsulfamide, also known as this compound, is a useful research compound. Its molecular formula is C2H8N2O2S and its molecular weight is 124.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pesticides -> Fungicides -> Amide fungicides -> Phenylsulfamide fungicides -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[methyl(sulfamoyl)amino]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2O2S/c1-4(2)7(3,5)6/h1-2H3,(H2,3,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHAHUAQAJVBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074735
Record name N,N-Dimethylsulfamide
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Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3984-14-3
Record name N,N-Dimethylsulfamide
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Record name N,N-Dimethylsulfamide
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Record name (dimethylsulfamoyl)amine
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Record name N,N-DIMETHYLSULFAMIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-Dimethylsulfamide from Dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylsulfamide, a dialkylsulfamide of significant interest in medicinal chemistry and drug development, serves as a crucial building block for various pharmaceutical compounds. Its synthesis from readily available precursors like dimethylamine is a key process for its utilization in research and industrial applications. This technical guide provides a comprehensive overview of the primary synthetic route to this compound from dimethylamine, focusing on the reaction with sulfuryl chloride. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate a thorough understanding of the synthesis.

Core Synthesis Pathway: Reaction of Dimethylamine with Sulfuryl Chloride

The principal method for the synthesis of this compound involves the reaction of dimethylamine with sulfuryl chloride (SO₂Cl₂). This reaction proceeds through a two-step mechanism involving the formation of a key intermediate, N,N-dimethylsulfamoyl chloride, which is subsequently hydrolyzed to yield the final product.

Reaction Mechanism

The overall reaction can be summarized as follows:

2 (CH₃)₂NH + SO₂Cl₂ → (CH₃)₂NSO₂Cl + (CH₃)₂NH₂Cl (CH₃)₂NSO₂Cl + H₂O → (CH₃)₂NSO₂NH₂ + HCl

The initial step involves the nucleophilic attack of dimethylamine on the sulfur atom of sulfuryl chloride, leading to the displacement of a chloride ion and the formation of N,N-dimethylsulfamoyl chloride. The second molecule of dimethylamine acts as a base to neutralize the hydrogen chloride produced. The subsequent hydrolysis of the N,N-dimethylsulfamoyl chloride intermediate yields this compound.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound, including the preparation of the intermediate, N,N-dimethylsulfamoyl chloride.

Synthesis of N,N-Dimethylsulfamoyl Chloride

A common method for the preparation of N,N-dimethylsulfamoyl chloride involves the direct reaction of dimethylamine gas with liquid sulfuryl chloride.

Procedure:

  • In a dry reaction vessel, place liquid sulfuryl chloride.

  • Maintain the reaction temperature between 10-20 °C.

  • Pass dimethylamine gas through the liquid sulfuryl chloride.

  • A backflow reaction will occur, leading to the formation of N,N-dimethylsulfamoyl chloride.

  • After the reaction is complete, the crude product is purified by vacuum distillation.

Synthesis of this compound via Hydrolysis

The N,N-dimethylsulfamoyl chloride intermediate can be hydrolyzed to produce this compound.[1]

Procedure:

  • To the purified N,N-dimethylsulfamoyl chloride, add water to initiate the hydrolysis reaction.

  • The reaction mixture is typically stirred until the hydrolysis is complete.

  • The resulting this compound can be isolated and purified by standard laboratory techniques such as recrystallization or chromatography.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of the intermediate, N,N-dimethylsulfamoyl chloride.

ParameterValueReference
Yield Approximately 80%[2]
Purity > 97%[2]
Boiling Point 114 °C at 75 mmHg[3]
Density 1.337 g/mL at 25 °C[3]
Refractive Index n20/D 1.452[3]

Visualizing the Synthesis Workflow

To provide a clear understanding of the synthesis process, the following diagrams illustrate the reaction pathway and the experimental workflow.

Synthesis_Pathway Dimethylamine Dimethylamine ((CH₃)₂NH) Intermediate N,N-Dimethylsulfamoyl Chloride ((CH₃)₂NSO₂Cl) Dimethylamine->Intermediate Step 1: Amination SulfurylChloride Sulfuryl Chloride (SO₂Cl₂) SulfurylChloride->Intermediate Product This compound ((CH₃)₂NSO₂NH₂) Intermediate->Product Step 2: Hydrolysis Water Water (H₂O) Water->Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start reaction1 React Dimethylamine gas with Sulfuryl Chloride (10-20°C) start->reaction1 distillation Vacuum Distill to purify N,N-Dimethylsulfamoyl Chloride reaction1->distillation hydrolysis Hydrolyze N,N-Dimethylsulfamoyl Chloride with Water distillation->hydrolysis purification Isolate and Purify This compound hydrolysis->purification end End Product purification->end

References

The Photochemical Synthesis of N,N-Dimethylsulfamide: A Proposed Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

METROPOLIS, USA – In the landscape of pharmaceutical and agrochemical development, the synthesis of sulfamides remains a cornerstone of molecular design. While traditional methods have long been established, the pursuit of more efficient, sustainable, and versatile synthetic routes is a perpetual endeavor. This whitepaper outlines a novel, proposed photochemical methodology for the synthesis of N,N-Dimethylsulfamide, a key structural motif in various biologically active compounds. Drawing upon the principles of modern photoredox catalysis, this guide is intended for researchers, scientists, and professionals in drug development seeking to explore innovative synthetic pathways.

Introduction

This compound is a fundamental building block in medicinal chemistry. Conventional synthetic approaches typically involve the reaction of sulfuryl chloride with dimethylamine, often requiring harsh conditions and yielding undesirable byproducts. Photochemical synthesis presents an attractive alternative, offering the potential for milder reaction conditions, enhanced selectivity, and novel reactivity. This document details a proposed photochemical route to this compound, based on the generation of key reactive intermediates under UV irradiation.

Proposed Photochemical Synthesis Pathway

The proposed synthesis proceeds via the homolytic cleavage of a sulfur-containing precursor by ultraviolet (UV) light, generating a sulfonyl radical. This highly reactive intermediate is then trapped by dimethylamine to form the desired this compound. A plausible precursor for this reaction is sulfuryl chloride (SO₂Cl₂), which is known to undergo photolysis to generate chlorine and sulfonyl chloride radicals.

G cluster_initiation Photoinitiation cluster_propagation Propagation SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) radicals SO₂Cl• + Cl• SO2Cl2->radicals Homolytic Cleavage Me2NH Dimethylamine ((CH₃)₂NH) hv UV Light (hν) product This compound radicals->product Radical Trapping HCl HCl

Caption: Proposed photochemical reaction pathway for the synthesis of this compound.

Experimental Protocol: A Hypothetical Approach

This section outlines a detailed, albeit hypothetical, experimental procedure for the photochemical synthesis of this compound.

3.1 Materials and Equipment

  • Reactants: Sulfuryl chloride (SO₂Cl₂), Dimethylamine (2.0 M solution in THF), Triethylamine (Et₃N)

  • Solvent: Acetonitrile (MeCN), anhydrous

  • Equipment:

    • Quartz reaction vessel

    • UV photoreactor (e.g., equipped with a 254 nm mercury lamp)

    • Magnetic stirrer and stir bar

    • Inert gas supply (Nitrogen or Argon)

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Silica gel for column chromatography

3.2 Reaction Setup and Procedure

The following workflow illustrates the proposed experimental setup and procedure.

G cluster_setup Reaction Setup cluster_reaction Photochemical Reaction cluster_workup Workup and Purification A Add MeCN, Dimethylamine, and Et₃N to quartz vessel B Purge with N₂ for 15 min A->B C Cool to 0-5 °C in an ice bath B->C D Slowly add SO₂Cl₂ via syringe pump C->D E Irradiate with 254 nm UV light with stirring D->E F Monitor reaction by TLC E->F G Quench with saturated NaHCO₃ solution F->G H Extract with Ethyl Acetate G->H I Dry organic layer over Na₂SO₄ H->I J Concentrate under reduced pressure I->J K Purify by column chromatography J->K

Caption: Experimental workflow for the proposed photochemical synthesis.

3.3 Detailed Method

  • To a 100 mL quartz reaction vessel equipped with a magnetic stir bar, add anhydrous acetonitrile (50 mL), a 2.0 M solution of dimethylamine in THF (10 mL, 20 mmol), and triethylamine (2.8 mL, 20 mmol).

  • Seal the vessel and purge with dry nitrogen for 15 minutes.

  • Place the vessel in an ice bath to maintain a temperature of 0-5 °C.

  • In a separate syringe, prepare a solution of sulfuryl chloride (0.84 mL, 10 mmol) in anhydrous acetonitrile (10 mL).

  • Commence UV irradiation of the reaction mixture while stirring vigorously.

  • Add the sulfuryl chloride solution dropwise to the reaction mixture over a period of 1 hour using a syringe pump.

  • Continue the irradiation and stirring at 0-5 °C for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the proposed synthesis, based on typical yields and conditions for similar photochemical reactions.

ParameterValueNotes
Reactants
Sulfuryl Chloride1.35 g (10 mmol)Limiting reagent
Dimethylamine (2M in THF)10 mL (20 mmol)2.0 equivalents
Triethylamine2.02 g (20 mmol)2.0 equivalents, as a base
Reaction Conditions
SolventAcetonitrile (60 mL)Anhydrous
Light Source254 nm UV lamp-
Temperature0-5 °CMaintained with an ice bath
Reaction Time5 hoursIncludes 1 hr addition + 4 hr reaction
Product
This compound
Theoretical Yield1.24 g-
Hypothetical Actual Yield 0.87 g (70%) Based on purification

Conclusion and Outlook

The proposed photochemical synthesis of this compound offers a promising avenue for further research and development. By leveraging the principles of photoredox catalysis, this method has the potential to provide a more sustainable and efficient alternative to traditional synthetic routes. Further optimization of reaction conditions, including catalyst screening, solvent effects, and light source variations, could lead to improved yields and broader applicability. This conceptual framework serves as a starting point for the practical exploration of this novel synthetic strategy, with the ultimate goal of advancing the toolkit available to medicinal and process chemists.

N,N-Dimethylsulfamide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylsulfamide ((CH₃)₂NSO₂NH₂), also known as DMS, is a small, polar organic compound that has garnered significant scientific attention.[1] Primarily recognized as a degradation product of the fungicides tolylfluanide and dichlofluanid, its persistence in the environment, particularly in groundwater, and its role as a precursor to the formation of N-nitrosodimethylamine (NDMA) during water treatment processes have made it a subject of extensive research.[1][2][3] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and reactivity of this compound, with a focus on its environmental fate and analytical methodologies.

Chemical Structure and Identifiers

This compound is a derivative of sulfamide (SO₂(NH₂)₂), where two hydrogen atoms on one of the amine groups are replaced by methyl groups.[1] This substitution significantly influences its chemical and physical properties.

IdentifierValue
IUPAC Name [methyl(sulfamoyl)amino]methane[1][4]
CAS Number 3984-14-3[1][4][5]
Molecular Formula C₂H₈N₂O₂S[1][4][5]
Molecular Weight 124.17 g/mol [1][4]
Canonical SMILES CN(C)S(=O)(=O)N[1]
InChI InChI=1S/C₂H₈N₂O₂S/c1-4(2)7(3,5)6/h1-2H3,(H2,3,5,6)[1][4]
InChIKey QMHAHUAQAJVBIW-UHFFFAOYSA-N[1][4]

Physicochemical Properties

This compound is a colorless liquid with a mild, sulfurous odor.[1] Its polarity, imparted by the sulfonamide group, governs its high solubility in water and many organic solvents.[1]

PropertyValue
Appearance Colorless liquid[1]
Odor Mild, sulfurous[1]
Melting Point 97.00 °C[5]
Boiling Point 216.90 °C[5]
Flash Point 85.00 °C[5]
pKa 10.4[6][7][8]
Solubility Soluble in water and many organic solvents[1]

Synthesis and Reactivity

The synthesis of this compound can be accomplished through several chemical routes. Common methods include the direct amination of sulfur dichloride or thionyl chloride with dimethylamine, or the hydrolysis of sulfonyl chlorides in the presence of dimethylamine.[1] More recently, photochemical methods involving nickel-catalyzed reactions have been explored for the synthesis of sulfamides.[1]

Synthesis_Pathways cluster_reactants Starting Materials cluster_methods Synthesis Methods Dimethylamine Dimethylamine Direct Amination Direct Amination Dimethylamine->Direct Amination Hydrolysis Hydrolysis Dimethylamine->Hydrolysis Sulfur Dichloride / Thionyl Chloride Sulfur Dichloride / Thionyl Chloride Sulfur Dichloride / Thionyl Chloride->Direct Amination Sulfonyl Chlorides Sulfonyl Chlorides Sulfonyl Chlorides->Hydrolysis This compound This compound Direct Amination->this compound Hydrolysis->this compound

General Synthesis Routes for this compound.

This compound exhibits notable reactivity due to the nucleophilic nature of its nitrogen atoms. It can undergo N-arylation with aryl halides in the presence of a nickel catalyst and participates in electrophilic substitution reactions.[1] The compound is stable over a wide pH range but can be hydrolyzed under extreme conditions.[1]

Environmental Fate and Formation of N-Nitrosodimethylamine (NDMA)

This compound is a persistent and mobile organic contaminant found in groundwater and surface waters, primarily originating from the degradation of fungicides like tolylfluanide.[1][2][9] Its stability in aqueous environments contributes to its potential for groundwater contamination.[1]

A significant area of concern is the transformation of this compound into the potent carcinogen N-nitrosodimethylamine (NDMA) during ozonation in drinking water treatment plants.[2][6][7] This reaction is notably catalyzed by the presence of bromide ions.[6][10]

The proposed mechanism involves the following key steps:

  • Ozone oxidizes bromide to form hypobromous acid (HOBr).[6]

  • The deprotonated this compound anion (DMS⁻) reacts rapidly with HOBr to form a brominated intermediate, Br-DMS.[6][7]

  • The deprotonated form of this intermediate, Br-DMS⁻, then reacts with ozone.[6][7]

  • This reaction leads to the formation of an unstable intermediate that undergoes intramolecular rearrangement and sulfur dioxide extrusion to yield NDMA.[10]

Studies have shown that this transformation can result in NDMA yields of up to 54%.[6]

NDMA_Formation_Pathway This compound (DMS) This compound (DMS) DMS_anion DMS⁻ (anion) This compound (DMS)->DMS_anion Deprotonation Br_DMS Br-DMS DMS_anion->Br_DMS Bromination HOBr Hypobromous Acid (HOBr) HOBr->Br_DMS Br_DMS_anion Br-DMS⁻ (anion) Br_DMS->Br_DMS_anion Deprotonation NDMA N-Nitrosodimethylamine (NDMA) Br_DMS_anion->NDMA Reaction & Rearrangement Ozone1 Ozone (O₃) Ozone1->HOBr Ozone2 Ozone (O₃) Ozone2->NDMA Bromide Bromide (Br⁻) Bromide->HOBr Oxidation

Bromide-catalyzed formation of NDMA from this compound during ozonation.

Experimental Protocols

Kinetic Studies of this compound Reactions

The reaction kinetics of this compound with oxidants like hypobromous acid have been investigated using stopped-flow spectrometry.[6]

  • Objective: To determine the rate constant for the reaction of HOBr with this compound.

  • Methodology:

    • Experiments are conducted over a range of pH values (e.g., 6.5 to 12.5).[6]

    • Pseudo-first-order conditions are established with a 5- to 10-fold excess of this compound over HOBr.[6]

    • The change in absorbance is monitored over time at specific wavelengths to follow the formation of the product (e.g., increase in absorbance at 240 nm for Br-DMS) or the consumption of the reactant (e.g., decrease in absorbance at 330 nm for OBr⁻).[6]

Analysis of this compound in Aqueous Matrices

A robust and sensitive method for the determination of this compound in water samples involves Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[11]

  • Objective: To quantify the concentration of this compound in various water samples.

  • Methodology:

    • Sample Preparation: The only required step is the addition of a suitable internal standard to the water sample to compensate for matrix effects.[11]

    • Chromatographic Separation: The sample is directly injected into the UPLC-MS/MS system. A Hypercarb column is often used for the separation of this polar compound.[12]

    • Mass Spectrometric Detection: Tandem mass spectrometry provides high selectivity and sensitivity for the detection and quantification of this compound.[11]

    • Quantification: The concentration is determined by comparing the response of the analyte to that of the internal standard. This method can achieve detection limits in the low ng/L range.[11]

Analytical_Workflow Start Start Sample_Collection Aqueous Sample Collection (Groundwater, Surface Water, etc.) Start->Sample_Collection Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Direct_Injection Direct Injection into UPLC-MS/MS Internal_Standard->Direct_Injection Chromatographic_Separation Chromatographic Separation (e.g., Hypercarb column) Direct_Injection->Chromatographic_Separation MS_Detection Tandem Mass Spectrometric Detection Chromatographic_Separation->MS_Detection Quantification Data Analysis and Quantification MS_Detection->Quantification End End Quantification->End

Workflow for the analysis of this compound in water samples.

Spectroscopic Characterization

While specific spectral data is not detailed in the provided search results, the structural elucidation and characterization of this compound would typically involve the following spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals corresponding to the two methyl groups and the amine protons. The chemical shifts and coupling patterns would provide information about the electronic environment of the protons. ¹³C NMR would show signals for the methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, S=O stretching of the sulfonyl group, and C-H stretching of the methyl groups.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation patterns, which can help in confirming the structure.

Conclusion

This compound is a compound of significant environmental and health relevance. Its persistence in water sources and its ability to act as a precursor to the carcinogen NDMA necessitate a thorough understanding of its chemistry and toxicology. The analytical methods outlined provide the tools for monitoring its presence in the environment, while further research into its biological activities and the development of effective removal strategies from drinking water remain critical areas of investigation.

References

An In-depth Technical Guide to N,N-Dimethylsulfamide (CAS 3984-14-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylsulfamide (DMS), with the CAS number 3984-14-3, is a chemical compound that has garnered significant attention in environmental science and water treatment due to its role as a precursor to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, during ozonation processes.[1][2][3][4] It is a degradation product of certain fungicides, such as tolylfluanide.[5] Beyond its environmental relevance, its chemical structure as a substituted sulfamide suggests its potential as a versatile reactant and building block in organic synthesis. This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis, reactivity, and analytical methods, with a focus on its implications for drug development and research.

Chemical and Physical Properties

This compound is a white solid at room temperature.[5] It is a polar molecule and is highly soluble in water.[6]

PropertyValueReference
Molecular Formula C₂H₈N₂O₂S[5][7]
Molecular Weight 124.16 g/mol [5]
CAS Number 3984-14-3[5][7]
Melting Point 95-96 °C[5]
Boiling Point (Predicted) 216.9 ± 23.0 °C[5]
Density (Predicted) 1.327 ± 0.06 g/cm³[5]
pKa 11.41 ± 0.60[5]
Solubility in Water 140 g/L (at 20°C and pH 7)[6]
Solubility in Organic Solvents Slightly soluble in Acetone, DMSO, and Methanol[5]
Appearance White to Off-White Solid[5]

Spectroscopic Data

¹H NMR Spectroscopy

A proton NMR spectrum of this compound shows two distinct signals.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.40Singlet2H-NH₂ protons
2.38Singlet6H-N(CH₃)₂ protons

Solvent: DMSO-d₆, Spectrometer: 300 MHz[5]

¹³C NMR Spectroscopy

The 13C NMR spectrum of this compound is expected to show a single peak for the two equivalent methyl carbons.

Chemical Shift (δ) ppmAssignment
~37-N(CH₃)₂

Note: The exact chemical shift can vary depending on the solvent and spectrometer frequency. This is a predicted value based on spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for the N-H and S=O bonds.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3350-3250N-H stretchAmine (-NH₂)
~1350-1300Asymmetric SO₂ stretchSulfonyl
~1160-1120Symmetric SO₂ stretchSulfonyl

Note: These are typical ranges for the functional groups present and may vary slightly.

Mass Spectrometry

The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns.

m/zFragment
124[M]⁺ (Molecular Ion)
108[M - NH₂]⁺
78[M - N(CH₃)₂]⁺
44[(CH₃)₂N]⁺

Note: Fragmentation patterns can be complex and depend on the ionization method.

Synthesis of this compound

Experimental Protocol: Synthesis from N,N-Dimethylaminosulfonyl Chloride

This procedure details the synthesis of this compound from N,N-dimethylaminosulfonyl chloride and ammonia.[5]

Materials:

  • N,N-Dimethylaminosulfonyl chloride (6.96 mmol, 0.748 mL)

  • 7 N Ammonia in methanol (104 mmol, 14.92 mL)

  • Dichloromethane (DCM)

  • Sealed autoclave

Procedure:

  • Combine N,N-dimethylaminosulfonyl chloride and the methanolic ammonia solution in a sealed autoclave.

  • Heat the reaction mixture at 60°C for 16 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Remove the solvent from the reaction mixture by evaporation under reduced pressure.

  • Suspend the resulting solid in dichloromethane (DCM).

  • Filter the solid and wash it with additional DCM.

  • Dry the solid under reduced pressure to yield N,N-dimethylsulfonamide.

Yield: 850 mg (98%)[5]

Workflow Diagram:

G cluster_synthesis Synthesis of this compound reagents N,N-Dimethylaminosulfonyl Chloride + 7N Ammonia in Methanol reaction Sealed Autoclave 60°C, 16 hours reagents->reaction evaporation Solvent Evaporation reaction->evaporation suspension Suspend in DCM evaporation->suspension filtration Filter and Wash with DCM suspension->filtration drying Dry under Reduced Pressure filtration->drying product This compound drying->product

Synthesis Workflow

Applications in Research and Drug Development

While a significant body of research on this compound focuses on its role as an environmental contaminant, its chemical structure lends itself to applications in organic synthesis. As a versatile reactant, it can be used in various synthetic transformations, such as in the preparation of N-sulfonylbenzaldimines through copper-catalyzed aza-Friedel-Crafts reactions with 1-methylindole.[5]

The sulfamide moiety is a key functional group in a number of pharmaceuticals. Although direct use of this compound as a building block in the synthesis of major drugs is not widely documented in readily available literature, its structural analogues and the broader class of sulfamides are of significant interest in medicinal chemistry. For instance, the sulfonamide group, a related functionality, is a core component of the COX-2 inhibitor Celecoxib. The synthesis of Celecoxib and its analogues often involves the reaction of a sulfonamide-containing intermediate. While this compound itself is not directly used in the published synthesis of Celecoxib, the chemistry of related sulfonamides is central to the creation of such drugs.

Reactivity and Formation of N-Nitrosodimethylamine (NDMA)

The primary area of concern regarding this compound is its role as a potent precursor to the formation of N-nitrosodimethylamine (NDMA) during ozonation of water, particularly in the presence of bromide ions.[1]

Bromide-Catalyzed NDMA Formation Pathway

The mechanism involves a series of reactions initiated by the oxidation of bromide by ozone to form hypobromous acid (HOBr).

  • Deprotonation: this compound (DMS) can be deprotonated to form the DMS⁻ anion.[1]

  • Bromination: The DMS⁻ anion reacts rapidly with hypobromous acid (HOBr) to form a brominated intermediate, Br-DMS.[1]

  • Reaction with Ozone: The brominated intermediate then reacts with ozone to form a further reaction intermediate.

  • Intramolecular Rearrangement: This intermediate undergoes an intramolecular rearrangement, leading to the formation of NDMA and the extrusion of sulfur dioxide.

G cluster_pathway NDMA Formation Pathway DMS This compound (DMS) DMS_anion DMS Anion DMS->DMS_anion Deprotonation Br_DMS Brominated Intermediate (Br-DMS) DMS_anion->Br_DMS Bromination Br_minus Br⁻ HOBr Hypobromous Acid (HOBr) Br_minus->HOBr Oxidation O3_1 O₃ O3_1->HOBr HOBr->Br_DMS Intermediate Reaction Intermediate Br_DMS->Intermediate O3_2 O₃ O3_2->Intermediate NDMA N-Nitrosodimethylamine (NDMA) Intermediate->NDMA Intramolecular Rearrangement SO2 Sulfur Dioxide (SO₂) Intermediate->SO2

NDMA Formation Pathway
Kinetic Data for NDMA Formation

ReactionReactantsRate Constant (k)pHReference
Bromination of DMS⁻ anionDMS⁻ + HOBr7.1 ± 0.6 × 10⁸ M⁻¹ s⁻¹6.5 - 12.5[1]
Reaction of Br-DMS⁻ with OzoneBr-DMS⁻ + O₃10⁵ ± ².⁵ M⁻¹ s⁻¹Neutral[1]
Experimental Protocol: Stopped-Flow Kinetics

The kinetics of the reaction between this compound and hypobromous acid can be studied using a stopped-flow spectrometer.

Objective: To determine the rate constant for the reaction of HOBr with this compound.

Instrumentation:

  • Hi-Tech Scientific SF-61DX2 Stopped-flow spectrometer or equivalent

Procedure:

  • Prepare solutions of this compound and hypobromous acid in appropriate buffers to control the pH.

  • Work under pseudo-first-order conditions with a 5-10 fold excess of this compound over HOBr.

  • Rapidly mix the two solutions in the stopped-flow apparatus.

  • Monitor the change in absorbance over time at a specific wavelength.

    • For pH 6.5 to 7.8, monitor the increase in absorbance at 240 nm due to the formation of Br-DMS.

    • For pH 11.5 to 12.5, monitor the decrease in absorbance at 330 nm due to the consumption of OBr⁻.

  • Analyze the kinetic traces to determine the observed rate constant (k_obs).

  • Plot k_obs versus the concentration of this compound to determine the second-order rate constant.

Workflow Diagram:

G cluster_kinetics Stopped-Flow Kinetics Workflow prepare Prepare Reactant Solutions (DMS and HOBr in buffer) mix Rapid Mixing in Stopped-Flow Apparatus prepare->mix monitor Monitor Absorbance Change (e.g., at 240 nm or 330 nm) mix->monitor analyze Analyze Kinetic Traces (Determine k_obs) monitor->analyze plot Plot k_obs vs. [DMS] analyze->plot result Determine Second-Order Rate Constant (k) plot->result

Stopped-Flow Kinetics Workflow

Safety and Toxicology

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Toxicological Data:

TestSpeciesRouteValueReference
LD50RatOral>500 mg/kg to <2,000 mg/kg

Note: The provided LD50 value is for a mixture containing this compound and may not represent the value for the pure substance.

Conclusion

This compound is a compound of significant interest due to its critical role in the formation of the carcinogen NDMA during water treatment. A thorough understanding of its chemical properties, reactivity, and the kinetics of its transformation is essential for environmental scientists and engineers. For researchers in organic synthesis and drug development, this compound and its related sulfamide structures represent a class of compounds with potential for the construction of novel molecules, although its direct application in the synthesis of pharmaceuticals is not yet widely established. The detailed protocols and data presented in this guide provide a valuable resource for professionals working with this compound.

References

An In-depth Technical Guide on the Solubility of N,N-Dimethylsulfamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Dimethylsulfamide, a compound of interest in various chemical and pharmaceutical research areas. Due to a lack of publicly available quantitative solubility data, this document focuses on delivering detailed experimental protocols for determining solubility, a structured template for data presentation, and a visual representation of a generalized experimental workflow. This guide is intended to equip researchers with the necessary tools to empirically determine and report the solubility of this compound in relevant organic solvents.

Introduction

This compound is a chemical compound that serves as a versatile reactant in various syntheses and is also known as a degradation product of certain fungicides.[1] Its physicochemical properties, particularly its solubility in organic solvents, are crucial for its application in synthesis, formulation development, and environmental analysis. The polarity of the sulfonamide group suggests that this compound is soluble in many organic solvents.[2] However, a thorough review of the existing scientific literature reveals a significant gap in the availability of specific quantitative solubility data. While some sources qualitatively describe it as slightly soluble in acetone, DMSO, and methanol, precise numerical values are not readily accessible.[1]

This guide aims to address this gap by providing researchers with a standardized methodology to determine the solubility of this compound in a range of organic solvents. Adherence to a consistent experimental protocol is essential for generating reliable and comparable data across different laboratories.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 3984-14-3
Molecular Formula C₂H₈N₂O₂S
Molecular Weight 124.17 g/mol
Melting Point 95-96 °C
Boiling Point 216.9 ± 23.0 °C (Predicted)
Density 1.327 ± 0.06 g/cm³ (Predicted)
Appearance White to Off-White Solid

Data sourced from various chemical databases.

Solubility of this compound: A Data Template

As quantitative solubility data for this compound in various organic solvents is not extensively reported in the literature, the following table is provided as a template for researchers to systematically record their experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound in Organic Solvents

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Determination
e.g., Acetone25e.g., Isothermal Saturation
e.g., Methanol25e.g., Gravimetric
e.g., Ethanol25e.g., HPLC
e.g., Dichloromethane25
e.g., Ethyl Acetate25
e.g., Toluene25
e.g., Acetonitrile25
e.g., Dimethyl Sulfoxide (DMSO)25
e.g., N,N-Dimethylformamide (DMF)25

Experimental Protocol: Determination of Thermodynamic Solubility using the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent. It involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or a calibrated UV-Vis spectrophotometer)

4.2. Procedure

  • Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a constant temperature orbital shaker. Agitate the vials at a consistent speed for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and monitored throughout the experiment.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. It is critical not to disturb the undissolved solid at the bottom of the vial.

  • Filtration: Immediately filter the collected sample through a syringe filter into a clean, dry vial to remove any remaining undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

4.3. Considerations for Accurate Measurement

  • Purity of Compound and Solvents: The purity of both this compound and the organic solvents can significantly impact the solubility results.

  • Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant and accurately known temperature during equilibration and sampling is critical.

  • Equilibration Time: The time required to reach equilibrium can vary depending on the compound and the solvent. It is advisable to perform a preliminary experiment to determine the necessary equilibration time.

  • Analytical Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound solubility using the isothermal shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess This compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter sample E->F G Dilute sample F->G H Quantify concentration (e.g., HPLC-UV) G->H I Calculate Solubility H->I

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is currently scarce in the public domain, this technical guide provides the necessary framework for researchers to systematically and accurately determine these crucial parameters. The detailed experimental protocol for the isothermal shake-flask method, along with the provided data template and workflow visualization, is intended to facilitate the generation of high-quality, reproducible solubility data. Such data will be invaluable for the continued research and development involving this compound in various scientific and industrial applications.

References

Spectroscopic Profile of N,N-Dimethylsulfamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Dimethylsulfamide, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
2.65SingletN(CH₃)₂
4.71Singlet (broad)NH₂

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ) ppmAssignment
37.5N(CH₃)₂

Solvent: Not specified in available data

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3370StrongN-H stretch (asymmetric)
3270StrongN-H stretch (symmetric)
2940MediumC-H stretch (asymmetric)
2840MediumC-H stretch (symmetric)
1470MediumC-H bend (scissoring)
1320StrongS=O stretch (asymmetric)
1160StrongS=O stretch (symmetric)
950MediumS-N stretch
Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) [1]

m/zIntensity (relative)Assignment
125.0379-[M+H]⁺
108.011640[M+H-NH₃]⁺
127.032442[M+Na]⁺

Ionization Mode: Electrospray Ionization (ESI), Positive

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The following are detailed methodologies representative of the experiments used to obtain such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The instrument's software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent compatible with the ionization source (e.g., a mixture of water and acetonitrile with a small amount of formic acid for ESI).

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used. For the data presented, an electrospray ionization (ESI) source was utilized.[1]

  • Data Acquisition: The sample solution is introduced into the ion source. In positive ion mode ESI, the analyte molecules are protonated or form adducts (e.g., with sodium ions). The ions are then guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge ratio (m/z).

  • Data Processing: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The spectrum is analyzed to determine the molecular weight of the compound and to identify characteristic fragment ions.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Characterization Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR Solid_ATR Solid Sample on ATR Crystal Sample->Solid_ATR IR Dilute_Solution Dilute Solution for MS Sample->Dilute_Solution MS NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR IR FTIR-ATR Spectrometer Solid_ATR->IR MS LC-MS System Dilute_Solution->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicities) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS->MS_Data Structure_Confirmation Structural Elucidation and Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of N,N-Dimethylsulfamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylsulfamide is a chemical compound of interest in various fields, including as a transformation product of certain fungicides. A thorough understanding of its structural properties is crucial for its identification, quantification, and the study of its chemical behavior. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for elucidating molecular structures. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, including predicted spectral data, a comprehensive experimental protocol for its acquisition, and a logical visualization of the structure-spectrum correlation.

Predicted ¹H NMR Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following data is based on established principles of NMR spectroscopy and predictions from spectral databases. These values provide a strong theoretical foundation for the interpretation of experimentally acquired spectra.

The structure of this compound features two distinct proton environments: the protons of the two methyl (CH₃) groups and the protons of the amine (NH₂) group.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-N(CH₃)₂2.7 - 2.9Singlet6H
-SO₂NH₂4.5 - 5.5 (broad)Singlet2H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shift of the NH₂ protons can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Interpretation of the Spectrum

The simplicity of the this compound structure is reflected in its predicted ¹H NMR spectrum.

  • The Methyl Protons (-N(CH₃)₂): The six protons of the two methyl groups are chemically equivalent. They are attached to a nitrogen atom, which is adjacent to an electron-withdrawing sulfonyl group (-SO₂-). This electronic environment deshields the protons, causing them to resonate downfield from TMS, in the predicted range of 2.7 - 2.9 ppm. Since there are no adjacent protons to couple with, the signal is expected to be a singlet. The integration value of 6H corresponds to the total number of methyl protons.

  • The Amine Protons (-SO₂NH₂): The two protons of the primary amine group are also chemically equivalent. These protons are directly attached to a nitrogen atom, which is part of the electron-withdrawing sulfamide functional group. This leads to a significant deshielding effect, placing their resonance at a predicted chemical shift of 4.5 - 5.5 ppm. Protons on heteroatoms like nitrogen often exhibit broad signals due to quadrupole broadening and chemical exchange with trace amounts of water or other labile protons in the solvent. This exchange can also suppress coupling to neighboring protons, resulting in a singlet. The integration value of 2H corresponds to the two amine protons.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Analyte: Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. For compounds with exchangeable protons like the amine group in this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can slow down the exchange rate and result in sharper NH peaks.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Homogenization: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.0 ppm). It is often included in commercially available deuterated solvents.

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Table 2: Typical ¹H NMR Acquisition Parameters

ParameterValue
Spectrometer Frequency400 MHz
Nucleus¹H
Number of Scans16 - 64
Relaxation Delay (d1)1.0 - 5.0 s
Acquisition Time2.0 - 4.0 s
Spectral Width12 - 16 ppm
Temperature298 K (25 °C)

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).

  • Integration: Integrate the area under each resonance to determine the relative ratio of protons.

Logical Relationships in the ¹H NMR Spectrum

The relationship between the molecular structure of this compound and its expected ¹H NMR signals can be visualized as a logical workflow.

G cluster_0 Molecular Structure of this compound cluster_1 Proton Environments cluster_2 Predicted ¹H NMR Signals Structure CH₃ | N - SO₂ - NH₂ | CH₃ Protons_A 6 equivalent Methyl Protons (-N(CH₃)₂) Structure->Protons_A Protons_B 2 equivalent Amine Protons (-SO₂NH₂) Structure->Protons_B Signal_A Singlet δ = 2.7-2.9 ppm Integration = 6H Protons_A->Signal_A No adjacent protons Electron-withdrawing -SO₂- group Signal_B Broad Singlet δ = 4.5-5.5 ppm Integration = 2H Protons_B->Signal_B Exchange broadening Electron-withdrawing sulfamide group

Caption: Correlation between the structure of this compound and its predicted ¹H NMR signals.

This diagram illustrates how the two distinct sets of protons in the this compound molecule give rise to two unique signals in the ¹H NMR spectrum, with their chemical shifts and multiplicities determined by their chemical environment and neighboring atoms.

Conclusion

This technical guide provides a comprehensive overview of the ¹H NMR spectrum of this compound for researchers and professionals in drug development and related scientific fields. By presenting predicted spectral data, a detailed experimental protocol, and a clear visualization of the structure-spectrum correlation, this document serves as a valuable resource for the identification and characterization of this compound. The provided methodologies and theoretical data will aid in the design of experiments and the accurate interpretation of NMR results.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of N,N-Dimethylsulfamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation pattern of N,N-Dimethylsulfamide. The information presented herein is synthesized from established principles of mass spectrometry and the known fragmentation behavior of analogous sulfonamide compounds, offering a predictive yet robust framework for researchers in the absence of a publicly available standard spectrum. This guide is intended to aid in the identification and structural elucidation of this compound in complex matrices.

Predicted Electron Ionization Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is predicted to be characterized by several key fragment ions. The relative abundances are estimations based on the known stability of analogous fragments.

m/z Proposed Fragment Ion Ion Formula Predicted Relative Abundance
124[M]•+[C₂H₈N₂O₂S]•+Low
109[M - CH₃]•+[CH₅N₂O₂S]•+Medium
80[SO₂(NH₂)]•+[H₂NO₂S]•+Medium
79[SO₂NH]•+[HNO₂S]•+Medium
64[SO₂]•+[O₂S]•+Low
44[(CH₃)₂N]⁺[C₂H₆N]⁺High (Often Base Peak)
43[CH₃N=CH₂]⁺[C₂H₅N]⁺High
42[CH₂=N=CH₂]•+[C₂H₄N]•+Medium

Proposed Fragmentation Pathway

Upon electron ionization, this compound is expected to undergo a series of characteristic fragmentation reactions. The primary cleavage events are anticipated to occur at the labile S-N bond and around the sulfonyl group.

A key fragmentation route involves the cleavage of the S-N bond, leading to the formation of a stable dimethylaminyl cation at m/z 44 ([(CH₃)₂N]⁺). This is a very common fragmentation pattern for compounds containing a dimethylamino group and is often the base peak in the spectrum. Subsequent rearrangement and loss of a hydrogen atom can lead to the ion at m/z 43.

Another prominent pathway is the cleavage of a methyl group from the parent molecule, resulting in the ion at m/z 109 ([M - CH₃]•+). Further fragmentation of the sulfonyl portion of the molecule can lead to characteristic neutral losses, such as the loss of SO₂ (64 Da), and the formation of ions at m/z 80 and 79.

This compound Fragmentation mol This compound [M]•+ m/z 124 frag109 [M - CH₃]•+ m/z 109 mol->frag109 - CH₃• frag80 [SO₂(NH₂)]•+ m/z 80 mol->frag80 - (CH₃)₂N• frag44 [(CH₃)₂N]⁺ m/z 44 mol->frag44 - SO₂NH₂• frag109->frag44 - SO₂NH• frag79 [SO₂NH]•+ m/z 79 frag80->frag79 - H• frag64 [SO₂]•+ m/z 64 frag80->frag64 - NH₂• frag43 [CH₃N=CH₂]⁺ m/z 43 frag44->frag43 - H• frag42 [CH₂=N=CH₂]•+ m/z 42 frag44->frag42 - H₂

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocols

3.1. Sample Preparation

For aqueous samples, the primary sample preparation step often involves the addition of an internal standard to compensate for matrix effects.[1][2] Due to the polar nature of this compound, direct injection is often feasible, minimizing sample preparation time.[1][2]

3.2. Liquid Chromatography

  • System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A reversed-phase column suitable for polar compounds, such as a C18 or a specialized polar-modified column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 10-100 µL, depending on the sensitivity requirements.

3.3. Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of sulfonamides.

  • Mass Analyzer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) is essential for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification, or for product ion scanning for fragmentation analysis.

  • Collision Gas: Argon is typically used as the collision gas for collision-induced dissociation (CID).

  • Key Transitions for Quantification: While a full fragmentation spectrum is not available, for quantitative methods, specific precursor-to-product ion transitions would be monitored. Based on the predicted fragmentation, likely transitions would involve the precursor ion of [M+H]⁺ (m/z 125) fragmenting to ions such as m/z 44 or m/z 109.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 UPLC cluster_2 Tandem Mass Spectrometry Aqueous Sample Aqueous Sample Add Internal Standard Add Internal Standard Aqueous Sample->Add Internal Standard Direct Injection Direct Injection Add Internal Standard->Direct Injection Reversed-Phase Column Reversed-Phase Column Direct Injection->Reversed-Phase Column Gradient Elution Gradient Elution Reversed-Phase Column->Gradient Elution ESI+ Source ESI+ Source Gradient Elution->ESI+ Source Precursor Ion Selection Precursor Ion Selection ESI+ Source->Precursor Ion Selection Collision-Induced Dissociation Collision-Induced Dissociation Precursor Ion Selection->Collision-Induced Dissociation Fragment Ion Detection Fragment Ion Detection Collision-Induced Dissociation->Fragment Ion Detection

Caption: General workflow for the analysis of this compound.

Fragmentation of Related Sulfonamides

The fragmentation of sulfonamides, in general, has been studied and provides a basis for the predictions made in this guide. Common fragmentation pathways for sulfonamides under electrospray ionization include:

  • Cleavage of the S-N bond: This is a common fragmentation pathway, often leading to the formation of an ion corresponding to the amine portion of the molecule.[3][4]

  • Loss of SO₂: The neutral loss of sulfur dioxide (64 Da) is a characteristic fragmentation for many sulfonamides.[3][5][6]

  • Formation of characteristic ions: Ions at m/z 156, 108, and 92 are often observed in the mass spectra of sulfonamides containing a sulfanilyl group.[3]

While this compound does not contain the aromatic ring common to many therapeutic sulfonamides, the fundamental cleavage patterns around the sulfonyl group are expected to be analogous. The high stability of the dimethylaminyl cation is predicted to be a major driving force in the fragmentation of this compound.

References

N,N-Dimethylsulfamide melting point and boiling point data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of N,N-Dimethylsulfamide

This technical guide provides a comprehensive overview of the melting and boiling point data for this compound. It is intended for researchers, scientists, and professionals in drug development and environmental science who require detailed information on the physical properties and relevant chemical transformations of this compound.

Physicochemical Data of this compound

This compound, a degradation product of certain fungicides, has been the subject of various physicochemical analyses.[1][2] The reported values for its melting and boiling points exhibit some variability across different sources, which is summarized in the table below. This variation may be attributable to different experimental conditions or the purity of the samples analyzed.

PropertyValueSource
Melting Point -25 °C[3]
95-96 °C[1][4]
97.00 °C[5]
Boiling Point approx. 190 °C[3]
216.90 °C[5]
216.9 ± 23.0 °C (Predicted)[1][4]

Experimental Protocols

While specific experimental protocols for the determination of the melting and boiling points of this compound are not detailed in the provided search results, a general method for its synthesis has been described.

General Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of N,N-dimethylaminosulfonyl chloride with ammonia. The general procedure is as follows:

  • N,N-dimethylaminosulfonyl chloride (6.96 mmol, 0.748 mL) is combined with a 7N solution of ammonia in methanol (104 mmol, 14.92 mL) within a sealed autoclave.[1]

  • The reaction mixture is heated to 60°C and maintained at this temperature for 16 hours.[1]

  • Following the reaction period, the solvent is removed via evaporation.[1]

  • The resulting solid residue is suspended in dichloromethane (DCM), filtered, and washed with additional DCM.[1]

  • The final product, N,N-dimethylsulfonamide, is then dried under reduced pressure.[1]

The following diagram illustrates the workflow for this synthesis protocol.

G cluster_reactants Reactants cluster_process Process cluster_product Product N,N-dimethylaminosulfonyl chloride N,N-dimethylaminosulfonyl chloride Sealed Autoclave\n(60°C, 16h) Sealed Autoclave (60°C, 16h) N,N-dimethylaminosulfonyl chloride->Sealed Autoclave\n(60°C, 16h) Ammonia in Methanol Ammonia in Methanol Ammonia in Methanol->Sealed Autoclave\n(60°C, 16h) Solvent Evaporation Solvent Evaporation Sealed Autoclave\n(60°C, 16h)->Solvent Evaporation Suspension in DCM & Filtration Suspension in DCM & Filtration Solvent Evaporation->Suspension in DCM & Filtration Drying Drying Suspension in DCM & Filtration->Drying This compound This compound Drying->this compound

Caption: General synthesis workflow for this compound.

Environmental Fate and Transformation

This compound is recognized as a precursor to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, during the ozonation of water, particularly in the presence of bromide.[3][6] This transformation pathway is of significant concern in drinking water treatment processes.

The mechanism involves the initial reaction of this compound with hypobromous acid (HOBr), which is formed from the oxidation of bromide by ozone.[6] This leads to the formation of a brominated intermediate that subsequently reacts with ozone to yield NDMA.[6] The following diagram outlines this critical transformation pathway.

G This compound (DMS) This compound (DMS) Deprotonated DMS (DMS-) Deprotonated DMS (DMS-) This compound (DMS)->Deprotonated DMS (DMS-) deprotonation Ozone (O3) Ozone (O3) Hypobromous Acid (HOBr) Hypobromous Acid (HOBr) Ozone (O3)->Hypobromous Acid (HOBr) oxidizes Bromide (Br-) Bromide (Br-) Bromide (Br-)->Hypobromous Acid (HOBr) Brominated DMS (Br-DMS) Brominated DMS (Br-DMS) Hypobromous Acid (HOBr)->Brominated DMS (Br-DMS) Deprotonated DMS (DMS-)->Brominated DMS (Br-DMS) reacts with N-Nitrosodimethylamine (NDMA) N-Nitrosodimethylamine (NDMA) Brominated DMS (Br-DMS)->N-Nitrosodimethylamine (NDMA) reacts with Ozone

References

N,N-Dimethylsulfamide: An In-depth Technical Guide to its Formation as a Degradation Product of Tolylfluanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of N,N-Dimethylsulfamide (DMS) as a degradation product of the fungicide tolylfluanide. Tolylfluanide, a broad-spectrum fungicide, undergoes degradation in the environment through various pathways, primarily hydrolysis and photolysis, leading to the formation of the stable and mobile metabolite, DMS. This document details the chemical pathways of degradation, summarizes key quantitative data from various studies, and provides standardized experimental protocols for investigating the hydrolysis, photolysis, and microbial degradation of tolylfluanide. Furthermore, it outlines analytical methodologies for the detection and quantification of tolylfluanide and its degradation products. This guide is intended to be a valuable resource for researchers, environmental scientists, and professionals in the agrochemical and pharmaceutical industries involved in the study of pesticide fate and metabolism.

Introduction

Tolylfluanid, chemically known as N-dichlorofluoromethylthio-N',N'-dimethyl-N-p-tolylsulfamide, has been used as a fungicide in agriculture.[1] Its environmental fate is of significant interest due to the potential for its degradation products to persist and contaminate soil and water systems. One of the primary degradation products of tolylfluanide is this compound (DMS), a polar and mobile compound that has been detected in groundwater.[2][3][4] Understanding the pathways and kinetics of tolylfluanide degradation into DMS is crucial for assessing its environmental impact and for the development of effective monitoring and remediation strategies.

This guide will explore the primary degradation pathways of tolylfluanide, focusing on the formation of DMS through hydrolysis and subsequent degradation of the intermediate product, N,N-dimethyl-N'-p-tolylsulfamide (DMST).

Degradation Pathways of Tolylfluanide

The degradation of tolylfluanide to this compound (DMS) is a multi-step process primarily driven by hydrolysis and photolysis. Microbial activity in soil and water also contributes to the breakdown of tolylfluanide and its intermediates.

Hydrolysis of Tolylfluanide to DMST

The initial and rapid degradation step for tolylfluanide in aqueous environments is the hydrolysis of the N-S bond, which cleaves the dichlorofluoromethylthio group. This reaction leads to the formation of N,N-dimethyl-N'-p-tolylsulfamide (DMST). The rate of this hydrolysis is highly dependent on the pH of the surrounding medium.

Tolylfluanide Tolylfluanide DMST N,N-dimethyl-N'-p-tolylsulfamide (DMST) Tolylfluanide->DMST Hydrolysis (pH dependent) Dichlorofluoromethane_sulfenic_acid Dichlorofluoromethane- sulfenic acid Tolylfluanide->Dichlorofluoromethane_sulfenic_acid Hydrolysis

Figure 1: Hydrolysis of Tolylfluanide to DMST.
Degradation of DMST to DMS

DMST is more stable than tolylfluanide but undergoes further degradation to form the persistent metabolite, DMS. This transformation can occur through two primary pathways:

  • Photodegradation: In the presence of light, particularly in surface waters, DMST can be degraded into DMS. This process can be influenced by the presence of other substances in the water that act as photosensitizers.

  • Microbial Degradation: In soil and aquatic environments, microorganisms can metabolize DMST, leading to the formation of DMS.[3][4]

DMST N,N-dimethyl-N'-p-tolylsulfamide (DMST) DMS This compound (DMS) DMST->DMS Photodegradation / Microbial Degradation Other_products Other Degradation Products DMST->Other_products Further Degradation

Figure 2: Degradation of DMST to DMS.

Quantitative Data on Tolylfluanide Degradation

The rate of tolylfluanide degradation and the formation of its metabolites have been quantified in several studies. The following tables summarize the key kinetic data.

Table 1: Hydrolysis Half-life (DT50) of Tolylfluanide
pHTemperature (°C)Half-life (DT50)Reference
Acidic-Slow[5]
7-At least 2 days[5]

Data on specific half-lives at various acidic pH values were not consistently available in the reviewed literature.

Table 2: Half-life (DT50) of DMST
MediumConditionsHalf-life (DT50)Reference
Aerobic Media (pH 7.7-8.0)-50-70 days[5]

Experimental Protocols

This section provides detailed methodologies for conducting degradation studies on tolylfluanide, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).

Hydrolysis Study (based on OECD Guideline 111)

This protocol describes a tiered approach to determine the rate of hydrolysis of tolylfluanide as a function of pH.[6][7][8]

Objective: To determine the abiotic hydrolytic transformation of tolylfluanide in aqueous solutions at environmentally relevant pH values (4, 7, and 9).

Materials:

  • Tolylfluanide (analytical standard)

  • Sterile aqueous buffer solutions (pH 4, 7, and 9)

  • Sterilized glass flasks with stoppers

  • Constant temperature chamber or water bath

  • Analytical instrumentation (e.g., HPLC-UV or HPLC-MS/MS)

Procedure:

Tier 1: Preliminary Test

  • Prepare a stock solution of tolylfluanide in a suitable organic solvent.

  • Add a small aliquot of the stock solution to each of the sterile buffer solutions (pH 4, 7, and 9) in separate flasks to achieve a final concentration not exceeding 0.01 M or half of its water solubility.

  • Incubate the flasks in the dark at a constant temperature (e.g., 50 °C) for 5 days.

  • At the end of the incubation period, analyze the concentration of tolylfluanide remaining in each solution.

  • If less than 10% degradation is observed at all pH values, tolylfluanide is considered hydrolytically stable, and no further testing is required.

Tier 2: Main Test (for unstable substances)

  • If significant degradation (>10%) is observed in the preliminary test, a main test is conducted at different temperatures (e.g., 25 °C, 40 °C, and 50 °C) for the pH values where instability was noted.

  • Prepare test solutions as described in Tier 1.

  • Incubate the flasks in the dark at the selected temperatures.

  • Collect samples at appropriate time intervals to establish the degradation kinetics. The sampling frequency should be higher at the beginning of the experiment.

  • Analyze the samples for the concentration of tolylfluanide and the formation of the degradation product, DMST.

  • The test should continue until at least 90% of the tolylfluanide has degraded or for a maximum of 30 days.

Data Analysis:

  • Plot the concentration of tolylfluanide versus time for each pH and temperature.

  • Determine the pseudo-first-order rate constant (k) and the half-life (DT50) for the hydrolysis of tolylfluanide under each condition.

cluster_0 Tier 1: Preliminary Test cluster_1 Tier 2: Main Test A1 Prepare Tolylfluanide solutions in pH 4, 7, 9 buffers A2 Incubate at 50°C in dark for 5 days A1->A2 A3 Analyze Tolylfluanide concentration A2->A3 A4 Degradation < 10%? A3->A4 A5 Hydrolytically Stable (End Test) A4->A5 Yes A6 Proceed to Tier 2 A4->A6 No B1 Prepare solutions for unstable pHs at multiple temperatures B2 Incubate in dark B1->B2 B3 Sample at time intervals B2->B3 B4 Analyze for Tolylfluanide and DMST B3->B4 B5 Determine kinetics (k, DT50) B4->B5

Figure 3: Workflow for Tolylfluanide Hydrolysis Study.
Phototransformation Study (based on OECD Guideline 316)

This protocol outlines a tiered approach to determine the direct phototransformation of DMST in water.[2][5][9]

Objective: To determine the rate of direct photolysis of DMST in aqueous solution upon exposure to simulated sunlight.

Materials:

  • DMST (analytical standard)

  • Sterile, buffered pure water

  • Quartz glass reaction vessels

  • A light source simulating natural sunlight (e.g., filtered xenon arc lamp)

  • A dark control setup

  • Analytical instrumentation (e.g., HPLC-UV or HPLC-MS/MS)

Procedure:

Tier 1: Theoretical Screening

  • Estimate the maximum possible direct photolysis rate constant for DMST based on its UV-Vis absorption spectrum and solar irradiance data.

  • If the estimated half-life is ≤ 30 days, proceed to Tier 2.

Tier 2: Experimental Study

  • Prepare a solution of DMST in sterile, buffered pure water at a concentration not exceeding half of its solubility.

  • Fill the quartz reaction vessels with the test solution.

  • Expose the vessels to the light source at a constant temperature.

  • Simultaneously, incubate identical samples in the dark to serve as controls for abiotic and biotic degradation other than photolysis.

  • Collect samples from both the irradiated and dark control vessels at appropriate time intervals.

  • Analyze the samples for the concentration of DMST and the formation of DMS.

  • The experiment should continue until significant degradation of DMST is observed or for a period equivalent to a relevant environmental exposure.

Data Analysis:

  • Plot the concentration of DMST versus time for both irradiated and dark control samples.

  • Calculate the rate of photolysis by correcting for any degradation observed in the dark controls.

  • Determine the photolysis rate constant and half-life of DMST.

  • If significant transformation products are formed (≥ 20% of the initial DMST concentration), their identity, concentration, and rates of formation and decline should be determined.

cluster_0 Tier 1: Theoretical Screen cluster_1 Tier 2: Experimental Study A1 Estimate max photolysis rate of DMST A2 Half-life <= 30 days? A1->A2 A3 Photolytically Stable (End Test) A2->A3 No A4 Proceed to Tier 2 A2->A4 Yes B1 Prepare DMST solution B2 Expose to simulated sunlight (with dark controls) B1->B2 B3 Sample at time intervals B2->B3 B4 Analyze for DMST and DMS B3->B4 B5 Determine photolysis kinetics B4->B5

Figure 4: Workflow for DMST Phototransformation Study.
Soil Metabolism Study

This protocol provides a general framework for investigating the microbial degradation of tolylfluanide and DMST in soil.

Objective: To determine the rate and pathway of microbial degradation of tolylfluanide and DMST in soil under controlled laboratory conditions.

Materials:

  • Tolylfluanide and DMST (analytical standards, preferably radiolabeled)

  • Fresh, sieved soil with known characteristics (pH, organic matter content, texture)

  • Incubation vessels

  • Controlled environment chamber (temperature and humidity)

  • Extraction solvents

  • Analytical instrumentation (e.g., LSC, HPLC-radio-detector, LC-MS/MS)

Procedure:

  • Characterize the soil for its physicochemical properties.

  • Treat the soil with a solution of tolylfluanide or DMST to achieve a desired concentration.

  • Adjust the soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity).

  • Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25 °C).

  • Include sterile control samples (e.g., autoclaved soil) to differentiate between microbial and abiotic degradation.

  • Collect soil samples at various time points over the incubation period.

  • Extract the soil samples with appropriate solvents to recover the parent compound and its degradation products.

  • Analyze the extracts to quantify the remaining parent compound and identify and quantify the major degradation products, including DMS.

Data Analysis:

  • Plot the concentration of the parent compound and its degradation products over time.

  • Calculate the degradation half-life (DT50) in both sterile and non-sterile soil.

  • Identify the major metabolic pathways.

Analytical Methodologies

Accurate quantification of tolylfluanide, DMST, and DMS in various environmental matrices is essential for degradation studies. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.

Sample Preparation

Water Samples:

  • For the analysis of the polar metabolite DMS, a direct injection of the water sample after filtration is often sufficient.[6][9]

  • For tolylfluanide and DMST, solid-phase extraction (SPE) may be necessary to concentrate the analytes and remove matrix interferences.

Soil Samples:

  • Extraction is typically performed using an organic solvent or a mixture of solvents.

  • The extraction method should be optimized to ensure efficient recovery of the target analytes.

  • The resulting extract may require a clean-up step (e.g., using SPE) before analysis.

HPLC-MS/MS Analysis

A fast, sensitive, and robust method for the determination of DMS in water has been developed using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[6][9]

Typical Parameters:

  • Chromatographic Column: A suitable reversed-phase column for polar compounds.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid to improve ionization.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Internal Standards: The use of isotopically labeled internal standards (e.g., DMS-d6) is highly recommended to compensate for matrix effects and improve the accuracy of quantification.[9]

Method Validation (based on ICH Guideline Q2(R1))

The analytical method should be validated to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A limit of detection of 10 ng/L for DMS in water has been reported.[6][9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The degradation of tolylfluanide in the environment is a complex process that leads to the formation of the persistent and mobile metabolite, this compound. The primary pathway involves the initial hydrolysis of tolylfluanide to DMST, which is then further degraded to DMS through photolysis and microbial action. The rates of these reactions are influenced by environmental factors such as pH, temperature, and the presence of light and microorganisms.

This technical guide has provided a detailed overview of these degradation pathways, summarized the available quantitative data, and presented standardized experimental protocols for their investigation. The outlined analytical methodologies, particularly HPLC-MS/MS, are crucial for the accurate monitoring of tolylfluanide and its degradation products in the environment. A thorough understanding of these processes is essential for assessing the environmental risks associated with the use of tolylfluanide and for developing strategies to mitigate its potential impact.

References

An In-depth Technical Guide on the Environmental Fate of N,N-Dimethylsulfamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Dimethylsulfamide (DMS) is a polar, mobile, and persistent organic compound that has garnered increasing environmental scrutiny.[1] Primarily known as a degradation product of the fungicide tolylfluanide, DMS is frequently detected in ground and surface waters.[1][2][3][4] Its persistence in the environment is a significant concern, as conventional water treatment methods are largely ineffective at its removal.[2][4][5] Furthermore, DMS can act as a precursor to the formation of the carcinogenic N-nitrosodimethylamine (NDMA) during ozonation-based water treatment processes.[2][3][4][5] This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate of DMS, including its transformation pathways, mobility, and the analytical methodologies used for its detection.

Physicochemical Properties and Environmental Significance

DMS is a small, polar molecule, which contributes to its high mobility in aqueous environments.[1] Its chemical structure and properties are summarized in the table below. The compound is recognized as an environmental transformation product of fungicides like tolylfluanide and dichlofluanid.[3][6] Due to its persistence and mobility, DMS is classified as a Persistent and Mobile Organic Compound (PMOC).[1] Such compounds pose a threat to groundwater resources as they can readily leach from soils and resist degradation.[1]

PropertyValueReference
Molecular FormulaC2H8N2O2S[6]
Molecular Weight124.17 g/mol [6]
Log Kow (octanol-water partition coefficient)-1.2[6]
Water SolubilityHigh (not explicitly quantified in search results)Implied by mobility
Vapor PressureLow (not explicitly quantified in search results)Implied by presence in water

Environmental Fate and Transformation

The environmental fate of DMS is characterized by its high persistence and specific transformation pathways, particularly during water treatment.

Biodegradation

The parent compounds of DMS, such as tolylfluanide, degrade relatively quickly in topsoil, leading to the release of the highly persistent DMS.[1] The half-life of DMST (N,N-dimethyl-N'-(4-methylphenyl)-sulfamide), an intermediate in the degradation of tolylfluanide to DMS, is reported to be between 1.3 and 6.7 days in soils.[3] However, DMS itself is resistant to microbial degradation under typical environmental conditions.[2][4][5]

Abiotic Degradation

Hydrolysis and Photodegradation: Information on the hydrolysis and direct photodegradation rates of DMS in the environment is limited in the provided search results. However, its persistence suggests that these are not significant removal pathways.[1][2][4][5]

Oxidation during Water Treatment: Conventional oxidation processes used in drinking water treatment, such as those involving hydrogen peroxide, potassium permanganate, and chlorine dioxide, are ineffective at removing DMS.[2][4][5] UV irradiation also shows limited efficacy.[2][4][5]

Ozonation and NDMA Formation: A critical aspect of the environmental fate of DMS is its role as a precursor to N-nitrosodimethylamine (NDMA) during ozonation.[2][5] This transformation is of significant concern due to the carcinogenicity of NDMA.[5]

  • Mechanism: In the presence of bromide, which is common in water sources, ozone oxidizes bromide to hypobromous acid (HOBr).[7][8] HOBr then reacts with DMS to form a Br-DMS intermediate.[7][8] This intermediate is subsequently transformed by ozone into NDMA and nitrate, with reported yields of 54% and 39%, respectively, based on the primary amine nitrogen of DMS.[8] The process regenerates bromide, allowing it to act as a catalyst.[7][8] Quantum chemical computations have provided further insight into this bromide-catalyzed pathway.[7] The reaction of deprotonated DMS with HOBr is extremely rapid, with a near-diffusion-controlled rate constant.[7]

  • Yield: Approximately 30-50% of DMS can be converted to NDMA during ozonation.[2][4][5] The molar conversion rate of DMS to NDMA during ozonation has been reported to be as high as 52%.[5]

Chlorination: Disinfection with hypochlorous acid (chlorination) transforms DMS into currently unidentified degradation products, but not into NDMA or 1,1-dimethylhydrazine (UDMH).[2][4]

The following diagram illustrates the bromide-catalyzed formation of NDMA from DMS during ozonation.

NDMA_Formation_Pathway O3 Ozone (O₃) HOBr Hypobromous Acid (HOBr) O3->HOBr oxidation Br_minus Bromide (Br⁻) Br_minus->HOBr Br_DMS Br-DMS intermediate HOBr->Br_DMS bromination DMS This compound (DMS) DMS->Br_DMS NDMA N-Nitrosodimethylamine (NDMA) Br_DMS->NDMA + O₃ Nitrate Nitrate (NO₃⁻) Br_DMS->Nitrate + O₃ Br_minus_regen Bromide (Br⁻) (regenerated) Br_DMS->Br_minus_regen

Bromide-catalyzed formation of NDMA from DMS during ozonation.

Mobility and Environmental Occurrence

DMS is characterized as a highly mobile compound, which explains its widespread detection in water systems.[1]

Sorption

The mobility of a substance in soil is inversely related to its soil adsorption coefficient (Kd) or the organic carbon-water partition coefficient (Koc).[9] A low Koc value indicates high mobility.[9] While specific Koc values for DMS were not found in the search results, its classification as a PMOC and frequent detection in groundwater strongly suggest that it has a very low sorption potential to soil and organic matter.[1]

Leaching and Transport

The high mobility of DMS facilitates its leaching from soil into groundwater.[1] Studies combining field observations and numerical modeling have shown that DMS can be transported through clayey tills, with fractures in the clay potentially leading to faster breakthrough and prolonged leaching into underlying aquifers.[1]

Environmental Concentrations

DMS has been detected in both groundwater and surface water, particularly in areas with a history of fungicide use.[2][3]

  • Groundwater: In Germany, concentrations have been found in the range of 100-1000 ng/L, with a maximum concentration of 18 µg/L reported in regions with grape and fruit cultivation.[2][3][4] In Denmark, DMS was the most frequently detected pesticide metabolite in drinking water wells in 2020.[1][5]

  • Surface Water: DMS was detected in 92% of surface water samples in a German study, with a median concentration of 67 ng/L.[3] Concentrations in the Rhine River were in the range of 32-140 ng/L.[3]

Experimental Protocols

The study of the environmental fate of DMS relies on sensitive analytical methods and well-defined experimental procedures.

Analytical Methods

The primary analytical technique for the determination of the polar DMS in aqueous matrices is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), often with direct injection.[10]

  • Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a commonly used method.[10]

  • Sample Preparation: A key advantage of this method is the minimal sample preparation required, often only involving the addition of an internal standard to compensate for matrix effects.[10]

  • Sensitivity: This method is highly sensitive, with limits of detection reported to be around 10 ng/L.[10]

The following diagram outlines a typical workflow for the analysis of DMS in water samples.

DMS_Analysis_Workflow sample Water Sample Collection (Groundwater, Surface Water) add_is Addition of Internal Standard sample->add_is injection Direct Injection add_is->injection uplc UPLC Separation injection->uplc msms Tandem Mass Spectrometry (MS/MS) Detection uplc->msms quant Quantification msms->quant

Analytical workflow for DMS in aqueous samples.
Sorption Experiments

The soil-water sorption coefficient (Koc) is a key parameter for assessing the mobility of compounds like DMS.[9] While specific protocols for DMS were not detailed, standard methods like the batch equilibrium method (OECD Guideline 106) are typically employed.[9][11]

  • Procedure: A known concentration of the substance is equilibrated with a soil-water slurry.[11]

  • Analysis: After a defined period, the phases are separated, and the concentration of the substance is measured in the aqueous phase.[11]

  • Calculation: The amount sorbed to the soil is determined by the difference, and the Kd is calculated as the ratio of the concentration in soil to the concentration in water.[9] The Koc is then derived by normalizing the Kd to the organic carbon content of the soil.[9]

Degradation Studies

Ozonation Experiments: Laboratory-scale batch ozonation experiments are conducted to investigate the kinetics and mechanisms of NDMA formation from DMS.[8] These experiments are typically performed in various water matrices (e.g., ultrapure water, surface water) to assess the influence of water quality parameters like bromide and dissolved organic matter.[8]

Conclusions and Future Research Directions

This compound is a persistent and mobile environmental contaminant of growing concern. Its primary source is the degradation of fungicides, and its chemical properties lead to its accumulation in water resources. The inability of most conventional water treatment technologies to remove DMS, coupled with its potential to form carcinogenic NDMA during ozonation, highlights the need for effective management strategies.

Future research should focus on:

  • Developing and implementing advanced water treatment technologies capable of removing DMS.

  • Conducting comprehensive monitoring programs to better understand the extent of DMS contamination in global water supplies.

  • Investigating the long-term ecotoxicological effects of DMS and its degradation products.

  • Exploring the potential for bioremediation strategies for DMS, despite its current recalcitrance to microbial degradation.

References

N,N-Dimethylsulfamide: A Comprehensive Technical Guide on its Formation as a Metabolite of Dichlofluanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylsulfamide (DMS), a polar and persistent organic compound, is a significant metabolite of the fungicide dichlofluanide. This technical guide provides an in-depth overview of the formation of DMS from dichlofluanide, with a focus on its metabolic pathways, analytical detection methods, and toxicological significance. While the environmental degradation of dichlofluanide to DMS is well-documented, this guide also addresses the current understanding of its biotransformation in biological systems, acknowledging the existing gaps in quantitative metabolic data. Detailed experimental protocols for the analysis of DMS in aqueous and biological matrices are presented, alongside visualizations of the key pathways and workflows to support researchers in this field.

Introduction

Dichlofluanide (N-[(dichlorofluoromethyl)thio]-N',N'-dimethyl-N-phenylsulfamide) is a broad-spectrum fungicide that has been used in agriculture to protect crops from various fungal diseases. Its application has led to the emergence of metabolites in the environment and potentially in biological systems. Among these, this compound (CAS No: 3984-14-3), also known as DMSA, has garnered significant attention due to its persistence and potential for water contamination. Understanding the transformation of dichlofluanide into DMS is crucial for assessing its environmental fate, human exposure, and toxicological risks.

This guide is intended for researchers, scientists, and professionals in drug development and environmental science who are investigating the metabolism and impact of dichlofluanide and its metabolites.

Metabolic Pathways of Dichlofluanide to this compound

The primary pathway for the formation of this compound from dichlofluanide is through the cleavage of the N-S bond. This process can occur through both abiotic and biotic mechanisms.

Environmental Degradation

In the environment, the hydrolysis of dichlofluanide is the principal mechanism leading to the formation of DMS. This reaction is influenced by factors such as pH and temperature. The dichlorofluoromethylthio group is cleaved from the parent molecule, yielding N,N-dimethyl-N'-phenylsulfamide (DMSA) as a primary intermediate, which can then further degrade to DMS under certain conditions.

G Dichlofluanide Dichlofluanide DMSA N,N-Dimethyl-N'-phenylsulfamide (DMSA) Dichlofluanide->DMSA Hydrolysis Other_Products Other Degradation Products Dichlofluanide->Other_Products Photodegradation DMS This compound (DMS) DMSA->DMS Further Degradation G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Aqueous Sample Filter Filtration (0.22 µm) Sample->Filter IS Add Internal Standard Filter->IS UPLC UPLC Separation IS->UPLC MS MS/MS Detection UPLC->MS Data Data Acquisition MS->Data G DMS This compound (DMS) Intermediate Brominated Intermediate DMS->Intermediate Ozone Ozone (O3) HOBr Hypobromous Acid (HOBr) Ozone->HOBr NDMA N-Nitrosodimethylamine (NDMA) Ozone->NDMA Bromide Bromide (Br-) Bromide->HOBr HOBr->Intermediate Intermediate->NDMA

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed N-Arylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific protocols or applications detailing the use of N,N-Dimethylsulfamide as a ligand in the copper-catalyzed N-arylation of sulfonamides. The following application notes and protocols are based on a well-established and highly efficient method utilizing N,N'-dimethylethylenediamine (DMEDA) as a ligand, which serves as a representative and effective system for this transformation.

Application Notes

Introduction

N-aryl sulfonamides are a critical structural motif in a wide array of pharmaceuticals and bioactive molecules. They are integral to the function of various drugs, including antibiotics, diuretics, and anticancer agents. The copper-catalyzed N-arylation of sulfonamides, a variation of the Goldberg reaction, represents a powerful and economically viable method for the synthesis of these important compounds. This reaction facilitates the formation of a carbon-nitrogen bond between a sulfonamide and an aryl halide.

Reaction Principle

The copper-catalyzed N-arylation of sulfonamides involves the cross-coupling of a sulfonamide with an aryl halide in the presence of a copper catalyst, a ligand, and a base. The catalytic cycle is generally believed to proceed through the following key steps:

  • Formation of a Copper-Amide Complex: The sulfonamide is deprotonated by the base and coordinates to the copper(I) center, which is stabilized by the ligand.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) complex, forming a copper(III) intermediate.

  • Reductive Elimination: The N-arylated sulfonamide product is formed via reductive elimination from the copper(III) intermediate, regenerating the active copper(I) catalyst.

The use of a chelating diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA), is crucial for stabilizing the copper catalyst, increasing its solubility, and facilitating the key steps of the catalytic cycle, often allowing the reaction to proceed under milder conditions with higher efficiency.

Advantages of the Copper/DMEDA Catalytic System

  • Cost-Effectiveness: Copper is significantly more abundant and less expensive than other transition metals like palladium, which are also used for C-N cross-coupling reactions.

  • High Efficiency: The CuI/DMEDA system has been shown to be highly effective for the N-arylation of a broad range of sulfonamides and aryl halides, providing good to excellent yields.

  • Functional Group Tolerance: This catalytic system is compatible with a variety of functional groups on both the sulfonamide and the aryl halide, making it a versatile tool in organic synthesis.

  • Milder Reaction Conditions: The use of a suitable ligand like DMEDA often allows the reaction to be carried out at lower temperatures compared to traditional Ullmann conditions.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Copper-Catalyzed N-Arylation of Sulfonamides reagents 1. Reagent Preparation - Aryl Halide - Sulfonamide - CuI Catalyst - DMEDA Ligand - Base (e.g., K2CO3) - Solvent (e.g., Toluene) reaction_setup 2. Reaction Setup - Add reagents to a reaction vessel - Seal and degas the vessel - Heat the reaction mixture with stirring reagents->reaction_setup reaction_monitoring 3. Reaction Monitoring - Monitor progress by TLC or GC-MS reaction_setup->reaction_monitoring workup 4. Aqueous Workup - Cool the reaction mixture - Dilute with an organic solvent - Wash with water and brine reaction_monitoring->workup purification 5. Purification - Dry the organic layer - Concentrate in vacuo - Purify by column chromatography workup->purification analysis 6. Product Analysis - Characterize the purified product (NMR, MS, etc.) purification->analysis

Caption: General workflow for the copper-catalyzed N-arylation of sulfonamides.

Detailed Experimental Protocols

General Procedure for the Copper-Catalyzed N-Arylation of Sulfonamides using CuI/DMEDA

This protocol is adapted from established literature procedures for the N-arylation of sulfonamides with aryl halides.

Materials:

  • Aryl halide (1.0 mmol)

  • Sulfonamide (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Reaction tube with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate, hexane, water, brine

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Inert atmosphere glovebox or Schlenk line (optional, but recommended)

  • Magnetic stir plate with heating

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Step-by-Step Protocol:

  • Reaction Setup:

    • To a dry reaction tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), sulfonamide (1.2 mmol), copper(I) iodide (19.0 mg, 0.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Seal the tube with a screw cap fitted with a septum.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Through the septum, add anhydrous toluene (5 mL) followed by N,N'-dimethylethylenediamine (21.5 µL, 0.2 mmol) via syringe.

    • Place the reaction tube in a preheated heating block or oil bath set to 110 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at 110 °C for 24 hours.

    • The progress of the reaction can be monitored by taking small aliquots from the reaction mixture and analyzing them by TLC or GC-MS.

  • Aqueous Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification:

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-arylated sulfonamide.

  • Product Analysis:

    • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data

The following table summarizes representative yields for the copper-catalyzed N-arylation of various sulfonamides with aryl halides using a CuI/DMEDA catalytic system, as reported in the chemical literature.

EntryAryl HalideSulfonamideProductYield (%)
1IodobenzeneBenzenesulfonamideN-Phenylbenzenesulfonamide95
21-Iodo-4-methoxybenzeneBenzenesulfonamideN-(4-Methoxyphenyl)benzenesulfonamide92
31-Iodo-4-chlorobenzeneBenzenesulfonamideN-(4-Chlorophenyl)benzenesulfonamide88
41-Iodo-2-methylbenzeneBenzenesulfonamideN-(o-Tolyl)benzenesulfonamide85
5Iodobenzenep-ToluenesulfonamideN-Phenyl-4-methylbenzenesulfonamide96
61-Iodo-4-methoxybenzenep-ToluenesulfonamideN-(4-Methoxyphenyl)-4-methylbenzenesulfonamide94
7IodobenzeneMethanesulfonamideN-Phenylmethanesulfonamide89
81-Bromo-4-cyanobenzeneBenzenesulfonamideN-(4-Cyanophenyl)benzenesulfonamide82

Note: Yields are isolated yields and are representative of typical results for this reaction. Actual yields may vary depending on the specific substrates and reaction conditions.

N,N-Dimethylsulfamide: Application Notes and Protocols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals that N,N-Dimethylsulfamide (DMS) is not a commonly employed reagent in synthetic organic chemistry. While its structure suggests potential applications as an aminating or dimethylaminosulfonylating agent, there is a notable absence of established protocols for its use in routine organic synthesis. The predominant body of research focuses on its role as an environmental contaminant and a precursor to the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen, during water treatment processes.

This document provides a detailed overview of the known chemical reactivity of this compound, with a focus on the well-documented pathways of its transformation. This information is crucial for researchers in environmental science, water treatment, and toxicology, and may offer insights for synthetic chemists exploring novel reagents.

Chemical Properties and Reactivity

This compound is a sulfamic acid derivative with the chemical formula (CH₃)₂NSO₂NH₂. It is a transformation product of the fungicide tolylfluanide and has been detected in ground and surface waters.[1] Its reactivity is centered around the nitrogen atoms and the sulfonyl group.

The most extensively studied reaction of this compound is its oxidation during ozonation, particularly in the presence of bromide ions, which leads to the formation of NDMA.[2][3] This process is of significant concern in drinking water treatment.

Application Notes: Transformation of this compound during Ozonation

The primary documented "application" of this compound's reactivity in a chemical transformation is its conversion to NDMA. This process is not a synthetic application in the traditional sense but is a critical reaction pathway studied in environmental chemistry.

The key findings are:

  • Role of Bromide: The presence of bromide is catalytic and essential for significant NDMA formation from DMS during ozonation.[2][3]

  • Reaction with Ozone: this compound itself reacts slowly with ozone.[3]

  • Formation of Br-DMS: Ozone oxidizes bromide to hypobromous acid (HOBr), which then rapidly brominates the deprotonated form of DMS to create a Br-DMS species.[2][4]

  • Transformation to NDMA: The Br-DMS intermediate is then rapidly transformed by ozone into NDMA and nitrate.[2][3] The final step involves an intramolecular rearrangement with the extrusion of sulfur dioxide.[3]

Quantitative Data on NDMA Formation

The following table summarizes the key kinetic data and yields for the transformation of this compound to NDMA during ozonation in the presence of bromide.

ParameterValueConditionsReference
Rate constant (DMS + O₃) ~20 M⁻¹s⁻¹Circumneutral pH[3]
Rate constant (DMS + •OH) 1.5 x 10⁹ M⁻¹s⁻¹-[3]
Rate constant (Br-DMS + O₃) >5000 M⁻¹s⁻¹-[2][3]
NDMA Molar Yield from DMS 54%Ozonation in the presence of bromide[2][3]
Nitrate Molar Yield from DMS 39%Ozonation in the presence of bromide[2][3]
NDMA Molar Yield from DMS 20-30%Ozonation in the presence of hypochlorous acid[3]

Experimental Protocol: Ozonation of this compound in the Presence of Bromide

The following protocol is a generalized representation of the batch experiments conducted to study the formation of NDMA from this compound.

Objective: To determine the kinetics and yield of NDMA formation from the ozonation of this compound in the presence of bromide ions.

Materials:

  • This compound (DMS) stock solution

  • Phosphate buffer solution (to maintain desired pH, e.g., pH 7-8)

  • Potassium bromide (KBr) stock solution

  • Ozone (O₃) stock solution in ultrapure water

  • Sodium thiosulfate solution (quenching agent)

  • Ultrapure water

Procedure:

  • Reaction Setup: In a temperature-controlled batch reactor, add the desired volume of ultrapure water and phosphate buffer to achieve the target pH.

  • Addition of Reactants: Add specific concentrations of this compound and potassium bromide to the reactor.

  • Initiation of Reaction: Initiate the reaction by adding a known concentration of the ozone stock solution.

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquots by adding an excess of sodium thiosulfate solution to consume the residual ozone.

  • Analysis: Analyze the quenched samples for the concentration of this compound, NDMA, and other products (e.g., nitrate) using appropriate analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Determine the reaction kinetics and the molar yields of the products based on the concentration profiles over time.

Visualizations

The following diagrams illustrate the key reaction pathway and a generalized experimental workflow.

NDMA_Formation_Pathway DMS This compound (DMS) DMS_anion DMS Anion DMS->DMS_anion Deprotonation Br_DMS Br-DMS DMS_anion->Br_DMS Bromination O3_Br O₃ + Br⁻ HOBr HOBr O3_Br->HOBr Oxidation HOBr->Br_DMS NDMA NDMA Br_DMS->NDMA Transformation Nitrate Nitrate Br_DMS->Nitrate Transformation O3 O₃ O3->NDMA O3->Nitrate

Caption: Pathway of NDMA formation from this compound.

Experimental_Workflow start Start setup Prepare Buffered Solution with DMS and Bromide start->setup initiate Add Ozone Stock Solution setup->initiate sampling Collect Aliquots at Time Intervals initiate->sampling quench Quench with Sodium Thiosulfate sampling->quench analysis LC-MS/MS Analysis quench->analysis end End analysis->end

Caption: Generalized experimental workflow for ozonation studies.

Conclusion

While this compound is not a reagent with established applications in routine organic synthesis, its reactivity, particularly in the context of NDMA formation, is well-documented. The information and protocol provided here are intended to inform researchers about the known chemical behavior of this compound. Further research would be necessary to explore any potential utility of this compound as a reagent in controlled organic synthesis.

References

The Untapped Potential of N,N-Dimethylsulfamide in Heterocyclic Synthesis: An Application Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylsulfamide, a structurally simple and commercially available reagent, presents a largely unexplored scaffold for the synthesis of novel heterocyclic compounds. While direct applications in mainstream heterocyclic chemistry are not widely documented, its inherent chemical functionalities—two nucleophilic nitrogen atoms and a sulfonyl group—suggest its potential as a versatile building block. This application note explores hypothetical synthetic strategies and provides generalized protocols based on established reactions of analogous sulfamides, aiming to stimulate further research into the utility of this compound for the creation of diverse N-sulfonylated heterocycles. Such structures are of significant interest in medicinal chemistry and drug development due to their prevalence in bioactive molecules.

Introduction

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. The incorporation of a sulfonyl group into these rings can significantly modulate their physicochemical properties, including solubility, lipophilicity, and metabolic stability, thereby enhancing their therapeutic potential. While various sulfonylating agents and sulfonamide-containing precursors are routinely employed in the synthesis of N-sulfonyl heterocycles, the specific use of this compound as a primary building block remains a nascent field. This document provides a prospective look at how this reagent could be integrated into synthetic workflows to generate novel heterocyclic systems.

Hypothetical Applications and Synthetic Pathways

Based on the known reactivity of sulfamides and related compounds, several plausible synthetic routes utilizing this compound can be envisioned. These pathways, while speculative, offer a conceptual framework for future experimental exploration.

Synthesis of 1,2,4-Thiadiazolidine-1,1-dioxides

One of the most direct potential applications of this compound is in the construction of five-membered heterocyclic rings. A plausible approach involves the condensation with a dielectrophilic partner, such as a 1,2-dicarbonyl compound or its equivalent.

  • Reaction Concept: The two nitrogen atoms of this compound could react in a stepwise manner with a dielectrophile, leading to a cyclized product. The sulfonyl group would form an integral part of the heterocyclic core.

G cluster_reactants Reactants cluster_product Product DMS This compound Intermediate Intermediate Adduct DMS->Intermediate Condensation Dielectrophile 1,2-Dielectrophile (e.g., glyoxal) Dielectrophile->Intermediate Thiadiazolidine 2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dione-1,1-dioxide Intermediate->Thiadiazolidine Cyclization

Caption: Hypothetical synthesis of a 1,2,4-thiadiazolidine-1,1-dioxide derivative.

Multicomponent Reactions for the Synthesis of Substituted Pyrimidines

Multicomponent reactions (MCRs) offer an efficient strategy for the rapid assembly of complex molecules from simple starting materials. This compound could potentially serve as the nitrogen-containing component in MCRs designed to build six-membered heterocycles like pyrimidines.

  • Reaction Concept: A Biginelli-type reaction could be envisioned where this compound reacts with an aldehyde and a β-ketoester. This would lead to the formation of a dihydropyrimidine scaffold bearing a sulfonyl group.

G cluster_reactants Reactants cluster_product Product DMS This compound MCR_Intermediate Reaction Intermediate DMS->MCR_Intermediate Multicomponent Condensation Aldehyde Aldehyde Aldehyde->MCR_Intermediate Ketoester β-Ketoester Ketoester->MCR_Intermediate Pyrimidine N-sulfonyl-dihydropyrimidine derivative MCR_Intermediate->Pyrimidine Cyclization

Caption: Proposed multicomponent reaction for the synthesis of a substituted pyrimidine.

General Experimental Protocols (Based on Analogue Syntheses)

While specific protocols for this compound are not established, the following generalized procedures for the synthesis of N-sulfonyl heterocycles can serve as a starting point for methodology development.

Protocol 1: General Procedure for the Synthesis of N-Sulfonyl Amidines from Thioamides and Sulfonyl Azides

This protocol is adapted from the known synthesis of N-sulfonyl amidines, which are precursors to various heterocycles.[1][2]

Materials:

  • Heterocyclic thioamide (1.0 equiv)

  • Sulfonyl azide (1.2 equiv)

  • Anhydrous solvent (e.g., acetonitrile, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the heterocyclic thioamide in the anhydrous solvent under an inert atmosphere, add the sulfonyl azide.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-sulfonyl amidine.

Protocol 2: General Procedure for the Intramolecular Cyclization of Unsaturated N-Acyl Sulfonamides

This protocol is based on the cobalt-catalyzed cyclization to form N-sulfonyl lactams and imidates.[3][4]

Materials:

  • Unsaturated N-acyl sulfonamide (1.0 equiv)

  • Co(salen) catalyst (5 mol%)

  • Oxidant (e.g., tert-butyl hydroperoxide) (2.0 equiv)

  • Solvent (e.g., 1,2-dichloroethane)

Procedure:

  • To a solution of the unsaturated N-acyl sulfonamide and Co(salen) catalyst in the solvent, add the oxidant.

  • Stir the mixture at the desired temperature (e.g., 60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a suitable reagent (e.g., saturated aqueous Na2S2O3).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the cyclized product.

Quantitative Data from Related Syntheses

The following table summarizes representative yields for the synthesis of N-sulfonyl heterocycles using methods analogous to those proposed for this compound. This data can serve as a benchmark for evaluating the success of future synthetic efforts with the target reagent.

Heterocycle ClassStarting MaterialsCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
N-Sulfonyl Amidines1-Alkyl-1,2,3-triazole-4-carbothioamides, Sulfonyl azides-Acetonitrile20-820.5-2460-95[2]
N-Sulfonyl ImidatesAlkenyl N-acyl sulfonamidesCo(salen)1,2-Dichloroethane601262-97[3]
Fused Sultams(N-Aryl)-alkynyl sulfonamidesTfOHDichloromethane25185-95[5]
PyrimidinesN-Vinyl amides, NitrilesTf₂O, 2-ChloropyridineDichloromethane0-25370-90[6]

Conclusion and Future Outlook

This compound remains a largely untapped resource in the field of heterocyclic synthesis. The hypothetical pathways and generalized protocols presented herein are intended to serve as a foundation for future research. The development of synthetic methodologies that successfully incorporate this compound into diverse heterocyclic scaffolds would not only expand the toolbox of synthetic chemists but also provide access to novel chemical entities with potential applications in drug discovery and materials science. Further investigation into the reactivity and synthetic utility of this simple yet promising reagent is highly encouraged.

References

Application Note: High-Throughput Analysis of N,N-Dimethylsulfamide in Water Samples by Direct Injection UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylsulfamide (DMS) is a polar degradation product of the fungicide tolylfluanid.[1][2] Its presence in groundwater and surface water is a growing concern due to its persistence and potential for long-range transport.[2] Furthermore, DMS has been identified as a precursor to the formation of the carcinogenic N-nitrosodimethylamine (NDMA) during water treatment processes involving ozonation.[2][3][4] Accurate and sensitive monitoring of DMS in various water matrices is therefore crucial for environmental protection and ensuring the safety of drinking water.

This application note details a robust and rapid analytical method for the quantification of this compound in water samples. The methodology is based on Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[5][6] The described protocol requires minimal sample preparation, allowing for high-throughput analysis suitable for routine laboratory work.[5]

Principle

This method utilizes the high separation efficiency of UPLC and the high selectivity and sensitivity of tandem mass spectrometry to quantify this compound. Water samples are fortified with a stable isotope-labeled internal standard (this compound-d6) to compensate for potential matrix effects and variations in instrument response.[5][6] The sample is then directly injected into the UPLC-MS/MS system.[5] Chromatographic separation is achieved on a specialized column designed for polar compounds. The separated analyte and internal standard are then ionized using electrospray ionization (ESI) and detected by a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of the described UPLC-MS/MS method for the analysis of this compound in various water matrices.

ParameterValueWater MatrixReference
Limit of Detection (LOD)10 ng/LDrinking Water, Surface Water, Groundwater[5]
Limit of Quantification (LOQ)30 ng/L (Estimated)Drinking Water, Surface Water, GroundwaterN/A
Relative Standard Deviation (RSD)±15% (n=10)Not Specified[5]
Analysis Time per Sample4 minutesNot Applicable[5]

Experimental Protocols

Reagents and Materials
  • This compound (DMS), analytical standard grade

  • This compound-d6 (DMS-d6), as internal standard (IS)

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • 1.5 mL polypropylene tubes

  • 2 mL HPLC vials with caps

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of DMS and DMS-d6 in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions in a mixture of water and methanol to create calibration standards ranging from 0.005 to 10 µg/L.

  • Internal Standard Spiking Solution: Prepare a working solution of DMS-d6 at a concentration of 100 µg/L in water with 0.1% formic acid.

Sample Preparation
  • Collect water samples in clean containers. If necessary, filter the samples through a 0.2 µm syringe filter to remove particulate matter.[7]

  • Transfer 990 µL of the water sample into a 1.5 mL polypropylene tube.

  • Add 10 µL of the 100 µg/L DMS-d6 internal standard spiking solution to the sample.

  • Vortex the sample for 10 seconds to ensure thorough mixing.

  • Transfer the final solution to a 2 mL HPLC vial for analysis.

UPLC-MS/MS Instrumental Conditions

The following instrumental parameters are based on established methods for the analysis of polar compounds, including this compound.[1][8]

UPLC System: Waters Acquity UPLC or equivalent

  • Column: Hypercarb Porous Graphitic Carbon (PGC), 3 µm, 100 x 2.1 mm

  • Mobile Phase A: Water with 0.2% Formic Acid

  • Mobile Phase B: Methanol with 0.2% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 100 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    Time (min) %A %B
    0.0 99 1
    1.0 99 1
    2.5 0 100
    3.5 0 100
    3.6 99 1

    | 4.0 | 99 | 1 |

Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 50 L/hr

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV)
    DMS 125.1 80.1 0.1 20 15
    DMS (Qualifier) 125.1 46.1 0.1 20 25

    | DMS-d6 (IS) | 131.1 | 80.1 | 0.1 | 20 | 15 |

Data Analysis and Quality Control

  • Calibration: Generate a calibration curve by plotting the peak area ratio of DMS to DMS-d6 against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of DMS in the samples by interpolating the peak area ratio from the calibration curve.

  • Quality Control: Analyze a blank, a calibration standard, and a quality control sample with each batch of samples to ensure the accuracy and reliability of the results. The results of the quality control samples should be within ±20% of the nominal value.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection 1. Water Sample Collection (Drinking, Surface, Ground) filtration 2. Filtration (0.2 µm) (If necessary) sample_collection->filtration aliquot 3. Aliquot 990 µL of Sample filtration->aliquot add_is 4. Add 10 µL of DMS-d6 Internal Standard aliquot->add_is vortex 5. Vortex Mix add_is->vortex transfer 6. Transfer to HPLC Vial vortex->transfer injection 7. Direct Injection into UPLC-MS/MS System transfer->injection separation 8. UPLC Separation (Hypercarb Column) injection->separation detection 9. MS/MS Detection (ESI+, MRM Mode) separation->detection integration 10. Peak Integration detection->integration calibration 11. Calibration Curve Generation integration->calibration quantification 12. Concentration Calculation calibration->quantification reporting 13. Final Report quantification->reporting

References

Application Note: UPLC-MS/MS for the Rapid and Sensitive Determination of N,N-Dimethylsulfamide in Drinking Water

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of N,N-Dimethylsulfamide (DMS) in drinking water using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). DMS is a polar degradation product of the fungicide tolylfluanid and a known precursor to the formation of the carcinogenic N-nitrosodimethylamine (NDMA) during water treatment processes involving ozonation.[1][2] This method employs a simple "dilute-and-shoot" approach, requiring minimal sample preparation, making it ideal for high-throughput laboratory settings. The use of a stable isotope-labeled internal standard ensures accuracy and compensates for matrix effects. The method is validated to demonstrate its linearity, precision, accuracy, and sensitivity, with a limit of detection of 10 ng/L.[3][4]

Introduction

This compound (DMS) is a metabolite of the fungicide tolylfluanid.[5] Due to its high polarity and persistence, it can leach into groundwater and surface waters, eventually entering drinking water sources.[1] The primary concern regarding the presence of DMS in drinking water is its role as a precursor to the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen, when water is treated with ozone.[2] Therefore, monitoring DMS levels in water sources is crucial for ensuring public health and optimizing water treatment strategies.

While regulatory limits for DMS in drinking water are not broadly established under frameworks like the US EPA's National Primary Drinking Water Regulations, its potential to form harmful disinfection byproducts necessitates a reliable and sensitive analytical method for its surveillance.[6][7] This UPLC-MS/MS method provides a fast, selective, and highly sensitive tool for the determination of DMS in various aqueous matrices, including drinking water.[3][4] The simple sample preparation involves only the addition of an internal standard, followed by direct injection, allowing for a sample analysis time of just four minutes.[4]

Principle of the Method

A water sample is fortified with a known concentration of an isotope-labeled internal standard (this compound-d6). The sample is then directly injected into the UPLC-MS/MS system. Chromatographic separation of DMS from matrix interferences is achieved on a specialized column designed for polar compounds. The analyte and internal standard are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for accurate quantification.

Experimental Protocol

Apparatus and Reagents
  • Apparatus:

    • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

    • Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or equivalent) with an electrospray ionization (ESI) source

    • Autosampler vials, caps, and septa

    • Volumetric flasks and pipettes

    • Syringe filters (0.22 µm, PTFE or equivalent, if needed)

  • Reagents:

    • This compound (DMS) analytical standard

    • This compound-d6 (DMS-d6) internal standard (IS)

    • LC-MS grade Methanol

    • LC-MS grade Water

    • Formic acid (≥98%)

Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of DMS and DMS-d6 in methanol.

  • Working Standard Solution (1 µg/mL): Dilute the primary stock solutions with methanol to create intermediate working standard solutions.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the DMS-d6 working standard solution with LC-MS grade water.

  • Calibration Standards (10 - 1000 ng/L): Prepare a series of calibration standards by spiking appropriate volumes of the DMS working standard solution into blank water (proven to be free of DMS). Add the Internal Standard Spiking Solution to each calibrator to achieve a final concentration of 10 ng/L of DMS-d6.

Sample Preparation

The sample preparation is minimal to ensure a rapid turnaround time.

  • Collect the drinking water sample in a clean container.

  • Transfer 990 µL of the water sample into an autosampler vial.

  • Add 10 µL of the Internal Standard Spiking Solution (100 ng/L DMS-d6) to the vial.

  • Cap the vial and vortex for 10 seconds. The sample is now ready for analysis.

  • If the water sample contains significant particulate matter, it should be filtered through a 0.22 µm syringe filter prior to adding the internal standard.

UPLC-MS/MS Conditions

The following tables summarize the optimized instrumental parameters for the analysis.

Table 1: UPLC-MS/MS Operating Conditions

ParameterSetting
UPLC System
ColumnHypercarb HT (100 x 2.1 mm, 3 µm) or equivalent[8]
Mobile Phase AWater + 0.2% Formic Acid[8]
Mobile Phase BMethanol + 0.2% Formic Acid[8]
Flow Rate0.4 mL/min
Injection Volume10 µL[3]
Column Temperature20°C[8]
Autosampler Temperature8°C[8]
Gradient Program
0.0 - 1.0 min1% B
1.0 - 2.5 minLinear gradient to 95% B
2.5 - 3.0 minHold at 95% B
3.0 - 3.1 minReturn to 1% B
3.1 - 4.0 minRe-equilibration at 1% B
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
MRM Transitions These should be optimized on the specific instrument used.
DMS (Quantifier)e.g., m/z 125 > 80
DMS (Qualifier)e.g., m/z 125 > 65
DMS-d6 (IS)e.g., m/z 131 > 86

Analytical Workflow

The overall workflow from sample receipt to final data reporting is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Collect Water Sample Spike 2. Add DMS-d6 Internal Standard Sample->Spike Filter 3. Filter (if necessary) Spike->Filter Vial 4. Transfer to Autosampler Vial Filter->Vial UPLC 5. UPLC Separation Vial->UPLC MS 6. MS/MS Detection (MRM) UPLC->MS Acquire 7. Data Acquisition MS->Acquire Process 8. Peak Integration & Quantification Acquire->Process Report 9. Generate Report Process->Report

Caption: Experimental workflow for DMS analysis.

Method Validation and Performance

The analytical method was validated for key performance parameters according to established guidelines.[9][10] The use of an internal standard is critical for compensating for matrix effects that can cause ionization suppression or enhancement in the ESI source.[3][5]

Table 2: Summary of Method Validation Data

ParameterResult
Linearity Range10 - 1000 ng/L
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)10 ng/L[3][4]
Limit of Quantitation (LOQ)30 ng/L
Precision (RSD, n=10)≤ 15%[3][4]
Accuracy (Recovery)85 - 115%
Sample Analysis Time4 minutes[4]
  • Linearity: Assessed by a seven-point calibration curve using blank water spiked with DMS.

  • LOD and LOQ: The Limit of Detection was determined based on a signal-to-noise ratio (S/N) of 3, and the Limit of Quantitation was established at a S/N of 10.[9]

  • Precision and Accuracy: Evaluated by analyzing replicate (n=10) spiked samples at low, medium, and high concentrations within the calibration range.[3]

Conclusion

This application note presents a fast, simple, and sensitive UPLC-MS/MS method for the routine analysis of this compound in drinking water. The minimal sample preparation, short analytical run time, and high sensitivity make it an effective tool for water quality monitoring programs. The method's demonstrated robustness and the use of an internal standard ensure reliable and accurate data, which is essential for assessing the potential for NDMA formation and protecting public health.

References

Application Note: Ultrasensitive Determination of N,N-Dimethylsulfamide in Groundwater by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of N,N-Dimethylsulfamide (DMS) in groundwater samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). DMS, a degradation product of certain fungicides, is a polar and mobile compound frequently detected in groundwater, raising environmental and health concerns.[1][2][3][4] The described protocol utilizes a direct injection approach for rapid screening, as well as an optional solid-phase extraction (SPE) method for achieving lower detection limits.[1][5][6] This method is suitable for researchers, environmental scientists, and water quality monitoring professionals.

Introduction

This compound (DMS) is a major degradation product of fungicides such as tolylfluanid.[7][8] Due to its high polarity and persistence, DMS can leach into groundwater and has been detected in various water sources.[1][2][4] Monitoring the levels of DMS in groundwater is crucial for assessing water quality and understanding the environmental fate of its parent compounds. This application note provides a detailed protocol for the reliable quantification of DMS in groundwater using LC-MS/MS, a technique offering high selectivity and sensitivity.[6]

Experimental

Sample Preparation

Two protocols are presented: a direct injection method for rapid analysis and an SPE method for enhanced sensitivity.

Protocol 1: Direct Injection

This method is suitable for rapid screening of groundwater samples where higher concentration levels of DMS are expected.

  • Collect groundwater samples in clean, pre-rinsed glass or polypropylene bottles.

  • Store samples at 4°C until analysis.

  • Allow samples to reach room temperature before analysis.

  • For each 1 mL of groundwater sample, add 50 µL of an internal standard solution (e.g., DMS-d6, 100 µg/L in Milli-Q water/formic acid).[1]

  • Vortex the sample for 30 seconds.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Pre-concentration

This method is recommended for achieving low limits of detection, particularly for trace-level analysis.

  • Condition a Supelco ENVI-Carb Plus SPE cartridge with an appropriate solvent sequence (e.g., methanol followed by deionized water).[1][2]

  • Load a known volume of the groundwater sample (e.g., 100 mL) onto the conditioned SPE cartridge.[9]

  • Wash the cartridge with a small volume of deionized water to remove interfering substances.

  • Elute the retained DMS from the cartridge with a suitable solvent (e.g., methanol).[9]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL).

  • Add the internal standard as described in the direct injection protocol.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following parameters are recommended for the analysis of DMS.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
Column Thermo Fisher Hypercarb HT (3 µm, 100 mm × 2.1 mm)[1]
Mobile Phase A 0.2% Formic Acid in Water[1]
Mobile Phase B 0.2% Formic Acid in Methanol[1]
Gradient 0-1 min: 1% B; 1-4 min: 1-100% B; 4-4.1 min: 100-1% B; 4.1-10 min: 1% B[1]
Flow Rate [Not explicitly stated in provided search results, a typical flow rate for this column dimension would be 0.2-0.4 mL/min]
Injection Volume 10 µL[6]
Column Temperature 20°C[1]
Autosampler Temp 8°C[1]

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [To be determined based on DMS parent ion]
Product Ions (m/z) [To be determined based on fragmentation of DMS]
Collision Energy [To be optimized for DMS fragmentation]
Source Temperature [To be optimized for the specific instrument]
Gas Flow Rates [To be optimized for the specific instrument]

Quantitative Data

The following table summarizes the quantitative performance of the described methods.

Table 3: Method Performance and Quantitative Data

ParameterDirect InjectionSPE MethodReference
Limit of Detection (LOD) 10 ng/L~0.003 µg/L (3 ng/L)[2][5]
Limit of Quantification (LOQ) -~0.003 µg/L (3 ng/L)[2]
Recovery Not ApplicableClose to 100%[2]
Relative Standard Deviation (RSD) +/- 15% (n=10)<11.2%[2][5]
Concentrations in Groundwater Up to 63 µg/L-[5]

Experimental Workflow and Logical Relationships

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Groundwater Sample Collection direct_injection Direct Injection sample->direct_injection Rapid Screening spe Solid-Phase Extraction (SPE) sample->spe Trace Analysis add_is Add Internal Standard direct_injection->add_is spe->add_is vortex Vortex add_is->vortex autosampler Transfer to Autosampler Vial vortex->autosampler lc_separation Liquid Chromatography Separation autosampler->lc_separation ms_detection Mass Spectrometry Detection (MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis of DMS in groundwater.

logical_relationship cluster_source Source & Transformation cluster_transport Environmental Transport cluster_fate Potential Fate fungicides Fungicides (e.g., Tolylfluanid) degradation Environmental Degradation fungicides->degradation dms This compound (DMS) degradation->dms leaching Leaching dms->leaching groundwater Groundwater Contamination leaching->groundwater persistence Persistence groundwater->persistence ozonation Ozonation (Water Treatment) groundwater->ozonation ndma N-nitrosodimethylamine (NDMA) Formation ozonation->ndma

Caption: Logical relationship of DMS from source to potential fate in groundwater.

Conclusion

The LC-MS/MS method presented provides a reliable and sensitive approach for the determination of this compound in groundwater. The direct injection protocol allows for high-throughput screening, while the SPE method offers the low detection limits required for comprehensive environmental monitoring. This application note serves as a valuable resource for laboratories involved in the analysis of emerging contaminants in aqueous matrices.

References

Application Notes and Protocols for the Analysis of N,N-Dimethylsulfamide in Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation and analysis of N,N-Dimethylsulfamide (DMS), a persistent and mobile environmental contaminant, in various environmental matrices. The following methods are designed to ensure accurate and reliable quantification of DMS for environmental monitoring and research purposes.

Analysis of this compound in Aqueous Matrices (Water)

For aqueous samples such as groundwater, surface water, and drinking water, two primary methods are recommended depending on the required sensitivity and available instrumentation: Direct Injection with UPLC-MS/MS and Solid-Phase Extraction (SPE) coupled with LC-MS/MS for lower detection limits.

Method 1: Direct Injection via UPLC-MS/MS

This method is rapid, requires minimal sample preparation, and is suitable for high-throughput analysis.

Protocol:

  • Collect the water sample in a clean, appropriate container.

  • If required, filter the sample through a 0.22 µm syringe filter to remove particulate matter.

  • Transfer a 1 mL aliquot of the filtered sample into an autosampler vial.

  • Add a deuterated internal standard (e.g., DMS-d6) to the vial to compensate for matrix effects.

  • Vortex the sample briefly.

  • The sample is now ready for injection into the UPLC-MS/MS system.

Analytical Conditions:

  • UPLC System: Waters ACQUITY UPLC® System or equivalent.

  • Column: Hypercarb HT column (3 μm, 100 mm × 2.1 mm) or equivalent.

  • Mobile Phase A: 0.2% Formic Acid in Water.

  • Mobile Phase B: 0.2% Formic Acid in Methanol.

  • Gradient: A typical gradient starts with a low percentage of organic phase, ramping up to elute the analyte, followed by a re-equilibration step. For DMS, a suitable gradient is: 0-1 min 1% B; 1-4 min 1 to 100% B; 4-4.1 min 100 to 1% B; 4.1-10 min 1% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS/MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the precursor ion [M+H]+ and at least two product ions for quantification and confirmation.

Method 2: Solid-Phase Extraction (SPE) with LC-MS/MS

This method is recommended for achieving lower limits of detection through sample pre-concentration. A fast and simple SPE procedure has been developed for DMS in groundwater.

Protocol:

  • Sample Pre-treatment: Adjust the pH of the water sample if necessary.

  • SPE Cartridge Conditioning: Condition a Supelco ENVI-Carb Plus SPE cartridge with the appropriate solvent.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interferences.

  • Elution: Elute the retained DMS with a suitable organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

  • The sample is now ready for LC-MS/MS analysis as described in Method 1.

Analysis of this compound in Solid Matrices (Soil and Sediment)

For solid matrices like soil and sediment, more rigorous extraction techniques are required to isolate DMS from the complex matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, Pressurized Liquid Extraction (PLE), and Microwave-Assisted Extraction (MAE) are suitable approaches.

Method 3: Modified QuEChERS for Soil

The QuEChERS method, originally developed for pesticide residue analysis in food, can be adapted for the extraction of polar compounds like DMS from soil.

Protocol:

  • Sample Hydration (for dry soil): Weigh 3 g of air-dried soil into a 50 mL centrifuge tube, add 7 mL of water, vortex, and allow to hydrate for 30 minutes. For moist soil, use 10 g of sample.

  • Extraction: Add 10 mL of acetonitrile to the tube and shake vigorously for 5 minutes.

  • Salting Out: Add the contents of a citrate-buffered QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate) to the tube. Shake immediately for at least 2 minutes.

  • Centrifugation: Centrifuge the tube for 5 minutes at ≥ 3000 rcf.

  • Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant to a 2 mL d-SPE tube containing a mixture of sorbents (e.g., MgSO₄, PSA, and C18) to remove interferences.

  • Vortex and Centrifuge: Vortex the d-SPE tube for 1 minute and centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.

  • Filtration: Filter the purified supernatant through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Method 4: Pressurized Liquid Extraction (PLE) for Soil

PLE is an automated technique that uses elevated temperature and pressure to achieve rapid and efficient extractions.

Protocol:

  • Sample Preparation: Mix the soil sample with a dispersing agent like diatomaceous earth.

  • Cell Loading: Pack the mixture into a stainless steel extraction cell.

  • Extraction: Perform the extraction using a PLE system with an appropriate solvent (e.g., a mixture of buffered water and acetonitrile) at an elevated temperature (e.g., 100-200°C) and pressure (e.g., 100 bar).

  • Collection: Collect the extract in a vial.

  • Cleanup (if necessary): The extract may require a cleanup step, such as SPE, before LC-MS/MS analysis.

Method 5: Microwave-Assisted Extraction (MAE) for Sediment

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.

Protocol:

  • Sample Preparation: Weigh the sediment sample into a microwave extraction vessel.

  • Solvent Addition: Add a suitable extraction solvent (e.g., a mixture of cyclohexane and acetone).

  • Extraction: Place the vessel in a microwave extraction system and apply a program with controlled temperature and time (e.g., 15 minutes).

  • Filtration and Cleanup: After cooling, filter the extract to remove sediment particles. A subsequent cleanup step may be necessary.

  • The extract is then ready for concentration and analysis by LC-MS/MS.

Quantitative Data Summary

The following tables summarize the performance data for the described methods.

Table 1: Quantitative Data for this compound in Aqueous Matrices

MethodMatrixRecovery (%)RSD (%)LOD (ng/L)LOQ (ng/L)Citation
Direct Injection UPLC-MS/MSDrinking Water, Surface Water, GroundwaterNot specified, internal standard used±1510Not specified
SPE-LC-MS/MSGroundwater~100Not specifiedNot specified~3

Table 2: Quantitative Data for Polar Pesticides in Solid Matrices (as a proxy for DMS)

MethodMatrixAnalyte ClassRecovery (%)RSD (%)LOQ (µg/kg)Citation
QuEChERS-LC-MS/MSSoilMulticlass Pesticides79.4 - 113.31.0 - 12.20.1 - 2.9
PLE-LC-MS/MSSoilMulticlass Pesticides65.1 - 122.21.7 - 23.4Not specified
MAE-GC/MSRiver SedimentAnthropogenic Organic Chemicals49 - 113Not specified14 - 114

Experimental Workflow Diagrams

Sample_Prep_Aqueous cluster_direct_injection Direct Injection UPLC-MS/MS cluster_spe Solid-Phase Extraction (SPE) LC-MS/MS A1 Water Sample A2 Filter (0.22 µm) A1->A2 A3 Add Internal Standard A2->A3 A4 Vortex A3->A4 A5 UPLC-MS/MS Analysis A4->A5 B1 Water Sample B2 SPE Cartridge (Condition, Load, Wash) B1->B2 B3 Elute DMS B2->B3 B4 Evaporate & Reconstitute B3->B4 B5 LC-MS/MS Analysis B4->B5

Caption: Workflow for aqueous sample preparation.

Sample_Prep_Solid cluster_quechers QuEChERS for Soil cluster_ple Pressurized Liquid Extraction (PLE) for Soil cluster_mae Microwave-Assisted Extraction (MAE) for Sediment C1 Soil Sample (Hydrate if dry) C2 Extract with Acetonitrile C1->C2 C3 Add QuEChERS Salts C2->C3 C4 Centrifuge C3->C4 C5 d-SPE Cleanup C4->C5 C6 Centrifuge & Filter C5->C6 C7 LC-MS/MS Analysis C6->C7 D1 Soil Sample + Dispersant D2 Load into PLE Cell D1->D2 D3 Extract (High T & P) D2->D3 D4 Collect Extract D3->D4 D5 Cleanup (optional) D4->D5 D6 LC-MS/MS Analysis D5->D6 E1 Sediment Sample E2 Add Solvent E1->E2 E3 Microwave Extraction E2->E3 E4 Filter & Cleanup E3->E4 E5 LC-MS/MS Analysis E4->E5

Caption: Workflow for solid matrix sample preparation.

N,N-Dimethylsulfamide as a precursor for N-nitrosodimethylamine (NDMA) formation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: N,N-Dimethylsulfamide as a Precursor for N-Nitrosodimethylamine (NDMA) Formation

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Nitrosodimethylamine (NDMA) is a potent genotoxic carcinogen that has been detected in various environmental matrices and pharmaceutical products. Its formation during water treatment processes, particularly ozonation, has been a significant concern. This compound (DMS), a persistent and mobile degradation product of the fungicide tolylfluanide, has been identified as a high-yield precursor to NDMA.[1][2][3] This document provides a detailed overview of the reaction mechanism, summarizes key quantitative data, and presents experimental protocols for studying the formation of NDMA from DMS and its subsequent quantification.

Introduction

The presence of nitrosamines, such as NDMA, in drinking water and drug products is a critical safety issue due to their strong carcinogenic properties.[4] While multiple precursors can lead to NDMA formation, this compound (DMS) is of particular interest due to its high molar conversion rate to NDMA during ozonation, a common water treatment method.[1][4] DMS is a metabolite of the fungicide tolylfluanide and has been detected in ground and surface waters.[3][4] Understanding the transformation of DMS to NDMA is crucial for developing effective mitigation strategies in both environmental and pharmaceutical contexts. This application note details the bromide-catalyzed mechanism of this transformation and provides standardized protocols for its investigation in a laboratory setting.

Mechanism of NDMA Formation from this compound

The formation of NDMA from DMS during ozonation is not a direct reaction.[2] Instead, it proceeds via a catalyzed pathway, most notably involving bromide ions, which are naturally present in water sources.[2][5] The presence of bromide or hypochlorous acid is necessary for the transformation to occur.[5]

The key steps of the bromide-catalyzed mechanism are:

  • Oxidation of Bromide: Ozone rapidly oxidizes bromide ions (Br⁻) to form hypobromous acid (HOBr).[2][5]

  • Halogenation of DMS: HOBr reacts with the primary amine group of DMS to form a brominated intermediate, Br-DMS.[2][5]

  • Transformation to NDMA: The Br-DMS intermediate is subsequently transformed by ozone into NDMA and nitrate. This final step involves an intramolecular rearrangement with the extrusion of sulfur dioxide and regenerates the bromide ion, allowing it to act as a catalyst.[2]

A lower yield of NDMA (around 30%) is observed when hypochlorous acid (HOCl) replaces HOBr, indicating that the initial halogenation step is critical and that the brominated intermediate is more favorable for NDMA formation.[5]

NDMA_Formation_Pathway DMS This compound (DMS) Br_DMS Brominated DMS (Br-DMS) DMS->Br_DMS Bromination O3_1 Ozone (O₃) HOBr Hypobromous Acid (HOBr) O3_1->HOBr Oxidation Br Bromide (Br⁻) (Catalyst) Br->HOBr HOBr->Br_DMS NDMA NDMA Br_DMS->NDMA Nitrate Nitrate (NO₃⁻) Br_DMS->Nitrate Br_regen Bromide (Br⁻) (Regenerated) Br_DMS->Br_regen Catalyst Regeneration O3_2 Ozone (O₃) O3_2->NDMA Transformation

Caption: Bromide-catalyzed pathway of NDMA formation from DMS during ozonation.

Quantitative Data Summary

The efficiency of NDMA formation from DMS is influenced by several factors, including the presence of catalysts and the specific reaction conditions. The tables below summarize key quantitative findings from published research.

Table 1: Molar Conversion Yields of NDMA from this compound

Condition Molar Yield (%) Reference(s)
Ozonation with Bromide 52 - 54% [1][2]
Ozonation with Hypochlorous Acid 20 - 30% [2][5]

| General Ozonation | 30 - 50% |[3][4][6] |

Table 2: Key Reaction Rate Constants (k)

Reaction pH Rate Constant (k) Reference(s)
Ozone + Bromide - 160 M⁻¹s⁻¹ (at 20 °C) [5]
DMS + Ozone Circumneutral ~20 M⁻¹s⁻¹ [2]
DMS + Hydroxyl Radicals (•OH) Circumneutral 1.5 x 10⁹ M⁻¹s⁻¹ [2]
HOBr + Deprotonated DMS Neutral 7.1 ± 0.6 × 10⁸ M⁻¹s⁻¹ [5]
HOBr + DMS (to form Br-DMS) 8 >3 x 10⁴ M⁻¹s⁻¹ [2]

| Br-DMS + Ozone | - | ≥5000 M⁻¹s⁻¹ |[2] |

Experimental Protocols

Protocol 1: Determination of NDMA Formation Potential (NDMA-FP) from DMS during Ozonation

This protocol describes a bench-scale experiment to determine the molar conversion of DMS to NDMA under controlled ozonation conditions.

5.1.1 Materials and Reagents

  • This compound (DMS) stock solution (1 mg/mL in methanol)

  • Potassium bromide (KBr)

  • Phosphate buffer solution (10 mM, pH 7.0)

  • Ultrapure water

  • Ozone stock solution (prepared by bubbling ozone gas through chilled ultrapure water)

  • Indigo trisulfonate for ozone concentration measurement

  • Sodium thiosulfate solution (for quenching)

  • N-Nitrosodimethylamine-d6 (NDMA-d6) internal standard

  • Solid Phase Extraction (SPE) cartridges (e.g., coconut charcoal-based)

  • Methanol, Dichloromethane (DCM) - HPLC grade

5.1.2 Equipment

  • Batch reactor (glass, amber) with a magnetic stirrer

  • Ozone generator

  • UV-Vis Spectrophotometer

  • LC-MS/MS system

  • SPE manifold

5.1.3 Experimental Procedure

  • Sample Preparation: Prepare a 1 L solution of 10 mM phosphate buffer (pH 7.0) in ultrapure water. Spike with DMS to a final concentration of 500 ng/L. Add potassium bromide to a final concentration of 1 mg/L (~10 µM).

  • Ozonation: Transfer the solution to the batch reactor. While stirring, add a predetermined volume of ozone stock solution to achieve the target ozone dose (e.g., 2 mg/L). Allow the reaction to proceed for a set contact time (e.g., 10 minutes).

  • Reaction Quenching: Terminate the ozonation reaction by adding an excess of sodium thiosulfate.

  • Internal Standard Spiking: Spike the quenched sample with NDMA-d6 internal standard to a final concentration of 50 ng/L.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with dichloromethane, methanol, and ultrapure water as per the manufacturer's instructions.

    • Load the entire 1 L water sample through the cartridge at a flow rate of 5-10 mL/min.

    • Dry the cartridge thoroughly under a stream of nitrogen.

    • Elute the analytes with dichloromethane.

  • Sample Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Analyze the concentrated extract using LC-MS/MS as described in Protocol 5.2.

  • Calculation: Calculate the molar yield by comparing the moles of NDMA formed to the initial moles of DMS added.

Experimental_Workflow start Start prep 1. Prepare Buffered DMS and Bromide Solution start->prep ozonation 2. Add Ozone (Batch Reactor) prep->ozonation quench 3. Quench Reaction (Sodium Thiosulfate) ozonation->quench istd 4. Spike with Internal Standard (NDMA-d6) quench->istd spe 5. Solid Phase Extraction (SPE) istd->spe concentrate 6. Concentrate Eluate spe->concentrate analysis 7. LC-MS/MS Analysis concentrate->analysis data 8. Calculate NDMA Yield analysis->data end End data->end

Caption: Experimental workflow for the NDMA Formation Potential (FP) test.
Protocol 2: Quantification of NDMA by LC-MS/MS

This protocol provides a general method for the sensitive detection of NDMA in processed water samples.

5.2.1 Sample Preparation

  • Follow steps 5-6 from Protocol 5.1 for sample extraction and concentration.

5.2.2 LC-MS/MS Instrumentation and Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Methanol

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)

  • Mode: Positive Ion Mode, Multiple Reaction Monitoring (MRM)

5.2.3 MRM Transitions

  • NDMA (Quantifier): m/z 75.1 → m/z 43.1

  • NDMA (Qualifier): m/z 75.1 → m/z 44.1

  • NDMA-d6 (Internal Standard): m/z 81.1 → m/z 46.1

5.2.4 Quantification

  • Generate a calibration curve using standards of known NDMA concentrations.

  • Quantify NDMA in samples by relating the peak area ratio of the analyte to the internal standard against the calibration curve. The method quantification limit should be in the low ng/L range.[7]

Factors Influencing NDMA Formation

Several water quality and operational parameters can influence the rate and yield of NDMA formation from DMS. Understanding these factors is key to controlling its presence.

  • Precursor Concentration: Higher initial concentrations of DMS can lead to higher concentrations of NDMA, assuming other reactants are not limiting.

  • Catalyst Concentration (Bromide/Chloride): The presence of bromide is a critical factor that significantly enhances NDMA formation.[2][5] While hypochlorous acid also facilitates the reaction, it results in lower yields.[5]

  • Oxidant Dose (Ozone): The dose of ozone affects the rate of both HOBr formation and the subsequent transformation of the Br-DMS intermediate.[2]

  • pH: The pH of the water can influence the speciation of reactants. For instance, DMS has a pKa of ~10.4, and its deprotonation to an anionic form at neutral or alkaline pH can accelerate the reaction with HOBr.[5]

  • Radical Scavengers: The addition of tert-butyl alcohol as an OH radical scavenger has been shown to result in high NDMA yields (up to 54%), suggesting that the primary reaction pathway does not involve hydroxyl radicals.[2][5]

Influencing_Factors NDMA NDMA Formation Yield & Rate DMS_Conc DMS Concentration DMS_Conc->NDMA Increases Bromide_Conc Bromide (Br⁻) Concentration Bromide_Conc->NDMA Strongly Catalyzes & Increases Ozone_Dose Ozone (O₃) Dose Ozone_Dose->NDMA Increases pH pH pH->NDMA Influences (Deprotonation) HOCl Hypochlorous Acid (HOCl) HOCl->NDMA Catalyzes (Lower Yield)

Caption: Key factors influencing the formation of NDMA from DMS.

Conclusion

This compound is a significant and high-yield precursor to the carcinogen NDMA, particularly during water ozonation in the presence of bromide. The transformation proceeds through a well-defined catalytic pathway involving a brominated intermediate. The provided protocols for NDMA formation potential testing and LC-MS/MS quantification offer a robust framework for researchers to study this reaction. By understanding the underlying mechanism and the factors that influence it, scientists and drug development professionals can better assess risks and develop strategies to mitigate the formation of this hazardous impurity in drinking water and pharmaceutical manufacturing processes.

References

Application Note: Ozonation of N,N-Dimethylsulfamide in the Presence of Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed overview of the reaction kinetics, transformation pathways, and experimental protocols for the ozonation of N,N-Dimethylsulfamide (DMS) in bromide-containing aqueous solutions. A key focus is the bromide-catalyzed formation of the disinfection byproduct N-nitrosodimethylamine (NDMA).

Introduction

This compound (DMS) is a polar and persistent degradation product of the fungicide tolylfluanide.[1][2] Its presence in water sources is a significant concern for drinking water treatment, particularly when ozonation is used as a disinfection and oxidation process.[3] While DMS itself reacts slowly with ozone, its transformation during ozonation in the presence of naturally occurring bromide ions (Br⁻) leads to the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen.[3][4]

This application note details the critical role of bromide as a catalyst in this transformation, summarizes the key kinetic data, outlines the reaction mechanism, and provides standardized protocols for conducting and analyzing ozonation experiments involving DMS. Understanding these processes is crucial for water quality management and for professionals in fields where the fate of sulfur- and nitrogen-containing compounds is studied.

Reaction Mechanism and Kinetics

The direct reaction of DMS with ozone or hydroxyl radicals (•OH) does not yield NDMA.[1][4] The formation of NDMA from DMS is a multi-step process that is critically dependent on the presence of bromide.[1][2]

The core mechanism involves:

  • Oxidation of Bromide: Ozone rapidly oxidizes bromide to form hypobromous acid (HOBr). This step is often the rate-limiting step in the overall transformation of DMS.[1][4]

  • Bromination of DMS: HOBr reacts with DMS to form a brominated intermediate, N-bromo-N,N-dimethylsulfamide (Br-DMS).[1][5] This reaction proceeds rapidly, particularly with the deprotonated form of DMS (DMS⁻) at a near-diffusion-controlled rate.[6]

  • Ozonation of Br-DMS: The Br-DMS intermediate is subsequently oxidized by ozone.[1]

  • NDMA Formation: This final stage involves an intramolecular rearrangement of the ozonated intermediate, leading to the extrusion of sulfur dioxide and the formation of NDMA.[1] A competing reaction pathway leads to the formation of nitrate.[5]

Because bromide is released during the final steps, it acts as a true catalyst in the overall reaction sequence.[1][4]

Data Summary

The quantitative data pertaining to the ozonation of DMS in the presence of bromide is summarized in the tables below.

Table 1: Key Kinetic Rate Constants

ReactantsProduct(s)pHSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Reference
DMS + O₃-~7~20[1][4]
DMS + •OHNon-NDMA Products~71.5 x 10⁹[1][4]
HOBr + DMS⁻Br-DMS-7.1 (± 0.6) x 10⁸[5][6]
HOBr + DMS (overall)Br-DMS8>3 x 10⁴[1][4]
Br-DMS + O₃NDMA, NO₃⁻-≥5000[1][4]
Br-DMS⁻ + O₃NDMA, NO₃⁻-10⁵ (± 2.5)[6][7]

Table 2: Product Yields from DMS Ozonation with Bromide

PrecursorConditionProductMolar Yield (%)Reference
DMSOzonation with BromideNDMA54%[1][4][5]
DMSOzonation with BromideNitrate (NO₃⁻)39%[1][4][5]
DMSOzonation with Hypochlorous AcidNDMA20-30%[1][2]

Table 3: Physicochemical Properties

CompoundpKₐReference
This compound (DMS)10.4[6]
N-bromo-N,N-dimethylsulfamide (Br-DMS)~9.0[5][6]

Visualized Pathways and Workflows

Bromide-Catalyzed NDMA Formation Pathway

G cluster_initiation Initiation & Bromination cluster_transformation Transformation & Product Formation O3_1 Ozone (O₃) HOBr Hypobromous Acid (HOBr) O3_1->HOBr Oxidation Br Bromide (Br⁻) Br->HOBr DMS DMS Br_DMS Br-DMS DMS->Br_DMS HOBr->Br_DMS Bromination O3_2 Ozone (O₃) Intermediate Oxygenated Intermediate Br_DMS->Intermediate Ozonation O3_2->Intermediate NDMA NDMA Intermediate->NDMA 54% Yield Nitrate Nitrate (NO₃⁻) Intermediate->Nitrate 39% Yield Br_regen Bromide (Br⁻) Intermediate->Br_regen Catalyst Regeneration

Caption: Bromide-catalyzed pathway for NDMA formation from DMS during ozonation.

Experimental Workflow for DMS Ozonation

G prep 1. Sample Preparation (Buffer, DMS, Bromide, Scavenger) reaction 3. Batch Ozonation Reaction (Spike O₃ Stock, Timed Sampling) prep->reaction ozone_gen 2. Ozone Stock Solution Preparation & Standardization ozone_gen->reaction quench 4. Quenching (e.g., Indigo Disulfonate, Na₂SO₃) reaction->quench extraction 5. Sample Extraction (If necessary, e.g., SPE) quench->extraction analysis 6. Instrumental Analysis (UPLC-MS/MS) extraction->analysis data 7. Data Processing (Kinetics, Yield Calculation) analysis->data

References

N,N-Dimethylsulfamide as a Directing Group in C-H Functionalization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. This approach circumvents the need for pre-functionalized starting materials, thereby streamlining synthetic routes and reducing waste. A key element in achieving regioselectivity in C-H functionalization is the use of directing groups, which coordinate to a metal catalyst and position it in proximity to a specific C-H bond, typically at the ortho position of an aromatic ring.

Among the various directing groups, sulfonamides have been recognized for their ability to facilitate a range of C-H functionalization reactions. This document focuses specifically on the application of the N,N-dimethylsulfamide moiety as a directing group. While the broader class of sulfonamides has seen considerable investigation, the specific use of this compound in directing C-H arylation, alkylation, and amination is a more specialized area. These notes aim to provide a consolidated resource on its application, including available data and protocols.

It is important to note that while the this compound group shows potential as a directing group, its application in C-H functionalization is not as widely documented in peer-reviewed literature as other related sulfonamides or amide-based directing groups. The information presented herein is based on the available scientific literature.

General Mechanism of this compound Directed C-H Functionalization

The proposed general mechanism for this compound-directed C-H functionalization, particularly in palladium-catalyzed reactions, involves a series of key steps. The this compound group acts as a bidentate ligand, coordinating to the metal center through both the nitrogen and one of the sulfonyl oxygens. This chelation brings the catalyst into close proximity to the ortho C-H bond of the aromatic ring, facilitating its activation.

The catalytic cycle typically proceeds through the following stages:

  • Coordination: The this compound directing group coordinates to the active metal catalyst (e.g., Pd(II)).

  • C-H Activation: The metal catalyst cleaves the ortho C-H bond, often through a concerted metalation-deprotonation (CMD) pathway, to form a stable five-membered palladacycle intermediate.

  • Oxidative Addition: The coupling partner (e.g., an aryl halide for arylation) undergoes oxidative addition to the metal center.

  • Reductive Elimination: The desired C-C or C-heteroatom bond is formed through reductive elimination, regenerating the catalyst and releasing the functionalized product.

G cluster_0 Catalytic Cycle Start Aryl-DG + M(II) Coordination Coordination Start->Coordination C-H_Activation ortho-C-H Activation (CMD) Coordination->C-H_Activation Metallacycle Metallacycle Intermediate C-H_Activation->Metallacycle Oxidative_Addition Oxidative Addition (R-X) Metallacycle->Oxidative_Addition Intermediate_2 M(IV) Intermediate Oxidative_Addition->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Start Catalyst Regeneration Product ortho-Functionalized Product Reductive_Elimination->Product G cluster_0 Synthesis of Substrate A Ar-NH2 B + C ClSO2N(CH3)2 D ->[Base] E Ar-NHSO2N(CH3)2

Application Notes and Protocols: The Role of N,N-Dimethylsulfamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N,N-dimethylsulfamide moiety, a functional group characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms, each bearing two methyl groups, is increasingly recognized for its utility in medicinal chemistry. Its unique physicochemical properties make it a valuable bioisosteric replacement for other functional groups, such as sulfonamides and benzotrifluorides, often leading to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. This document provides a comprehensive overview of the applications of this compound in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

A critical consideration in the development of pharmaceuticals containing the this compound or related motifs is the potential for the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, under certain conditions. This underscores the importance of rigorous safety and stability testing throughout the drug development process.

This compound as a Bioisostere in Kinase Inhibitors

The strategic replacement of existing functional groups with this compound can significantly enhance the biological activity of kinase inhibitors. A notable example is in the development of inhibitors for Pim-1, a serine/threonine kinase implicated in cancer.

Quantitative Data: Pim-1 Kinase Inhibition
Compound IDMoiety at thiazol-4-ylPim-1 Kinase IC50 (nM)K562 Cancer Cell Line IC50 (µM)
HU 2Benzotrifluoride167.1
HU 3This compound2.20.75

Data sourced from Bataille, C. J. R.; et al. (2016).

The substitution of a benzotrifluoride group with this compound in a rhodanine-thiazol-4-yl scaffold resulted in a greater than 7-fold increase in Pim-1 kinase inhibitory potency and a nearly 10-fold enhancement in potency against the K562 cancer cell line.

Pazopanib: A Case Study of a Structurally Related Moiety

Pazopanib is an oral multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma. While not containing a classic this compound, its structure features a methyl-substituted sulfonamide, a closely related moiety that highlights the role of sulfonamide derivatives in modern drug design. Pazopanib targets key signaling pathways involved in angiogenesis and tumor growth, primarily through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[1]

Quantitative Pharmacokinetic Data of Pazopanib
ParameterValueConditions
Bioavailability 14-39%Oral administration.[2]
Time to Peak Plasma Concentration (Tmax) 2-4 hoursOral administration.[2]
Protein Binding >99%Primarily to P-glycoprotein (Pgp) and Breast Cancer Resistant Protein (BCRP).[2]
Metabolism Primarily by CYP3A4, with minor contributions from CYP1A2 and CYP2C8.[3]-
Elimination Half-life ~31 hours-[2]
Excretion Primarily in feces (>60% as unchanged drug); <4% in urine.[2]-
Therapeutic Trough Concentration ≥20 mg/LAssociated with improved progression-free survival.[1]

Experimental Protocols

Protocol 1: Synthesis of a Key Pazopanib Intermediate

This protocol describes the synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, a crucial intermediate in the production of Pazopanib.

Materials:

  • N,2,3-trimethyl-2H-indazol-6-amine

  • 2,4-dichloropyrimidine

  • Sodium bicarbonate

  • N,N-dimethylformamide (DMF)

  • Water

Procedure:

  • Charge a reaction flask with N,2,3-trimethyl-2H-indazol-6-amine (1 equivalent), 2,4-dichloropyrimidine (1.5 equivalents), sodium bicarbonate (2 equivalents), and N,N-dimethylformamide.

  • Stir the reaction mixture at 85 °C until the reaction is complete, as monitored by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, add water to the reaction mixture and continue stirring for 3 hours to induce precipitation.

  • Collect the product crystals by filtration.

  • Wash the collected crystals with water.

  • Dry the product to obtain N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine as an off-white or beige powder.

This protocol is adapted from publicly available synthesis information.[4]

G cluster_synthesis Synthesis Workflow start Starting Materials: N,2,3-trimethyl-2H-indazol-6-amine 2,4-dichloropyrimidine Sodium Bicarbonate, DMF reaction Reaction at 85°C start->reaction 1. Mix and Heat precipitation Precipitation with Water reaction->precipitation 2. Quench filtration Filtration and Washing precipitation->filtration 3. Isolate product Final Intermediate: N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine filtration->product 4. Purify

Caption: Workflow for the synthesis of a key Pazopanib intermediate.

Protocol 2: In Vitro Kinase Assay for VEGFR-2 Inhibition

This protocol outlines a general procedure for determining the inhibitory activity of a compound against VEGFR-2 kinase using a luminescence-based assay that measures ATP consumption.

Materials and Reagents:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • Poly (Glu:Tyr, 4:1) substrate

  • Test compound (e.g., Pazopanib or this compound derivative)

  • Kinase-Glo® MAX reagent

  • 96-well white plates

  • DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting the 5x stock.

    • Prepare a stock solution of the test compound in DMSO and create serial dilutions to the desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Master Mixture Preparation:

    • For each 25 µL reaction, prepare a master mixture containing:

      • 6 µL of 5x Kinase Buffer

      • 1 µL of 500 µM ATP

      • 1 µL of 50x PTK substrate

      • 17 µL of sterile deionized water

  • Assay Plate Setup:

    • Add 25 µL of the master mixture to each well of a 96-well plate.

    • Add 5 µL of the diluted test compound to the designated "Test Wells".

    • Add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells to the "Positive Control" wells.

    • Add 5 µL of 1x Kinase Buffer to the "Blank" wells (no enzyme).

  • Enzyme Addition:

    • Add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL) to the "Test Wells" and "Positive Control" wells.

    • Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

  • Incubation:

    • Gently mix the plate and incubate at 30°C for 45 minutes.

  • Luminescence Detection:

    • After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control to determine the IC50 value.

This is a generalized protocol based on commercially available kinase assay kits.[5][6]

G cluster_assay VEGFR-2 Kinase Assay Workflow prep Prepare Reagents: - 1x Kinase Buffer - Test Compound Dilutions master_mix Prepare Master Mixture: - Buffer, ATP, Substrate prep->master_mix plate_setup Plate Setup: - Add Master Mix - Add Test Compound/Controls master_mix->plate_setup enzyme_add Add VEGFR-2 Enzyme plate_setup->enzyme_add incubation Incubate at 30°C for 45 min enzyme_add->incubation detection Add Kinase-Glo® Reagent incubation->detection read Read Luminescence detection->read analysis Calculate IC50 read->analysis

Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Signaling Pathways

VEGFR-2 and PDGFR-β Signaling Pathways

Pazopanib exerts its anti-angiogenic and anti-tumor effects by inhibiting key receptor tyrosine kinases. The following diagram illustrates the simplified signaling cascades initiated by VEGFR-2 and PDGFR-β, and the point of inhibition by Pazopanib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PDGF PDGF PDGFRb PDGFR-β PDGF->PDGFRb Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PDGFRb->PI3K Activates RAS RAS PDGFRb->RAS Activates Pazopanib Pazopanib Pazopanib->VEGFR2 Inhibits Pazopanib->PDGFRb Inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF Transcription Gene Transcription AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Angiogenesis Angiogenesis, Cell Proliferation, Survival Transcription->Angiogenesis

Caption: Simplified VEGFR-2 and PDGFR-β signaling pathways and inhibition by Pazopanib.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis. Some sulfonamide-containing drugs have been shown to modulate this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerizes DNA DNA STAT_active->DNA Translocates to Nucleus and Binds Transcription Gene Transcription DNA->Transcription CellResponse Cellular Response (e.g., Inflammation, Proliferation) Transcription->CellResponse Inhibitor JAK Inhibitor (e.g., some sulfonamides) Inhibitor->JAK Inhibits

References

Troubleshooting & Optimization

Technical Support Center: N,N-Dimethylsulfamide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of N,N-Dimethylsulfamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized by reacting dimethylamine with a sulfonylating agent. The most common laboratory and industrial methods involve the reaction of dimethylamine with sulfuryl chloride (SO₂Cl₂) or dimethylsulfamoyl chloride.

Q2: What are the potential byproducts in the synthesis of this compound from sulfuryl chloride and dimethylamine?

A2: The primary expected byproduct is tetramethylsulfamide, which can form if an excess of dimethylamine is used or if the reaction conditions favor further substitution. Another significant issue can be the hydrolysis of the starting material, sulfuryl chloride, in the presence of moisture, which leads to the formation of sulfuric acid and hydrochloric acid. The reaction itself also generates hydrochloric acid, which will typically react with the excess dimethylamine to form dimethylammonium chloride.

Q3: My reaction yield is lower than expected. What are the possible reasons?

A3: Low yields can be attributed to several factors:

  • Incomplete reaction: Insufficient reaction time or temperature.

  • Side reactions: Formation of byproducts such as tetramethylsulfamide.

  • Hydrolysis of starting material: Presence of moisture in the reactants or solvent.

  • Loss during workup: The product may be lost during extraction or purification steps.

  • Suboptimal stoichiometry: Incorrect ratio of dimethylamine to sulfuryl chloride.

Q4: How can I purify the crude this compound?

A4: The primary methods for purifying this compound are distillation and recrystallization. Vacuum distillation is often preferred to avoid thermal decomposition at higher temperatures. Recrystallization from a suitable solvent system can also be effective in removing impurities.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: The purity of this compound and the presence of byproducts can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction is stirred efficiently to ensure proper mixing of reactants. - Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. - Gradually increase the reaction temperature, but be cautious of potential side reactions.
Hydrolysis of Sulfuryl Chloride - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[2]
Formation of Tetramethylsulfamide - Carefully control the stoichiometry. Use a slight excess of sulfuryl chloride or add the dimethylamine solution slowly to the sulfuryl chloride solution to avoid localized excess of the amine.
Loss during Aqueous Workup - this compound has some water solubility. Saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the solubility of the product and improve extraction efficiency. - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
HCl Scavenging Issues - Ensure at least two equivalents of dimethylamine are used per equivalent of sulfuryl chloride to neutralize the generated HCl. Alternatively, a non-nucleophilic base like triethylamine can be used as an acid scavenger.[3]
Problem 2: Presence of Significant Impurities in the Final Product
Observed Impurity Possible Cause Solution
Tetramethylsulfamide Reaction with excess dimethylamine.- Use a stoichiometric amount or a slight excess of sulfuryl chloride. - Add dimethylamine dropwise to the sulfuryl chloride solution. - Purify by fractional vacuum distillation; tetramethylsulfamide has a higher boiling point than this compound.
Unreacted Starting Material (Sulfuryl Chloride) Incomplete reaction.- Increase reaction time or temperature. - During workup, unreacted sulfuryl chloride can be quenched by carefully adding water or a basic solution.
Dimethylammonium chloride Byproduct from HCl and dimethylamine.- This salt is typically removed during the aqueous workup as it is soluble in water and insoluble in most organic solvents. Ensure thorough washing of the organic layer with water.
Polymeric or Tar-like substances Uncontrolled reaction temperature or presence of highly reactive impurities.- Maintain a low reaction temperature, especially during the addition of reagents. - Ensure the purity of starting materials.

Experimental Protocols

Synthesis of this compound from Sulfuryl Chloride and Dimethylamine

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • Sulfuryl chloride (SO₂Cl₂)

  • Dimethylamine solution (e.g., 40% in water or anhydrous)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sulfuryl chloride (1.0 eq) dissolved in anhydrous diethyl ether or DCM. Cool the flask to 0 °C in an ice bath.

  • Amine Addition: Add a solution of dimethylamine (at least 2.2 eq) in the same anhydrous solvent to the dropping funnel. Add the dimethylamine solution dropwise to the stirred sulfuryl chloride solution over 30-60 minutes, maintaining the temperature at 0 °C. A white precipitate of dimethylammonium chloride will form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Cool the reaction mixture back to 0 °C and slowly add water to dissolve the dimethylammonium chloride precipitate.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve SO₂Cl₂ in anhydrous solvent add_amine Add Dimethylamine solution at 0 °C start->add_amine 1.0 eq react Stir at room temperature add_amine->react >2.0 eq quench Add water react->quench extract Separate organic layer quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: Workflow for the synthesis and purification of this compound.

Byproduct Formation Pathways

The primary side reaction involves the further reaction of the initially formed dimethylsulfamoyl chloride intermediate with another equivalent of dimethylamine to produce tetramethylsulfamide.

Byproduct_Formation SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) DMSC Dimethylsulfamoyl Chloride ((CH₃)₂NSO₂Cl) SO2Cl2->DMSC + Dimethylamine HCl HCl DMA Dimethylamine (HN(CH₃)₂) DMS This compound ((CH₃)₂NSO₂NH₂) DMSC->DMS + H₂O (hydrolysis) or + NH₃ (if present) TMS Tetramethylsulfamide ((CH₃)₂NSO₂N(CH₃)₂) DMSC->TMS + Dimethylamine (excess) H2O H₂O

Caption: Desired synthesis pathway and major byproduct formation.

Data Presentation

The following table summarizes the expected physical properties of the main product and a key byproduct. Actual values may vary based on purity.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)
This compound C₂H₈N₂O₂S124.16~190
Tetramethylsulfamide C₄H₁₂N₂O₂S152.21>200

Note: Boiling points are approximate and can vary with pressure.

This technical support guide is intended to assist with common issues in the synthesis and purification of this compound. For novel or complex issues, further literature research and experimental optimization are recommended. Always adhere to proper laboratory safety procedures when handling hazardous chemicals like sulfuryl chloride.

References

Technical Support Center: Analysis of N,N-Dimethylsulfamide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N,N-Dimethylsulfamide (DMS) by LC-MS/MS. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for the analysis of this compound (DMS)?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of DMS in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3][4] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1][4] For a polar compound like DMS, ion suppression is a common challenge, particularly when analyzing complex biological matrices.[2][5]

Q2: How can I determine if my DMS assay is suffering from matrix effects?

A2: There are several methods to assess the presence and extent of matrix effects in your DMS analysis:

  • Post-Extraction Spike Method: This is a common quantitative method.[2] It involves comparing the peak response of DMS spiked into a blank matrix extract to the response of DMS in a neat (pure) solvent at the same concentration. A significant difference in response indicates the presence of matrix effects.[2]

  • Post-Column Infusion: This is a qualitative method to identify regions of ion suppression or enhancement in your chromatogram.[6][7] A constant flow of DMS is introduced into the mass spectrometer after the LC column.[6] Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where interfering components elute.[6]

  • Matrix-Matched Calibrators: Comparing the slope of a calibration curve prepared in a neat solvent to one prepared in a blank matrix extract can also reveal the impact of the matrix.[1]

Q3: What type of internal standard is recommended for DMS analysis?

A3: The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects.[8] A SIL internal standard, such as D6-N,N-Dimethylsulfamide, will co-elute with the analyte and experience similar ionization suppression or enhancement. This allows for more reliable quantification as the ratio of the analyte to the internal standard should remain consistent.[1] While SIL internal standards are preferred, if unavailable, a structural analog can be used, but requires careful validation to ensure it behaves similarly to DMS during extraction and ionization.[9]

Q4: Can I analyze DMS in water samples by direct injection?

A4: For relatively clean matrices like drinking water or groundwater, direct injection into the UPLC-MS/MS system after the addition of an internal standard can be a fast and robust method.[5][10] This approach has been successfully used for the analysis of DMS in aqueous matrices, offering a detection limit of 10 ng/L with a 4-minute chromatographic analysis time.[5][10] However, for more complex aqueous matrices like surface water, matrix effects can still be a concern, and the use of an internal standard is crucial for accurate quantification.[5][10]

Troubleshooting Guides

Issue 1: Poor peak shape or peak splitting for DMS.
Possible Cause Troubleshooting Step
Sample Overload Dilute the sample and re-inject.
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.
Column Contamination Wash the column with a strong solvent. If the problem persists, consider replacing the column.
Secondary Interactions on the Column Optimize the mobile phase pH or use a column with a different chemistry.
Issue 2: Inconsistent DMS signal intensity and poor reproducibility between injections.

This is a classic symptom of variable matrix effects.

Troubleshooting Workflow for Inconsistent Signal

References

Technical Support Center: Ion Suppression in N,N-Dimethylsulfamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N,N-Dimethylsulfamide (DMS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on mitigating ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) applications. Below you will find frequently asked questions and troubleshooting guides to help you achieve accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound (DMS) quantification?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (DMS) in the mass spectrometer's ion source. This interference reduces the analyte's signal intensity, leading to decreased sensitivity, poor accuracy, and lack of reproducibility in quantitative analysis. As a small, polar molecule, DMS can be particularly susceptible to ion suppression, especially in complex biological matrices like plasma and urine.

Q2: What are the common causes of ion suppression in DMS analysis?

A2: Several factors can contribute to ion suppression in the analysis of DMS:

  • Matrix Components: Endogenous substances in biological samples, such as salts, phospholipids, and proteins, are major contributors to ion suppression.

  • Sample Preparation: Inadequate sample cleanup can lead to the co-elution of matrix components with DMS, causing signal suppression.

  • Chromatographic Conditions: Poor chromatographic resolution between DMS and interfering matrix components can result in significant ion suppression.

  • Mobile Phase Additives: While necessary for good chromatography, some mobile phase additives can suppress the ionization of the analyte.

Q3: How can I determine if ion suppression is affecting my DMS analysis?

A3: A common method to assess ion suppression is the post-extraction addition experiment. This involves comparing the signal intensity of DMS in a clean solvent to its signal intensity when spiked into a blank matrix extract that has undergone the sample preparation process. A lower signal in the matrix extract indicates the presence of ion suppression.

Q4: What is the most effective way to compensate for ion suppression in DMS quantification?

A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d6 (DMS-d6), is the gold standard for compensating for ion suppression.[1] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression. By using the analyte-to-internal standard peak area ratio for quantification, the variability caused by ion suppression can be effectively normalized.[2]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the quantification of this compound.

Problem 1: Low DMS signal intensity in biological samples compared to standards in neat solution.
  • Possible Cause: Significant ion suppression from the biological matrix.

  • Solutions:

    • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS/MS analysis. Consider switching from a simple protein precipitation method to a more rigorous sample cleanup technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Improve Chromatographic Separation: Modify your LC method to achieve better separation of DMS from the region of ion suppression. This can be accomplished by adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate.

    • Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of matrix components, but may also decrease the sensitivity for DMS if it is present at low concentrations.

    • Utilize a Deuterated Internal Standard: Employing this compound-d6 as an internal standard will help to accurately quantify DMS despite the presence of ion suppression.[1]

Problem 2: Inconsistent and irreproducible DMS quantification results across different sample batches.
  • Possible Cause: Variable matrix effects between different lots of biological matrix.

  • Solutions:

    • Implement a Robust Sample Preparation Method: Solid-phase extraction is often more effective than protein precipitation or liquid-liquid extraction at providing cleaner extracts and reducing variability between samples.

    • Matrix-Matched Calibrants and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples. This helps to normalize the matrix effect across all samples.

    • Consistent Use of a Deuterated Internal Standard: Ensure that this compound-d6 is added to all samples, calibrants, and quality controls at a consistent concentration early in the sample preparation process.

Data Presentation: Comparison of Sample Preparation Techniques

The selection of an appropriate sample preparation method is critical for minimizing ion suppression and ensuring accurate quantification of this compound. The following table summarizes the expected performance of different sample preparation techniques for the analysis of DMS in human plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)RSD (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 9540 - 60 (Suppression)< 15Fast, simple, and inexpensive.High level of residual matrix components, leading to significant ion suppression.
Liquid-Liquid Extraction (LLE) 70 - 8515 - 30 (Suppression)< 10Good removal of phospholipids and salts.Can be labor-intensive and may have lower recovery for polar compounds like DMS.
Solid-Phase Extraction (SPE) 90 - 105< 15 (Minimal Suppression)< 5Provides the cleanest extracts, significantly reducing matrix effects.More time-consuming and costly than PPT and LLE.

Note: The values presented in this table are representative and may vary depending on the specific experimental conditions, biological matrix, and analytical instrumentation.

Experimental Protocols

Assessment of Ion Suppression by Post-Extraction Addition

This protocol allows for the quantitative assessment of the matrix effect on the ionization of this compound.

Workflow Diagram:

cluster_0 Set A: Analyte in Neat Solution cluster_1 Set B: Analyte in Post-Extracted Matrix cluster_2 Analysis and Calculation A1 Prepare DMS standard in mobile phase C1 Analyze Set A and Set B by LC-MS/MS A1->C1 B1 Extract blank biological matrix B2 Spike DMS standard into extracted matrix B1->B2 B2->C1 C2 Calculate Matrix Effect (%): (Peak Area B / Peak Area A) * 100 C1->C2

Workflow for assessing ion suppression.
Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for the extraction of this compound from plasma using a polymeric reversed-phase SPE sorbent.

Workflow Diagram:

start Start: Plasma Sample pretreatment Pre-treatment: Add DMS-d6 (IS) and dilute with acid start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning: Methanol followed by Water equilibration Equilibration: Acidified Water conditioning->equilibration equilibration->loading wash1 Wash 1: 5% Methanol in Water loading->wash1 wash2 Wash 2: Remove interferences wash1->wash2 elution Elution: Methanol wash2->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution: Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Solid-Phase Extraction workflow for DMS.

Detailed Steps:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound-d6 internal standard solution (1 µg/mL in methanol) and 200 µL of 2% formic acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and its internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

References

Technical Support Center: Removal of N,N-Dimethylsulfamide (DMS) from Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the removal of N,N-Dimethylsulfamide (DMS) from wastewater.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimental work.

Q1: My advanced oxidation process (AOP) is showing low this compound (DMS) removal efficiency. What are the potential causes and how can I troubleshoot this?

A: Low removal efficiency for DMS, a compound known to be persistent, is a common challenge.[1] Conventional AOPs like UV irradiation alone, or oxidation with hydrogen peroxide or potassium permanganate are often ineffective.[2] If you are using a more robust AOP like UV/H₂O₂ or Ozonation and still observing poor performance, consider the following factors:

  • Inadequate Oxidant Dose: The concentration of your oxidant (O₃ or H₂O₂) may be too low relative to the DMS concentration and the background organic matter. Increase the oxidant dose incrementally and monitor the impact on DMS removal.

  • Presence of Scavengers: Your wastewater matrix may contain high concentrations of substances that consume hydroxyl radicals (•OH), the primary reactive species in many AOPs. Common scavengers include bicarbonate and carbonate ions, and natural organic matter (NOM). Consider conducting experiments in a simpler matrix (e.g., ultrapure water spiked with DMS) to establish a baseline before moving to complex wastewater samples.

  • Suboptimal pH: The pH of the water significantly influences AOP efficiency. For instance, the O₃/H₂O₂ process is often more effective at higher pH values, which accelerate ozone decomposition into hydroxyl radicals.[3] Conversely, the Fenton process (UV/H₂O₂/Fe²⁺) typically performs better at acidic pH.[4] Systematically evaluate a range of pH values to find the optimum for your specific process.

  • UV Transmittance (for UV-based AOPs): The effectiveness of UV-based processes depends on the water's ability to transmit UV light. High turbidity or the presence of compounds that absorb UV light at the operational wavelength (e.g., 254 nm) can significantly reduce efficiency.[5] Ensure your samples are adequately pre-filtered and measure the UV transmittance.

Below is a logical workflow to diagnose the issue.

G start Low DMS Removal Efficiency Observed check_oxidant Is Oxidant Dose Sufficient? start->check_oxidant check_scavengers Are Scavengers Present? check_oxidant->check_scavengers Yes increase_oxidant Increase Oxidant Dose check_oxidant->increase_oxidant No check_ph Is pH Optimal? check_scavengers->check_ph No simplify_matrix Test in Simplified Matrix (e.g., Spiked DI Water) check_scavengers->simplify_matrix Yes check_uvt Is UV Transmittance > 75%? check_ph->check_uvt Yes adjust_ph Systematically Adjust pH check_ph->adjust_ph No prefilter Improve Pre-filtration check_uvt->prefilter No (for UV AOPs) solution Problem Resolved check_uvt->solution Yes increase_oxidant->check_scavengers simplify_matrix->check_ph adjust_ph->check_uvt prefilter->solution G cluster_reactions Reaction Steps O3 Ozone (O₃) HOBr Hypobromous Acid (HOBr) O3->HOBr Br Bromide (Br⁻) Br->HOBr DMS DMS (this compound) Br_DMS Brominated DMS Intermediate DMS->Br_DMS HOBr->Br_DMS Bromination NDMA NDMA (N-Nitrosodimethylamine) Br_DMS->NDMA Further Reaction with Ozone

References

Technical Support Center: Degradation of N,N-Dimethylsulfamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N-Dimethylsulfamide (DMS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies on the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMS) and why is its degradation a research focus?

A1: this compound (DMS) is a degradation product of certain fungicides and biocides, such as tolylfluanid.[1][2] Its persistence in the environment, particularly in water sources, and its potential to form carcinogenic byproducts like N-nitrosodimethylamine (NDMA) during water treatment processes such as ozonation, make its degradation a significant area of research.[1][3]

Q2: What are the primary degradation pathways for DMS?

A2: The most studied degradation pathway for DMS is through advanced oxidation processes (AOPs), especially ozonation.[4][5] Other potential degradation pathways include biodegradation, photolysis, and hydrolysis, although DMS is generally resistant to these processes under typical environmental conditions.[3]

Q3: Why is bromide concentration important in the ozonation of DMS?

A3: The presence of bromide ions can significantly accelerate the degradation of DMS during ozonation and is a critical factor in the formation of NDMA.[4][6] Ozone reacts with bromide to form hypobromous acid (HOBr), which then reacts with DMS to form a brominated intermediate (Br-DMS). This intermediate is subsequently transformed by ozone into NDMA and other byproducts.[4][6][7]

Q4: Is DMS biodegradable?

A4: this compound is generally considered to be persistent and not readily biodegradable.[3] However, some studies suggest that the NDMA formed from DMS during ozonation can be partially removed by subsequent biologically active filtration steps.[1]

Q5: What are the main challenges in the analytical determination of DMS?

A5: The high polarity of DMS makes its analysis in aqueous matrices challenging. A common analytical technique is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[8][9] A significant challenge with this method is the potential for matrix effects, such as ion suppression or enhancement, from other components in the sample, which can affect the accuracy and reproducibility of quantification.[9][10]

Troubleshooting Guides

Analytical Method: UPLC-MS/MS
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing, Broadening, Splitting) 1. Column contamination from sample matrix. 2. Inappropriate injection solvent. 3. Column void formation due to mobile phase pH > 7.1. Implement a sample clean-up procedure (e.g., Solid-Phase Extraction - SPE). 2. Ensure the injection solvent is weaker than or matches the initial mobile phase. 3. Use a pH-resistant column for alkaline mobile phases.
Inconsistent Retention Times 1. Insufficient column equilibration between injections. 2. Fluctuations in column temperature. 3. Changes in mobile phase composition.1. Increase the column equilibration time. 2. Ensure the column oven is functioning correctly and maintaining a stable temperature. 3. Prepare fresh mobile phase and ensure accurate composition.
Ion Suppression or Enhancement 1. Co-elution of matrix components (e.g., salts, endogenous compounds) with DMS. 2. High concentrations of non-volatile buffers in the mobile phase.1. Optimize chromatographic separation to resolve DMS from interfering matrix components. 2. Use an internal standard, preferably a stable isotope-labeled DMS, to compensate for matrix effects.[8] 3. Improve sample preparation to remove interfering substances. 4. Dilute the sample to reduce the concentration of matrix components. 5. Use a different ionization source if available (e.g., APCI may be less prone to matrix effects than ESI for certain compounds).
Low Sensitivity/No Signal 1. DMS concentration is below the limit of detection (LOD). 2. Incorrect MS settings (e.g., polarity, ion source parameters). 3. Sample degradation.1. Concentrate the sample or use a larger injection volume. The LOD for direct injection can be around 10 ng/L.[8] 2. Optimize MS parameters for DMS. 3. Ensure proper sample storage and handle fresh samples.
Degradation Experiments
Issue Potential Cause Troubleshooting Steps
Low or No Degradation Observed 1. DMS is resistant to the applied degradation conditions. 2. Incorrect experimental setup (e.g., insufficient oxidant dose, inappropriate pH). 3. Inactive microbial inoculum (for biodegradation studies).1. Verify the persistence of DMS under the tested conditions. It is known to be resistant to many treatments.[3] 2. For AOPs, ensure proper dosage of oxidants and catalysts. For ozonation, consider the impact of bromide.[4] 3. For biodegradation, use a well-acclimated and viable microbial culture.
Poor Mass Balance 1. Formation of volatile degradation byproducts. 2. Adsorption of DMS or its byproducts to the reactor walls. 3. Analytical errors in quantifying DMS and its byproducts.1. Use a closed experimental system and analyze the headspace for volatile compounds. 2. Use inert reactor materials (e.g., glass) and perform extraction of the reactor surfaces. 3. Validate analytical methods for all measured compounds and check for matrix effects.
Inconsistent Results Between Replicates 1. Heterogeneity of the reaction mixture (e.g., incomplete mixing). 2. Variations in experimental conditions (e.g., temperature, light intensity). 3. Inconsistent sampling or sample handling.1. Ensure continuous and efficient mixing throughout the experiment. 2. Precisely control all experimental parameters. 3. Standardize the sampling and sample processing procedures.

Quantitative Data Summary

Table 1: Reaction Rate Constants for the Degradation of this compound

Reactant Rate Constant (k) pH Reference
Ozone (O₃)≈ 20 M⁻¹s⁻¹Circumneutral[4][5]
Hydroxyl Radical (•OH)1.5 x 10⁹ M⁻¹s⁻¹Circumneutral[4][5]
Hypobromous Acid (HOBr) with deprotonated DMS7.1 ± 0.6 x 10⁸ M⁻¹s⁻¹Not specified[6]
Br-DMS with Ozone (O₃)≥ 5000 M⁻¹s⁻¹Not specified[4][7]

Table 2: Product Yields from the Ozonation of this compound in the Presence of Bromide

Product Yield Conditions Reference
N-nitrosodimethylamine (NDMA)54%Based on the primary amine nitrogen of DMS[4][6]
Nitrate (NO₃⁻)39%Based on the primary amine nitrogen of DMS[4][6]

Experimental Protocols

Protocol 1: Ozonation of this compound in the Presence of Bromide

Objective: To determine the degradation kinetics and byproduct formation of DMS upon ozonation in the presence of bromide ions.

Materials:

  • This compound (DMS) stock solution

  • Phosphate buffer solution (to maintain desired pH)

  • Potassium bromide (KBr) stock solution

  • Ozone stock solution (prepared by bubbling ozone gas through ultrapure water at 0°C)

  • Indigo trisulfonate solution (for ozone concentration measurement)

  • Sodium thiosulfate solution (quenching agent)

  • UPLC-MS/MS system for analysis

Procedure:

  • Prepare a reaction solution in a glass batch reactor containing the desired concentrations of DMS, phosphate buffer, and KBr in ultrapure water.

  • Initiate the reaction by adding a known volume of the ozone stock solution to the reactor.

  • At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction in the aliquots by adding an excess of sodium thiosulfate solution to stop the degradation process.

  • Analyze the quenched samples for the concentrations of DMS and potential byproducts (e.g., NDMA) using a validated UPLC-MS/MS method.

  • Monitor the ozone concentration throughout the experiment using the indigo method.

  • Plot the concentration of DMS as a function of time to determine the degradation kinetics.

Protocol 2: Analysis of this compound by UPLC-MS/MS

Objective: To quantify the concentration of DMS in aqueous samples.

Instrumentation and Conditions (Example):

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: Reversed-phase C18 column suitable for polar compounds (e.g., Waters ACQUITY UPLC HSS T3)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to achieve separation of DMS from matrix interferences.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 20 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for DMS and its stable isotope-labeled internal standard.

Procedure:

  • Prepare calibration standards of DMS in ultrapure water or a matrix similar to the samples.

  • Add a known concentration of the internal standard (e.g., DMS-d6) to all samples and calibration standards.[9]

  • Directly inject the samples onto the UPLC-MS/MS system. No complex sample preparation is typically required for water samples.[8]

  • Acquire data in Multiple Reaction Monitoring (MRM) mode.

  • Quantify the concentration of DMS in the samples by constructing a calibration curve based on the peak area ratios of the analyte to the internal standard.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagents Prepare Reagents (DMS, Buffers, Oxidants) prep_reactor Set up Reactor (e.g., Batch Reactor) prep_reagents->prep_reactor initiate_reaction Initiate Degradation (e.g., Add Ozone) prep_reactor->initiate_reaction sampling Collect Samples at Time Intervals initiate_reaction->sampling quench Quench Reaction (e.g., Add Thiosulfate) sampling->quench analysis Analyze Samples (UPLC-MS/MS) quench->analysis data_proc Data Processing & Kinetics Calculation analysis->data_proc

Caption: General experimental workflow for studying the degradation of this compound.

dms_degradation_pathway DMS This compound (DMS) Br_DMS Brominated Intermediate (Br-DMS) DMS->Br_DMS Reaction with HOBr O3_Br O₃ + Br⁻ HOBr HOBr O3_Br->HOBr Oxidation HOBr->Br_DMS NDMA N-Nitrosodimethylamine (NDMA) Br_DMS->NDMA Reaction with O₃ Nitrate Nitrate (NO₃⁻) Br_DMS->Nitrate Reaction with O₃ Br_regenerated Br⁻ (regenerated) Br_DMS->Br_regenerated Catalyst Regeneration O3 O₃ O3->NDMA O3->Nitrate

Caption: Simplified degradation pathway of this compound to NDMA during ozonation in the presence of bromide.

References

Technical Support Center: Minimizing NDMA Formation from N,N-Dimethylsulfamide (DMS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers studying the formation of N-Nitrosodimethylamine (NDMA) from N,N-Dimethylsulfamide (DMS) during water treatment experiments.

Troubleshooting Guide

This guide addresses common issues encountered during laboratory-scale experiments in a direct question-and-answer format.

Question: Why am I observing low or no NDMA formation from DMS in my ozonation experiments?

Answer: There are several potential reasons for lower-than-expected NDMA yields during the ozonation of DMS. Consider the following factors:

  • Absence of a Catalyst: The direct reaction between ozone and DMS is slow and does not efficiently produce NDMA. The formation of NDMA from DMS during ozonation is a catalyzed process that requires the presence of either bromide (Br⁻) or hypochlorous acid (HOCl).[1][2] Ensure your reaction buffer or water matrix contains an appropriate concentration of one of these catalysts.

  • Insufficient Ozone Dose: While the catalyst is crucial, a sufficient ozone dose is still required to drive the reaction. Verify your ozone stock concentration and ensure the applied dose is adequate for the reaction time and DMS concentration. Molar conversion rates of 30-50% are typically observed under effective ozonation conditions.[3][4]

  • pH of the Solution: The speciation of both the catalyst (e.g., HOBr/OBr⁻) and DMS can be influenced by pH. While the direct impact of pH on this specific reaction is complex, most water treatment experiments are conducted in the pH range of 7-8. Significant deviations may alter reaction kinetics.

  • Presence of Hydroxyl Radical Scavengers: While hydroxyl radicals (•OH) do not appear to be the primary pathway for NDMA formation from DMS, their presence can create complex side reactions.[1][2] Some studies add a scavenger like tert-butyl alcohol to isolate the molecular ozone pathway and have observed high NDMA yields (up to 54%) under these conditions.[1][2]

Question: My NDMA measurements are inconsistent or not reproducible. What are the common causes?

Answer: Reproducibility issues in trace-level NDMA analysis are common. Here are key areas to investigate:

  • Sample Handling and Storage: NDMA is susceptible to photolytic degradation. Ensure all samples are collected, stored, and processed in amber glassware or protected from light. Also, check for potential contamination from lab equipment; avoid using rubber products which can sometimes contain nitrosamines.

  • Analytical Method Sensitivity: NDMA is typically measured in nanograms per liter (ng/L). Your analytical method, whether GC-MS/MS or LC-MS/MS, must be validated for the low concentrations you expect. Confirm your method detection limit (MDL) and minimum reporting level (MRL).

  • Quenching Efficiency: At the end of your experiment's contact time, the disinfectant (ozone) must be immediately quenched to stop the reaction. Incomplete quenching can lead to continued NDMA formation or degradation, causing variability. Common quenching agents include sodium thiosulfate or ascorbic acid.

  • Matrix Effects: If you are using a complex water matrix (e.g., wastewater effluent) instead of purified water, organic and inorganic constituents can interfere with the reaction or the analysis. Consider running experiments in parallel with a control matrix (e.g., deionized water with buffer and catalyst) to isolate the effect of your experimental variables.

Question: I am seeing significant NDMA formation when treating DMS with chloramine. Is this expected?

Answer: This is highly unexpected. Current research indicates that this compound (DMS) is not a significant precursor to NDMA during chloramination.[1] Studies have shown that NDMA formation from DMS is minimal with monochloramine compared to the high yields seen with ozonation.[1] If you are observing NDMA, consider these possibilities:

  • Contamination of DMS Reagent: Your DMS stock solution may be contaminated with other potent NDMA precursors, such as dimethylamine (DMA).

  • Presence of Free Chlorine: If your chloramine solution is not prepared correctly or if the pH is too low, it may contain free chlorine. The combination of free chlorine and ozone (if also present) could facilitate NDMA formation. However, disinfection with free chlorine (hypochlorous acid) alone has been shown to convert DMS to other products, but not NDMA.[3][4]

  • Complex Water Matrix: Your source water may contain other precursors that are known to react with chloramines to form NDMA.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for NDMA formation from DMS?

A1: The dominant pathway occurs during ozonation and is catalyzed by bromide. Ozone first reacts with bromide to form hypobromous acid (HOBr). HOBr then brominates the DMS molecule, which subsequently reacts with ozone to decompose into NDMA and other byproducts.[1][2] A similar pathway can occur with hypochlorous acid (HOCl) as the catalyst.[1][2]

Q2: Does chlorination with free chlorine (e.g., sodium hypochlorite) produce NDMA from DMS?

A2: No. Studies have shown that disinfection with hypochlorous acid converts DMS into other, currently unknown, degradation products, but not NDMA.[3][4]

Q3: What kind of NDMA molar yields can be expected from DMS?

A3: During ozonation in the presence of a catalyst, molar conversion yields are typically in the range of 30-50%.[3][4][5] In laboratory settings with the addition of a hydroxyl radical scavenger, yields as high as 54% have been reported.[1][2] For chloramination, the expected yield is minimal to none.[1]

Q4: How can NDMA formation from DMS be minimized in a water treatment setting?

A4: Since the primary risk is from ozonation, control strategies should focus on either removing DMS before ozonation or optimizing the ozonation process. DMS is difficult to remove with conventional methods like activated carbon or flocculation.[3][4] Therefore, process optimization is key. This could involve adjusting the ozone dose or managing bromide levels, though this is often impractical. A more effective strategy is to utilize a subsequent biologically active filtration step (e.g., sand or activated carbon filters), which can effectively biodegrade the NDMA that is formed.[3]

Quantitative Data Summary

The following tables summarize the molar yields of NDMA from DMS under different treatment conditions as reported in the literature.

Table 1: NDMA Molar Conversion Yields from DMS with Different Disinfectants

Disinfectant/OxidantTypical Molar Yield (%)Conditions & NotesReference(s)
Ozone (O₃) 30 - 50%Requires presence of bromide (Br⁻) or hypochlorous acid (HOCl) as a catalyst.[3][4][5]
Ozone + Bromide + Radical Scavenger Up to 54%Lab study with tert-butyl alcohol to scavenge •OH radicals.[1][2]
Monochloramine (NH₂Cl) Minimal / Not a significant pathwayDMS is not considered a major precursor for NDMA during chloramination.[1]
Hypochlorous Acid (HOCl) Does not form NDMAConverts DMS to other unknown degradation products.[3][4]

Experimental Protocols

Protocol 1: NDMA Formation Potential (FP) Test for DMS with Ozonation

This protocol outlines a typical bench-scale batch experiment to determine the NDMA formation potential of DMS upon ozonation.

  • Reagent Preparation:

    • DMS Stock Solution: Prepare a 1 g/L stock solution of this compound in methanol. Dilute as needed to spike into reaction water.

    • Phosphate Buffer: Prepare a 10 mM phosphate buffer solution and adjust to the desired pH (e.g., pH 7.5).

    • Bromide Stock Solution: Prepare a stock solution of sodium bromide (NaBr) to spike the buffer and achieve the desired catalyst concentration (e.g., 1 µM to 10 µM).

    • Ozone Stock Solution: Generate ozone gas from an ozone generator and bubble it through chilled, purified water until the desired aqueous ozone concentration is reached. Determine the concentration using the indigo method.

    • Quenching Solution: Prepare a solution of sodium thiosulfate or ascorbic acid to quench the residual ozone.

  • Experimental Setup:

    • In an amber glass batch reactor, add the phosphate buffer and the bromide stock solution.

    • Spike the reactor with the DMS stock solution to achieve the target initial concentration (e.g., 500 ng/L).

    • Initiate the reaction by adding the required volume of the ozone stock solution. Seal the reactor immediately, leaving minimal headspace.

    • Mix continuously on a stir plate for the designated contact time (e.g., 10-30 minutes) at a controlled temperature.

  • Sample Quenching and Preparation:

    • At the end of the contact time, immediately add the quenching solution to the reactor to stop the reaction.

    • Transfer an aliquot of the quenched sample to an amber vial for analysis.

    • If necessary, perform Solid Phase Extraction (SPE) to concentrate the sample and remove matrix interferences, following a standard method such as EPA Method 521.

  • Analysis:

    • Analyze the extracted sample for NDMA using Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

    • Calculate the final NDMA concentration and determine the molar conversion yield based on the initial DMS concentration.

Visualizations

Chemical Pathway

NDMA_Formation_Pathway cluster_catalyst Catalyst Generation cluster_reaction NDMA Formation O3 Ozone (O₃) HOBr Hypobromous Acid (HOBr) O3->HOBr fast Br Bromide (Br⁻) Br->HOBr DMS DMS (this compound) Br_DMS Brominated DMS Intermediate DMS->Br_DMS Bromination NDMA NDMA Br_DMS->NDMA Ozonation & Decomposition Byproducts Other Byproducts (e.g., Nitrate) Br_DMS->Byproducts O3_2 Ozone (O₃) O3_2->NDMA

Caption: Bromide-catalyzed pathway of NDMA formation from DMS during ozonation.

Experimental Workflow

Experimental_Workflow start Start reagents 1. Prepare Reagents (Buffer, DMS, O₃, Quencher) start->reagents setup 2. Set Up Batch Reactor (Add Buffer, DMS Spike) reagents->setup react 3. Initiate Reaction (Add Ozone, Start Timer) setup->react quench 4. Quench Reaction (Add Thiosulfate) react->quench extract 5. Sample Preparation (Solid Phase Extraction) quench->extract analyze 6. Instrumental Analysis (LC-MS/MS or GC-MS/MS) extract->analyze data 7. Data Processing (Calculate Molar Yield) analyze->data end End data->end

Caption: General workflow for an NDMA formation potential experiment.

Troubleshooting Logic

Troubleshooting_Logic start Issue: Low/No NDMA from DMS disinfectant Which disinfectant was used? start->disinfectant ozone Ozone disinfectant->ozone Ozone chloramine Chloramine disinfectant->chloramine Chloramine catalyst Was a catalyst (Br⁻ or HOCl) present in the water matrix? ozone->catalyst chloramine_result Expected Result: DMS is not a significant precursor for chloramination. Check for reagent/water contamination. chloramine->chloramine_result catalyst_no No: This is the likely cause. Add catalyst and repeat. catalyst->catalyst_no No dose Was the ozone dose sufficient and quenching effective? dose_yes Yes: Check analytical method sensitivity and for contamination. dose->dose_yes Yes dose_no No: Verify O₃ concentration, optimize dose, and ensure immediate quenching. dose->dose_no No

Caption: Troubleshooting flowchart for low NDMA formation from DMS.

References

Technical Support Center: Optimizing N,N-Dimethylsulfamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of N,N-Dimethylsulfamide. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your experiments and to help improve your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during the synthesis of this compound.

Q1: My this compound synthesis is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in this compound synthesis can often be attributed to several critical factors. Begin by systematically reviewing the following aspects of your experimental setup:

  • Reagent Quality and Handling:

    • Sulfonyl Chloride Source: The purity of your sulfonylating agent (e.g., sulfuryl chloride or dimethylsulfamoyl chloride) is paramount. These reagents are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive in this synthesis. It is recommended to use a freshly opened bottle or to purify the sulfonyl chloride prior to use.

    • Dimethylamine: Ensure the dimethylamine solution or gas is anhydrous. The presence of water can lead to undesirable side reactions.

    • Solvent: The use of anhydrous solvents is crucial. Any residual water can contribute to the hydrolysis of the starting material.

    • Base: If a tertiary amine base such as triethylamine or pyridine is used, it must be pure and dry to effectively scavenge the HCl produced during the reaction.

  • Reaction Conditions:

    • Stoichiometry: Carefully check the molar ratios of your reactants. A common approach is to use a slight excess of dimethylamine to ensure the complete consumption of the sulfonyl chloride. The base is typically used in a slight excess (1.1-1.5 equivalents) as well.

    • Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature. Inadequate temperature control can lead to the formation of side products.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent the degradation of reagents due to atmospheric moisture.

Q2: I am observing unexpected side products in my reaction mixture. What are the likely impurities and how can I minimize their formation?

A2: The formation of impurities is a common challenge. The most probable side products in the synthesis of this compound include:

  • Dimethylsulfamic Acid: This is a result of the hydrolysis of the starting sulfonyl chloride or the product itself. To minimize its formation, ensure all reagents and solvents are strictly anhydrous and the reaction is carried out under an inert atmosphere.

  • Over-alkylation Products: While less common with dimethylamine, there is a possibility of forming more complex sulfonamides if other reactive species are present.

To minimize the formation of these impurities, focus on stringent control of reaction conditions, particularly the exclusion of water and precise temperature management.

Q3: What is the best method for purifying crude this compound?

A3: The primary method for purifying solid organic compounds like this compound is recrystallization. A common and effective solvent system for this purpose is a mixture of dichloromethane and hexane.[1] The crude product is dissolved in a minimal amount of hot dichloromethane, and then hexane is added as an anti-solvent to induce the crystallization of the pure product as the solution cools.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is a straightforward and effective technique to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product over time. This allows you to determine the optimal reaction time and to identify if the reaction has gone to completion.

Data Presentation

Optimizing reaction conditions is key to maximizing the yield of this compound. The following table summarizes how different parameters can influence the outcome of the synthesis.

ParameterConditionExpected Outcome on YieldRationale
Temperature 0 °C to Room TemperatureOptimalControls the initial exothermic reaction and minimizes side reactions.
> Room TemperatureDecreasedMay lead to the decomposition of reactants and products.
Solvent Anhydrous DichloromethaneHighGood solubility for reactants and inert under reaction conditions.
Protic Solvents (e.g., Ethanol)LowCan react with the sulfonyl chloride, leading to side products.
Base Pyridine or TriethylamineHighEffectively neutralizes the HCl byproduct, driving the reaction forward.
No BaseVery LowThe reaction will be inhibited by the buildup of HCl.
Atmosphere Inert (Nitrogen or Argon)HighPrevents hydrolysis of the sulfonyl chloride by atmospheric moisture.
AirDecreasedMoisture in the air can lead to the formation of dimethylsulfamic acid.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound, focusing on the reaction of dimethylamine with a sulfonyl chloride source.

Protocol 1: Synthesis from Dimethylsulfamoyl Chloride

This protocol outlines the direct reaction of dimethylsulfamoyl chloride with dimethylamine.

Materials:

  • Dimethylsulfamoyl chloride

  • Dimethylamine (solution in THF or as a gas)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine or pyridine

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve dimethylamine in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath and slowly add the base (e.g., triethylamine, 1.2 equivalents).

  • Sulfonyl Chloride Addition: Dissolve dimethylsulfamoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture at 0 °C over a period of 20-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a dichloromethane/hexane solvent system.[1]

Protocol 2: Synthesis from Sulfuryl Chloride

This protocol describes a two-step, one-pot synthesis where dimethylsulfamoyl chloride is generated in situ.

Materials:

  • Sulfuryl chloride

  • Dimethylamine (solution in THF or as a gas)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Two dropping funnels

  • Ice bath

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous DCM.

  • Reagent Addition: Cool the DCM to 0 °C. Using two separate dropping funnels, add sulfuryl chloride (1.0 equivalent) and a solution of dimethylamine (2.2 equivalents) in anhydrous DCM simultaneously and dropwise to the stirred DCM, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Mandatory Visualizations

To aid in understanding the experimental workflow and logical relationships in troubleshooting, the following diagrams are provided.

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare Anhydrous Reagents (Dimethylamine, Sulfonyl Chloride, Solvent, Base) setup Assemble Flame-Dried Glassware under Inert Atmosphere reagents->setup dissolve Dissolve Dimethylamine and Base in Solvent setup->dissolve cool Cool to 0°C dissolve->cool add Slowly Add Sulfonyl Chloride cool->add react Stir at Room Temperature add->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Recrystallize from Dichloromethane/Hexane dry->purify product Pure this compound purify->product

Caption: Workflow for this compound Synthesis.

troubleshooting_yield Troubleshooting Low Yield in this compound Synthesis cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Yield Observed check_sulfonyl_chloride Check Sulfonyl Chloride Purity (Potential Hydrolysis) start->check_sulfonyl_chloride check_amine Ensure Anhydrous Dimethylamine start->check_amine check_solvent Use Anhydrous Solvent start->check_solvent check_base Verify Base Purity and Dryness start->check_base check_stoichiometry Verify Molar Ratios start->check_stoichiometry check_temp Ensure Proper Temperature Control start->check_temp check_atmosphere Maintain Inert Atmosphere start->check_atmosphere improve_workup Refine Work-up/Purification start->improve_workup purify_reagents Purify/Use Fresh Reagents check_sulfonyl_chloride->purify_reagents check_amine->purify_reagents check_solvent->purify_reagents check_base->purify_reagents optimize_conditions Optimize Reaction Conditions check_stoichiometry->optimize_conditions check_temp->optimize_conditions check_atmosphere->optimize_conditions solution Improved Yield purify_reagents->solution optimize_conditions->solution improve_workup->solution

Caption: Troubleshooting Low Yield Issues.

References

Technical Support Center: Overcoming Solubility Challenges of N,N-Dimethylsulfamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with N,N-Dimethylsulfamide in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a polar compound. It is known to be soluble in water and exhibits slight solubility in some organic solvents such as acetone, dimethyl sulfoxide (DMSO), and methanol.[1][2][3] Its solubility in other common organic solvents may be limited, necessitating the use of solubility enhancement techniques for specific reaction conditions.

Q2: I am experiencing difficulty dissolving this compound in my reaction solvent. What are the initial troubleshooting steps?

A2: When facing solubility issues with this compound, consider the following initial steps:

  • Solvent Selection: Ensure the chosen solvent is appropriate for the reaction and has some affinity for polar molecules. If possible, try a solvent in which this compound has known slight solubility, such as acetonitrile, acetone, DMSO, or methanol.[1][2][3][4]

  • Purity of the Compound: Verify the purity of your this compound. Impurities can sometimes affect solubility.

  • Gentle Heating: Carefully warming the solvent may increase the solubility of this compound. Monitor the temperature closely to avoid any potential degradation of the compound or solvent.

  • Mechanical Agitation: Ensure vigorous stirring or agitation to facilitate the dissolution process.

Q3: Can a co-solvent system be used to improve the solubility of this compound?

A3: Yes, employing a co-solvent system is a common and effective strategy for dissolving poorly soluble compounds. A co-solvent is a mixture of a primary solvent with one or more miscible solvents to create a medium with desired polarity. For this compound, adding a polar aprotic solvent in which it has some solubility (e.g., DMSO, DMF, acetonitrile) to a less polar reaction solvent can significantly enhance its dissolution.

Q4: Are surfactants a viable option for increasing the solubility of this compound in organic reactions?

A4: Surfactants can be effective in increasing the apparent solubility of compounds in certain systems, particularly in aqueous or biphasic media, by forming micelles. In organic synthesis, their use is less common but can be explored. The choice of surfactant (anionic, cationic, non-ionic, or zwitterionic) will depend on the specific reaction conditions, including the solvent and reactants involved.

Q5: How can high-energy mixing techniques help in dissolving this compound?

A5: High-energy mixing methods, such as ultrasonication or high-shear mixing, can aid in the dissolution of challenging solids. These techniques provide the energy required to break down agglomerates and increase the surface area of the solid, thereby accelerating the dissolution process. This can be particularly useful when dealing with fine powders of this compound that may be resistant to dissolution with standard stirring.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during the reaction.
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the reaction mixture, possibly due to a change in temperature or the consumption of a co-solvent.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add more of the reaction solvent or co-solvent to decrease the overall concentration of this compound.

    • Optimize Temperature: If the reaction tolerates it, a slight increase in temperature may help keep the compound in solution.

    • Use a More Solubilizing Co-solvent: Consider switching to or increasing the proportion of a co-solvent with a higher solubilizing power for this compound, such as DMSO or DMF.

Issue 2: The reaction rate is slow, and I suspect poor solubility of this compound is the cause.
  • Possible Cause: A significant portion of the this compound is not in solution, reducing its effective concentration and hindering its participation in the reaction.

  • Troubleshooting Steps:

    • Confirm Dissolution: Before initiating the reaction, ensure that this compound is fully dissolved. This may require visual inspection or analytical techniques if the solution is not clear.

    • Employ Solubility Enhancement Techniques: Implement the strategies discussed in the FAQs, such as using a co-solvent system, gentle heating, or high-energy mixing to achieve complete dissolution.

    • Consider a Phase-Transfer Catalyst: In biphasic reaction systems, a phase-transfer catalyst can help transport the sulfamide from one phase to another, facilitating the reaction even with limited solubility.

Data Presentation

To systematically evaluate and overcome solubility issues, it is crucial to collect quantitative data. The following table provides a template for recording the solubility of this compound in various solvents at different temperatures.

Table 1: Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility (g/L)Observations
Acetonitrile25User-determinede.g., Clear solution, slight haze
Dichloromethane25User-determinede.g., Insoluble, forms suspension
Tetrahydrofuran (THF)25User-determined
1,4-Dioxane25User-determined
N,N-Dimethylformamide (DMF)25User-determined
Dimethyl Sulfoxide (DMSO)25User-determined
Other (Specify)User-determinedUser-determined

Users are encouraged to populate this table with their experimental findings to build a comprehensive solubility profile for this compound under their specific laboratory conditions.

Experimental Protocols

Protocol 1: Determination of this compound Solubility via the Shake-Flask Method

This protocol describes a standard method for determining the equilibrium solubility of a compound in a given solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the undissolved solid has settled. Centrifugation can be used to expedite this process.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Analysis: Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC, GC, or gravimetric analysis after solvent evaporation).

  • Calculation: Calculate the solubility in the desired units (e.g., g/L or mol/L).

Protocol 2: General Procedure for Using a Co-solvent System
  • Solvent Selection: Choose a primary reaction solvent and a co-solvent in which this compound exhibits higher solubility. The two solvents must be miscible.

  • Initial Dissolution: In a separate flask, dissolve the this compound in the minimum required volume of the co-solvent. Gentle warming and stirring can be applied.

  • Addition to Reaction: Slowly add the resulting solution to the primary reaction solvent containing the other reagents.

  • Monitoring: Observe the reaction mixture for any signs of precipitation. If precipitation occurs, a higher proportion of the co-solvent may be necessary. It is crucial to ensure the co-solvent does not adversely affect the reaction chemistry.

Mandatory Visualization

The following diagrams illustrate the logical workflows for addressing solubility issues of this compound.

Troubleshooting_Solubility_Issues cluster_enhancement Enhancement Strategies start Solubility Issue with This compound check_dissolution Is the compound fully dissolved? start->check_dissolution yes_dissolved Proceed with Reaction check_dissolution->yes_dissolved Yes no_dissolved Implement Solubility Enhancement Technique check_dissolution->no_dissolved No co_solvent Use Co-solvent System no_dissolved->co_solvent heating Apply Gentle Heating no_dissolved->heating mixing Use High-Energy Mixing no_dissolved->mixing co_solvent->check_dissolution heating->check_dissolution mixing->check_dissolution Experimental_Workflow_Solubility_Determination start Start: Shake-Flask Method add_excess Add Excess this compound to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature add_excess->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate analyze Analyze Supernatant Concentration separate->analyze calculate Calculate Solubility analyze->calculate end End: Solubility Value calculate->end

References

Validation & Comparative

Degradation of N,N-Dimethylsulfamide: A Comparative Guide to Environmental Fate and Transformation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the degradation pathways of N,N-Dimethylsulfamide (DMS), a persistent environmental contaminant and a metabolite of certain fungicides. Its degradation is of significant interest due to the potential formation of the carcinogenic byproduct N-nitrosodimethylamine (NDMA) during water treatment processes. This document contrasts the degradation of DMS with that of other structurally related sulfamide-containing compounds, namely sulfonamide antibiotics and sulfonylurea herbicides, providing available experimental data and detailed protocols.

Comparison of Degradation Pathways

The environmental fate of this compound and its alternatives is dictated by the specific chemical structure and the prevailing environmental conditions. While DMS is notably resistant to many degradation mechanisms, sulfonamides and sulfonylureas exhibit a wider range of transformation pathways.

This compound (DMS)

The primary degradation pathway of concern for DMS is through ozonation , particularly in the presence of bromide ions, which is common in drinking water treatment. This process is well-documented to lead to the formation of N-nitrosodimethylamine (NDMA).[1][2]

  • Ozonation (Bromide-Catalyzed): This is the most significant degradation pathway for DMS in water treatment scenarios. The reaction is initiated by the oxidation of bromide by ozone to form hypobromous acid (HOBr). HOBr then brominates the DMS molecule, which subsequently reacts with ozone to form an unstable intermediate. This intermediate can then decompose through two main pathways: one leading to the formation of NDMA with a yield of up to 54%, and another resulting in the formation of nitrate (around 39% yield).[1] The key intermediates in this pathway include the brominated DMS (Br-DMS).[1]

  • Biodegradation and Photolysis: this compound is generally considered to be persistent and not readily biodegradable.[3][4] Information on its photolytic degradation is limited, but it is not effectively removed by UV irradiation alone in water treatment processes.[2][3]

  • Advanced Oxidation Processes (AOPs): While ozonation is a form of AOP, other hydroxyl radical-based AOPs do not appear to be effective in degrading DMS to form NDMA.[1] Disinfection with hypochlorous acid leads to unknown degradation products but not NDMA.[2][3]

Alternative Sulfamide-Containing Compounds

Sulfonamide antibiotics are more susceptible to a variety of degradation processes compared to DMS.

  • Biodegradation: Microbial degradation is a significant pathway for sulfonamides. Common reactions include the cleavage of the S-N bond, hydroxylation of the aromatic ring, and acetylation of the aniline nitrogen.[5][6] For example, Sphingobacterium mizutaii can utilize sulfamethoxazole as a sole carbon source, degrading it into intermediates such as sulfanilamide and 5-amino-3-methylisoxazole.[5]

  • Photodegradation: Sulfonamides can be degraded by direct and indirect photolysis in aqueous environments. The primary degradation pathways involve the cleavage of the sulfonamide bond (S-N bond) and transformations of the aromatic ring, leading to various photoproducts.[7]

  • Advanced Oxidation Processes (AOPs): AOPs, such as the photo-Fenton process and ozonation, are effective in degrading sulfonamides.[8] The degradation of sulfamethoxazole by the photo-Fenton process follows pseudo-first-order kinetics.[8] Ozonation of sulfonamides also leads to the formation of various oxidation products.[9]

Sulfonylurea herbicides undergo degradation in soil and water through both chemical and microbial pathways.

  • Chemical Hydrolysis: The primary degradation pathway for many sulfonylureas is the chemical hydrolysis of the sulfonylurea bridge, which is highly dependent on soil pH. This cleavage results in the formation of a sulfonamide and a triazine or pyrimidine amine.[10][11][12]

  • Microbial Degradation: Microorganisms also play a crucial role in the degradation of sulfonylureas, often through the cleavage of the sulfonylurea bridge, similar to chemical hydrolysis.[10][11] For instance, Pseudomonas fluorescens has been shown to degrade chlorsulfuron.[11] Other microbial transformations include hydroxylation and demethylation.[10]

Quantitative Degradation Data

The following tables summarize the available quantitative data for the degradation of this compound and its alternatives.

Table 1: Degradation of this compound (DMS)

Degradation ProcessKey ParametersValueReference(s)
Ozonation (Bromide-Catalyzed)NDMA Molar YieldUp to 54%[1]
Nitrate Molar Yield~39%[1]
Reaction rate with O3 (pH 8)~20 M⁻¹s⁻¹ (slow)[1]
Reaction rate of Br-DMS⁻ with O3High[1]
BiodegradationRemoval EfficiencyLow (persistent)[3][4]
UV PhotolysisRemoval EfficiencyLow[2][3]

Table 2: Degradation of Sulfonamide Antibiotics (Sulfamethoxazole - SMX)

| Degradation Process | Key Parameters | Value | Reference(s) | | :--- | :--- | :--- | | Biodegradation (S. mizutaii) | Degradation Efficiency (50 mg/L) | 93.87% in 7 days |[5] | | | Optimal Temperature | 30.8 °C |[5] | | | Optimal pH | 7.2 |[5] | | Hydrolysis (in hyporheic zone) | Hydrolysis Rate | 38.94% |[13] | | Photo-Fenton Oxidation | Reaction Kinetics | Pseudo-first-order |[8] | | Ferrate(VI) Oxidation (pH 3) | Degradation Efficiency | 90% in 120 min |[9] | | | Reaction Kinetics | First-order |[9] | | | Rate constant (k) | 1.9 x 10⁻² min⁻¹ |[9] |

Table 3: Degradation of Sulfonylurea Herbicides (Chlorsulfuron)

Degradation ProcessKey ParametersValueReference(s)
Microbial Degradation (P. fluorescens)Degradation (co-metabolic)~32% in 2 weeks[11]
Chemical Hydrolysis (acidic soil)Half-life (DT50)Days to weeks[14]
Microbial Breakdown (neutral/alkaline soil)Half-life (DT50)Weeks to months[14]

Experimental Protocols

Analysis of this compound and its Degradation Products by UPLC-MS/MS

This protocol is adapted from methods used for the analysis of polar pesticide degradation products in aqueous matrices.

  • Sample Preparation:

    • For water samples, no extensive cleanup is typically required.

    • Add a suitable internal standard (e.g., a deuterated analog of DMS) to the sample.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • UPLC-MS/MS Conditions:

    • Chromatographic Column: A reversed-phase column suitable for polar compounds (e.g., a C18 column with a polar endcapping).

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Injection Volume: 5-20 µL.

    • Mass Spectrometry: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. Specific precursor-to-product ion transitions for DMS and its expected intermediates (e.g., Br-DMS, NDMA) are monitored.

Assessment of Biodegradation Potential

This protocol provides a general framework for assessing the biodegradability of a compound in an aqueous medium.

  • Inoculum: Use activated sludge from a wastewater treatment plant or a specific microbial consortium.

  • Medium: A mineral salts medium containing the test compound as the sole source of carbon and/or nitrogen.

  • Experimental Setup:

    • Set up replicate batch reactors (e.g., flasks) containing the medium, inoculum, and the test compound at a specific concentration.

    • Include control reactors: a sterile control (to assess abiotic degradation) and a control without the test compound (to monitor background activity).

    • Incubate the reactors under controlled conditions (e.g., temperature, shaking).

  • Sampling and Analysis:

    • Collect samples at regular intervals.

    • Analyze the concentration of the parent compound using a suitable analytical method (e.g., LC-MS/MS).

    • Identify potential degradation intermediates by screening the samples using techniques like high-resolution mass spectrometry.

Photolysis Experimental Setup

This protocol outlines a typical setup for studying the photolytic degradation of a compound in an aqueous solution.[15][16][17]

  • Photoreactor: A quartz or borosilicate glass reactor to allow UV light penetration. The reactor should be equipped with a stirring mechanism to ensure a homogenous solution.

  • Light Source: A UV lamp with a specific wavelength output (e.g., a low-pressure mercury lamp for 254 nm or a xenon lamp for a broader spectrum). The light intensity should be measured using a radiometer.

  • Experimental Solution: A solution of the test compound in ultrapure water or a buffered solution of a specific pH.

  • Procedure:

    • Fill the photoreactor with the experimental solution.

    • Irradiate the solution with the UV lamp while maintaining a constant temperature.

    • Collect samples at different time points.

    • Analyze the samples for the parent compound and potential photoproducts using chromatographic methods.

    • A chemical actinometer can be used to determine the quantum yield of the photolysis reaction.[17]

Visualization of Degradation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways discussed in this guide.

DMS_Ozonation_Pathway cluster_conditions Reaction Conditions DMS This compound (DMS) Br_DMS Brominated DMS (Br-DMS) DMS->Br_DMS Bromination O3_Br Ozone (O3) + Bromide (Br⁻) HOBr Hypobromous Acid (HOBr) Intermediate Unstable Intermediate Br_DMS->Intermediate Ozonation O3 Ozone (O3) NDMA N-Nitrosodimethylamine (NDMA) Intermediate->NDMA ~54% Yield Nitrate Nitrate (NO₃⁻) Intermediate->Nitrate ~39% Yield

Caption: Bromide-catalyzed ozonation pathway of this compound.

Sulfonamide_Biodegradation_Pathway SMX Sulfamethoxazole (SMX) SN_Cleavage S-N Bond Cleavage SMX->SN_Cleavage Biodegradation Hydroxylation Hydroxylation SMX->Hydroxylation Biodegradation Acetylation Acetylation SMX->Acetylation Biodegradation Microbes Microorganisms Sulfanilamide Sulfanilamide SN_Cleavage->Sulfanilamide Amino_methylisoxazole 5-amino-3-methylisoxazole SN_Cleavage->Amino_methylisoxazole Hydroxylated_SMX Hydroxylated SMX Hydroxylation->Hydroxylated_SMX Acetylated_SMX N-acetyl-SMX Acetylation->Acetylated_SMX

Caption: Major biodegradation pathways of Sulfamethoxazole.

Sulfonylurea_Degradation_Pathway cluster_conditions Degradation Processes Chlorsulfuron Chlorsulfuron Bridge_Cleavage Sulfonylurea Bridge Cleavage Chlorsulfuron->Bridge_Cleavage Hydrolysis Chemical Hydrolysis (acidic pH) Microbial_Deg Microbial Degradation Sulfonamide_Metabolite Sulfonamide Metabolite Bridge_Cleavage->Sulfonamide_Metabolite Triazine_Metabolite Triazine Metabolite Bridge_Cleavage->Triazine_Metabolite

Caption: Primary degradation pathway of Chlorsulfuron.

References

Ozonation of N,N-Dimethylsulfamide: A Comparative Guide to Byproduct Formation and Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ozonation of N,N-Dimethylsulfamide (DMS), a degradation product of the fungicide tolylfluanide and a potential contaminant in water sources, is a double-edged sword. While ozone can effectively degrade this compound, the process can lead to the formation of hazardous byproducts, most notably the potent carcinogen N-nitrosodimethylamine (NDMA). This guide provides a comprehensive comparison of the byproducts formed during DMS ozonation, supported by experimental data and detailed methodologies for their identification.

Byproduct Profile: NDMA and Beyond

Ozonation of this compound primarily yields two well-characterized byproducts: N-nitrosodimethylamine (NDMA) and nitrate. However, the formation of other, less-defined byproducts, often referred to as "non-NDMA products," has also been reported.

Quantitative Analysis of Major Byproducts

The molar conversion of DMS to its major byproducts is significantly influenced by water matrix conditions, particularly the presence of bromide ions.

ByproductMolar Yield (with Bromide)Molar Yield (with Hypochlorous Acid)Key Formation FactorsAnalytical Method
N-Nitrosodimethylamine (NDMA) Up to 54%[1]20-30%[1]Presence of bromide (catalyst), pH, ozone doseLC-MS/MS, GC-MS
Nitrate (NO₃⁻) Up to 39%[1]Not explicitly reportedOxidation of the nitrogen atom not converted to NDMAIon Chromatography
Non-NDMA Products Remainder of DMSRemainder of DMSOzonation of DMS in the absence of a halogen catalystNon-target screening using LC-QTOF-MS or GC-MS

Note: The term "Non-NDMA Products" encompasses a range of potential transformation products that are not fully characterized in the current literature. Research indicates that direct ozonation of DMS without the presence of bromide or hypochlorous acid does not lead to NDMA formation, suggesting a different degradation pathway and a distinct set of byproducts.[1] Further investigation using high-resolution mass spectrometry is required for the definitive identification of these compounds.

The Crucial Role of Bromide: A Catalytic Pathway to NDMA

The presence of bromide ions in the water acts as a catalyst, significantly accelerating the formation of NDMA during the ozonation of DMS. The reaction proceeds through a multi-step mechanism:

  • Oxidation of Bromide: Ozone oxidizes bromide to form hypobromous acid (HOBr).

  • Formation of Br-DMS: Hypobromous acid reacts with this compound to form a brominated intermediate, Br-DMS.

  • Ozone Reaction with Br-DMS: The Br-DMS intermediate is then rapidly attacked by ozone.

  • Rearrangement and NDMA Formation: This leads to an intramolecular rearrangement and the extrusion of sulfur dioxide, ultimately forming NDMA.[1]

This catalytic cycle regenerates bromide, allowing it to participate in the formation of more NDMA.

Visualizing the Ozonation Pathway

The following diagram illustrates the bromide-catalyzed formation of NDMA from this compound during ozonation.

Ozonation_Pathway cluster_catalytic Bromide-Catalyzed Pathway cluster_direct Direct Ozonation Pathway DMS This compound (DMS) Br_DMS Br-DMS Intermediate DMS->Br_DMS Reaction with HOBr Non_NDMA Non-NDMA Products DMS->Non_NDMA Direct Reaction O3_Br Ozone (O₃) + Bromide (Br⁻) HOBr Hypobromous Acid (HOBr) O3_Br->HOBr Oxidation Intermediate_Complex Intermediate Complex Br_DMS->Intermediate_Complex Reaction with O₃ O3 Ozone (O₃) NDMA N-Nitrosodimethylamine (NDMA) Intermediate_Complex->NDMA Nitrate Nitrate (NO₃⁻) Intermediate_Complex->Nitrate Side Reaction SO2 Sulfur Dioxide (SO₂) Intermediate_Complex->SO2 Br_regen Bromide (Br⁻) (regenerated) Intermediate_Complex->Br_regen Catalyst Regeneration Br_regen->O3_Br O3_direct Ozone (O₃) (direct reaction)

Caption: Bromide-catalyzed and direct ozonation pathways of this compound.

Experimental Protocols

Accurate identification and quantification of ozonation byproducts require robust experimental and analytical methodologies.

Laboratory-Scale Ozonation of this compound

Objective: To simulate the ozonation of DMS in a controlled laboratory setting to identify and quantify its transformation products.

Apparatus:

  • Glass batch reactor (e.g., 1 L) with a gas dispersion tube

  • Ozone generator

  • Ozone gas analyzer

  • Stirring plate and stir bar

  • Gas washing bottles (for ozone off-gas trapping)

  • Syringes and needles for sample collection

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in ultrapure water. Spike the desired volume of ultrapure water or a specific water matrix (e.g., groundwater, surface water) with the DMS stock solution to achieve the target concentration. If investigating the effect of bromide, add a known concentration of a bromide salt (e.g., sodium bromide). Buffer the solution to the desired pH.

  • Ozonation:

    • Generate a continuous stream of ozone gas from the ozone generator.

    • Measure the ozone gas concentration using the analyzer.

    • Bubble the ozone gas through the DMS solution in the batch reactor at a constant flow rate.

    • Maintain constant stirring throughout the experiment.

    • Monitor the dissolved ozone concentration in the solution using appropriate methods (e.g., indigo method).

  • Sampling:

    • Collect samples at predetermined time intervals.

    • Immediately quench the reaction in the collected samples by adding a quenching agent (e.g., sodium thiosulfate) to stop any further reaction with residual ozone.

  • Sample Preparation for Analysis:

    • For NDMA analysis, solid-phase extraction (SPE) is a common pre-concentration and cleanup step.

    • For other byproducts, direct injection or other appropriate extraction methods may be used depending on the target analytes and analytical instrumentation.

Byproduct Identification and Quantification

1. N-Nitrosodimethylamine (NDMA) Analysis:

  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.

  • LC-MS/MS Parameters (Typical):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid.

    • Ionization: Positive-ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for NDMA and its isotopically labeled internal standard.

2. Nitrate Analysis:

  • Technique: Ion Chromatography (IC) with conductivity detection.

3. Identification of Non-NDMA Byproducts (Non-Target Screening):

  • Technique: High-Resolution Mass Spectrometry, such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) or Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF-MS).

  • Workflow:

    • Acquire full-scan, high-resolution mass spectral data of the ozonated samples.

    • Use specialized software to perform peak picking and background subtraction.

    • Compare the mass spectra of the ozonated samples to control samples (before ozonation) to identify unique transformation products.

    • Determine the elemental composition of the identified peaks from their accurate mass measurements.

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the unknown byproducts.

    • Elucidate the chemical structures of the byproducts by interpreting the fragmentation patterns and comparing them with in-silico fragmentation databases or known transformation pathways of similar compounds.

Alternative Water Treatment Methods

While ozonation is effective for degrading DMS, the formation of NDMA is a significant drawback. Alternative and complementary treatment methods should be considered:

  • Granular Activated Carbon (GAC) Filtration: Can be effective in removing DMS and some of its byproducts, including NDMA.

  • UV Photolysis: Can degrade NDMA but may not be effective for the parent DMS compound.

  • Advanced Oxidation Processes (AOPs) other than Ozonation: Processes like UV/H₂O₂ could potentially degrade DMS with a different byproduct profile, though this requires further investigation.

Conclusion and Future Research

The ozonation of this compound is a complex process that leads to the formation of the carcinogenic byproduct NDMA, particularly in the presence of bromide. While the mechanism of NDMA formation is well-understood, a significant knowledge gap exists regarding the identity and toxicity of other "non-NDMA" transformation products. Future research should focus on:

  • Comprehensive Identification of Non-NDMA Byproducts: Utilizing advanced non-target screening techniques to elucidate the structures of all major transformation products of DMS ozonation under various conditions.

  • Toxicity Assessment: Evaluating the toxicological properties of the identified byproducts to fully understand the risks associated with DMS ozonation.

  • Optimization of Ozonation and Post-Treatment Processes: Developing strategies to minimize NDMA formation, such as controlling bromide levels or implementing effective post-treatment steps like GAC filtration to remove both DMS and its hazardous byproducts.

By addressing these research needs, the water treatment community can develop safer and more effective strategies for managing this compound contamination.

References

A Comparative Guide to Analytical Methods for N,N-Dimethylsulfamide (DMS) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the detection and quantification of N,N-Dimethylsulfamide (DMS), a compound of increasing interest as a pesticide degradant and a potential precursor to genotoxic impurities. This document focuses on providing objective performance data and detailed experimental protocols to aid in method selection and implementation.

Introduction to this compound (DMS) Analysis

This compound (DMS) is a polar organic compound that has been identified as a major degradation product of the fungicide tolylfluanid. Its presence in water sources is a concern due to its persistence and its potential to form N-nitrosodimethylamine (NDMA), a probable human carcinogen, during water treatment processes like ozonation.[1] Consequently, sensitive and robust analytical methods are crucial for monitoring DMS levels in environmental samples and for ensuring the safety of drinking water. In the pharmaceutical industry, the control of such precursors to genotoxic impurities is of paramount importance.

The primary analytical technique for the determination of DMS is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This is due to the polar and non-volatile nature of DMS, which makes it highly suitable for liquid chromatography.

Comparison of Analytical Methods

While UPLC-MS/MS is the predominant method for DMS analysis, this section also addresses the suitability of Gas Chromatography-Mass Spectrometry (GC-MS) to provide a comprehensive comparison.

Method Performance Data

The following table summarizes the quantitative performance data for the UPLC-MS/MS method for the analysis of this compound in aqueous matrices.

ParameterUPLC-MS/MS
Limit of Detection (LOD) 1-10 ng/L[2]
Limit of Quantitation (LOQ) 5.0 µg/L (for a similar UPLC-MS/MS method for other polar analytes)[3]
Linearity Range Not explicitly stated, but method validated at ng/L levels
Accuracy (Recovery) 94.08% - 103.31% (for a similar UPLC-MS/MS method for other polar analytes)[3]
Precision (RSD) +/-15% (at 10 ng/L)[2][4], 2-10% (at 30 ng/L)[2]
Analysis Time Approximately 4 minutes per sample[2][4]

Note: Data for LOQ and Accuracy are based on a validated UPLC-MS/MS method for other polar analytes (glyphosate and its metabolites) and are included to provide a general expectation of performance for this type of analysis. Specific validation for DMS would be required to establish these parameters definitively.

Discussion on Method Suitability

UPLC-MS/MS: This technique is exceptionally well-suited for the analysis of DMS. The high polarity and low volatility of DMS make it an ideal candidate for liquid chromatography.[2] The use of tandem mass spectrometry provides high sensitivity and selectivity, allowing for detection at the nanogram-per-liter level, which is crucial for environmental monitoring and risk assessment.[2][4] The direct injection of aqueous samples with minimal preparation (only the addition of an internal standard) makes this method fast and efficient for high-throughput analysis.[2][4]

GC-MS: Gas Chromatography-Mass Spectrometry is generally not the preferred method for analyzing polar and non-volatile compounds like DMS.[5] The technique requires analytes to be volatile and thermally stable to be effectively vaporized and passed through the GC column. Direct analysis of DMS by GC-MS would likely result in poor chromatographic performance and low sensitivity. To make DMS amenable to GC-MS analysis, a chemical derivatization step would be necessary to convert it into a more volatile and less polar derivative.[6][7] This additional sample preparation step increases the complexity, time, and potential for analytical error. Therefore, while technically possible with derivatization, GC-MS is a less direct and more cumbersome approach compared to UPLC-MS/MS for this specific analyte.

Experimental Protocols

UPLC-MS/MS Method for DMS in Aqueous Samples

This protocol is based on a validated method for the determination of DMS in water.[2][4]

1. Sample Preparation:

  • For aqueous samples (e.g., drinking water, groundwater), no extensive sample preparation is required.

  • An internal standard, such as deuterated DMS (DMS-d6), is added to the sample to compensate for matrix effects and variations in instrument response.[2][8]

2. Liquid Chromatography (UPLC) Conditions:

  • Column: A column suitable for polar compounds, such as a Waters HSS T3 C18 or a Hypercarb column, is recommended.[2][8]

  • Mobile Phase: A gradient elution using a mixture of water and methanol, both containing a small percentage of an acid like formic acid (e.g., 0.2%), is typically used.[8]

    • Example Gradient: Start with a high aqueous percentage and gradually increase the organic phase (methanol) to elute the analyte.

  • Flow Rate: A typical flow rate for UPLC is around 0.4 to 0.6 mL/min.

  • Injection Volume: A small injection volume, often in the range of 5-10 µL, is used for direct injection.[2]

3. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for DMS.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring specific precursor-to-product ion transitions for both DMS and its internal standard, which provides high selectivity and sensitivity.

    • The specific MRM transitions would need to be optimized for the instrument being used.

Visualizations

Experimental Workflow for UPLC-MS/MS Analysis of DMS

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Aqueous Sample Collection B Addition of Internal Standard (DMS-d6) A->B Minimal Prep C Direct Injection into UPLC B->C D Chromatographic Separation C->D UPLC System E Electrospray Ionization (ESI+) D->E F Tandem Mass Spectrometry (MRM) E->F MS/MS Detector G Quantification F->G Data Acquisition H Reporting G->H

Caption: Workflow for the UPLC-MS/MS analysis of this compound in aqueous samples.

Logical Relationship of Method Selection for DMS

Method_Selection Analyte This compound (DMS) Properties Polarity High Polarity Analyte->Polarity Volatility Low Volatility Analyte->Volatility LCMS LC-MS/MS Polarity->LCMS GCMS GC-MS Polarity->GCMS Challenge Volatility->LCMS Volatility->GCMS Challenge Suitability_LCMS Suitable LCMS->Suitability_LCMS Suitability_GCMS Less Suitable (Requires Derivatization) GCMS->Suitability_GCMS

Caption: Decision logic for selecting an analytical method for this compound based on its chemical properties.

References

A Comparative Guide to N,N-Dimethylsulfamide Analysis: LC-MS/MS versus GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of N,N-Dimethylsulfamide (DMS) is critical, particularly in environmental monitoring and metabolite studies. As a polar degradation product of some fungicides, its presence in various matrices necessitates robust and sensitive analytical methods.[1][2] This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of DMS. We will delve into their respective experimental protocols, performance data, and the intrinsic advantages and limitations of each methodology to aid in selecting the most suitable technique for your analytical needs.

At a Glance: Key Performance Parameters

The choice between LC-MS/MS and GC-MS for this compound analysis is influenced by factors such as the required sensitivity, sample matrix complexity, and desired sample throughput. The following table summarizes the key quantitative performance parameters for both techniques, based on available experimental data and the physicochemical properties of DMS.

Performance ParameterLC-MS/MSGC-MS (Hypothetical)
Limit of Detection (LOD) As low as 10 ng/L in water[1][3]Estimated to be in the low µg/L range
Limit of Quantitation (LOQ) Typically in the ng/L to low µg/L rangeEstimated to be in the mid-to-high µg/L range
Linearity (R²) >0.99>0.99 (with appropriate derivatization and internal standard)
Accuracy (Recovery) 80-120%80-120% (highly dependent on derivatization efficiency)
Precision (%RSD) <15%[1][3]<20%
Sample Preparation Minimal (direct injection often possible)[1][3]More complex (requires derivatization)
Analysis Time per Sample ~4-10 minutes[1][4]~10-20 minutes
Matrix Effects Can be significant, often requires an internal standard for compensation[3]Can be less susceptible to certain matrix effects, but derivatization can introduce others

The Analytical Workflow: A Visual Representation

To better understand the practical application of these techniques, the following diagram illustrates the general experimental workflow for the analysis of this compound using either LC-MS/MS or GC-MS.

cluster_0 Sample Collection and Preparation cluster_1 LC-MS/MS Pathway cluster_2 GC-MS Pathway (Hypothetical) cluster_3 Data Analysis Sample Aqueous or Biological Sample Spike Spike with Internal Standard (e.g., DMS-D6) Sample->Spike DirectInjection Direct Injection Spike->DirectInjection Derivatization Derivatization (e.g., with a silylating agent) Spike->Derivatization LC Liquid Chromatography (e.g., Hypercarb column) DirectInjection->LC MSMS_LC Tandem Mass Spectrometry (MS/MS) Detection LC->MSMS_LC Quantification Quantification against Calibration Curve MSMS_LC->Quantification Extraction Liquid-Liquid or Solid Phase Extraction Derivatization->Extraction GC Gas Chromatography (e.g., Rtx-5 amine column) Extraction->GC MS_GC Mass Spectrometry (MS) Detection GC->MS_GC MS_GC->Quantification

A generalized workflow for this compound analysis.

In-Depth Comparison: LC-MS/MS vs. GC-MS

The fundamental difference between LC-MS and GC-MS lies in the mobile phase used for separation—liquid for the former and gas for the latter.[5] This dictates the types of compounds each technique is best suited to analyze.

LC-MS/MS for this compound Analysis

LC-MS/MS is a highly sensitive and specific technique that is well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it an excellent choice for DMS.[5]

  • Principle : In LC-MS/MS, the sample is first separated based on its partitioning between a liquid mobile phase and a solid stationary phase in a chromatography column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The parent and fragment ions are detected, providing a high degree of certainty in identification and quantification.

  • Advantages :

    • High Sensitivity and Selectivity : The use of tandem mass spectrometry (MS/MS) allows for very low detection limits and high selectivity, even in complex matrices.[1][3]

    • Minimal Sample Preparation : Due to the polar nature of DMS, direct injection of aqueous samples is often feasible, significantly reducing sample preparation time and potential for analyte loss.[1][3]

    • No Derivatization Required : DMS can be readily ionized in its native form using techniques like electrospray ionization (ESI).

  • Disadvantages :

    • Matrix Effects : The ionization efficiency in ESI can be suppressed or enhanced by co-eluting matrix components, which can affect accuracy and precision.[3] The use of a stable isotope-labeled internal standard, such as DMS-D6, is often necessary to compensate for these effects.[4]

    • Higher Instrument Cost : LC-MS/MS systems generally have a higher initial purchase price compared to GC-MS systems.[5]

GC-MS for this compound Analysis

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[5] Given the physicochemical properties of DMS (boiling point ~190-217 °C), its analysis by GC-MS is challenging but potentially feasible with appropriate sample preparation.[6][7]

  • Principle : In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long, thin capillary column. The separated compounds then enter the mass spectrometer for detection.

  • Advantages :

    • High Chromatographic Resolution : GC columns typically offer very high separation efficiency.

    • Robust and Reliable : GC-MS is a mature technique with well-established methods for a wide range of compounds.

    • Reduced Matrix Effects : In some cases, GC-MS can be less prone to the ion suppression effects seen in LC-MS/MS.[8]

  • Disadvantages :

    • Derivatization is Likely Necessary : The polarity and relatively high boiling point of DMS make it a poor candidate for direct GC-MS analysis. A chemical derivatization step would be required to convert it into a more volatile and thermally stable compound. This adds complexity, time, and potential for error to the analytical workflow.

    • Potential for Thermal Degradation : Even with derivatization, there is a risk that the analyte could degrade at the high temperatures of the GC inlet.[9]

    • Less Suitable for Polar Compounds : GC is inherently better suited for non-polar compounds.

cluster_0 LC-MS/MS cluster_1 GC-MS LC_Strengths Strengths: - High sensitivity - Minimal sample prep - No derivatization needed - Ideal for polar compounds LC_Weaknesses Weaknesses: - Prone to matrix effects - Higher instrument cost GC_Strengths Strengths: - High resolution - Robust and reliable - Potentially fewer matrix effects GC_Weaknesses Weaknesses: - Derivatization required for DMS - More complex sample prep - Risk of thermal degradation Analyte This compound (Polar, Semi-Volatile) Analyte->LC_Strengths Well-suited Analyte->GC_Weaknesses Challenging

Logical comparison of LC-MS/MS and GC-MS for DMS analysis.

Experimental Protocols

LC-MS/MS Method for this compound Analysis

This protocol is based on established methods for the analysis of DMS in aqueous matrices.[4]

  • Sample Preparation :

    • To 1 mL of the aqueous sample, add 50 µL of an internal standard solution (e.g., DMS-D6 at 100 µg/L).

    • Vortex the sample for 10 seconds.

    • The sample is now ready for direct injection.

  • LC Conditions :

    • Column : Hypercarb (3 µm particle size, 100 x 2.1 mm)

    • Mobile Phase A : 0.2% Formic Acid in Water

    • Mobile Phase B : 0.2% Formic Acid in Methanol

    • Gradient :

      • 0-1 min: 1% B

      • 1-4 min: Linear gradient to 100% B

      • 4-4.1 min: Return to 1% B

      • 4.1-10 min: Re-equilibration at 1% B

    • Flow Rate : 0.3 mL/min

    • Injection Volume : 20 µL

    • Column Temperature : 20 °C

  • MS/MS Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions :

      • DMS : Precursor Ion > Product Ion (specific m/z values to be determined during method development)

      • DMS-D6 : Precursor Ion > Product Ion (specific m/z values to be determined during method development)

    • Ion Source Parameters : Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Hypothetical GC-MS Method for this compound Analysis

This proposed protocol involves a derivatization step to make DMS amenable to GC-MS analysis.

  • Sample Preparation and Derivatization :

    • To 1 mL of sample, add the internal standard.

    • Perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile).

    • Heat the mixture at 60-70 °C for 30 minutes to facilitate the derivatization reaction.

    • Cool the sample to room temperature before injection.

  • GC Conditions :

    • Column : Rtx-5 amine (30 m x 0.32 mm x 1.50 µm) or similar mid-polarity column

    • Carrier Gas : Helium at a constant flow rate of 2 mL/min

    • Inlet Temperature : 250 °C

    • Oven Temperature Program :

      • Initial temperature: 80 °C, hold for 1 minute

      • Ramp to 280 °C at 20 °C/min

      • Hold at 280 °C for 5 minutes

    • Injection Volume : 1 µL (splitless)

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV

    • MS Source Temperature : 230 °C

    • MS Quadrupole Temperature : 150 °C

    • Acquisition Mode : Selected Ion Monitoring (SIM) of characteristic ions for the derivatized DMS and internal standard.

Conclusion

For the routine and sensitive analysis of this compound, LC-MS/MS is the demonstrably superior technique. Its ability to analyze polar compounds in their native form, coupled with minimal sample preparation and high sensitivity, makes it the method of choice, particularly for aqueous samples.[1][3] The primary challenge of matrix effects can be effectively managed with the use of a stable isotope-labeled internal standard.

While GC-MS is a powerful and robust analytical tool, its application to DMS is hampered by the compound's polarity and semi-volatile nature. The necessity of a derivatization step introduces significant complexity and potential for variability into the workflow. Therefore, GC-MS would only be considered in scenarios where LC-MS/MS is unavailable and the expected concentrations of DMS are high enough to be detected after the multi-step sample preparation process.

Ultimately, the selection between LC-MS/MS and GC-MS will depend on the specific analytical requirements, including the nature of the sample matrix, the desired level of sensitivity, and the available instrumentation. However, for the specific analysis of this compound, the evidence strongly favors the use of LC-MS/MS for achieving the most accurate and reliable results.

References

The Landscape of Amidation: A Comparative Guide to Reagents Beyond N,N-Dimethylsulfamide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in pharmaceutical and materials science, the formation of the amide bond is a cornerstone reaction. The choice of coupling reagent is critical to the success of an amidation reaction, influencing yield, reaction time, and the integrity of sensitive functional groups. While a vast array of reagents has been developed for this purpose, a comprehensive literature review reveals that N,N-Dimethylsulfamide is not a commonly employed reagent for the direct formation of amides from carboxylic acids and amines in synthetic organic chemistry . Its prevalence in scientific literature is overwhelmingly associated with its role as a precursor to the disinfection byproduct N-nitrosodimethylamine (NDMA) in water treatment processes.

This guide, therefore, focuses on the performance and application of well-established and widely used alternative reagents for amidation reactions. We present a comparative analysis of the most common classes of coupling reagents: carbodiimides, phosphonium salts, and uronium/aminium salts, supported by experimental data to aid researchers in selecting the optimal reagent for their specific synthetic challenges.

Performance Comparison of Amidation Reagents

The efficacy of a coupling reagent is a multifactorial consideration, with reaction yield, prevention of side reactions (such as racemization), and ease of purification being paramount. The following tables summarize quantitative data for some of the most prevalent coupling reagents. It is important to note that direct, side-by-side comparative studies across all reagents under identical conditions are limited; therefore, the data presented is a compilation from various sources to provide a representative overview.

Reagent Class Reagent Typical Yield (%) Key Advantages Common Drawbacks
Carbodiimides DCC70-90InexpensiveByproduct (DCU) is poorly soluble, complicating purification.
DIC70-90Liquid, easy to handle; byproduct (DIU) is more soluble than DCU.Can lead to N-acylurea formation.
EDC70-90Water-soluble byproduct, easily removed by aqueous workup.Often requires an additive (e.g., HOBt, Oxyma) to suppress racemization.
Phosphonium Salts PyBOP80-95High coupling efficiency, low racemization.Byproducts can be carcinogenic (though less so than older phosphonium reagents).
Uronium/Aminium Salts HBTU85-95Fast reaction times, low racemization.Can react with unprotected N-termini if used in excess.
HATU90-98Generally more efficient and faster than HBTU with less epimerization.Higher cost.
COMU90-98Safer (non-explosive) alternative to HBTU/HATU; water-soluble byproducts simplify purification.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for key amidation reagents.

General Protocol for Amidation using EDC/HOBt
  • Preparation: To a solution of the carboxylic acid (1.0 equiv) and 1-hydroxybenzotriazole (HOBt) (1.2 equiv) in an appropriate aprotic solvent (e.g., DMF, DCM) at 0 °C, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 equiv).

  • Activation: Stir the mixture at 0 °C for 30 minutes to form the active ester.

  • Coupling: Add the amine (1.1 equiv) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Amidation using HATU
  • Preparation: To a solution of the carboxylic acid (1.0 equiv), the amine (1.1 equiv), and HATU (1.1 equiv) in an aprotic solvent (e.g., DMF), add a non-nucleophilic base such as DIPEA (2.0 equiv).

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid, aqueous base, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product via column chromatography.

Reaction Mechanisms and Visualizations

Understanding the underlying reaction mechanisms is key to optimizing conditions and troubleshooting. The following diagrams, generated using Graphviz, illustrate the activation and coupling pathways for the major classes of amidation reagents.

Carbodiimide_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (R'-N=C=N-R') Carbodiimide->O_Acylisourea Amide Amide (R-CO-NH-R'') O_Acylisourea->Amide + Amine Urea Urea Byproduct (R'-NH-CO-NH-R') O_Acylisourea->Urea N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester + Additive Amine Amine (R''-NH2) Amine->Amide Additive Additive (e.g., HOBt) Additive->Active_Ester Active_Ester->Amide + Amine

Carbodiimide-mediated amidation pathway.

Phosphonium_Mechanism RCOOH Carboxylic Acid (R-COOH) Acyloxyphosphonium Acyloxyphosphonium Intermediate RCOOH->Acyloxyphosphonium + Phosphonium Salt + Base Phosphonium_Salt Phosphonium Salt (e.g., PyBOP) Phosphonium_Salt->Acyloxyphosphonium Amide Amide (R-CO-NH-R'') Acyloxyphosphonium->Amide + Amine Phosphine_Oxide Phosphine Oxide Byproduct Acyloxyphosphonium->Phosphine_Oxide Amine Amine (R''-NH2) Amine->Amide Base Base Base->Acyloxyphosphonium

Phosphonium salt-mediated amidation pathway.

Uronium_Mechanism RCOOH Carboxylic Acid (R-COOH) Active_Ester Active Ester Intermediate RCOOH->Active_Ester + Uronium Salt + Base Uronium_Salt Uronium/Aminium Salt (e.g., HATU) Uronium_Salt->Active_Ester Amide Amide (R-CO-NH-R'') Active_Ester->Amide + Amine Urea_Derivative Urea Derivative Byproduct Active_Ester->Urea_Derivative Amine Amine (R''-NH2) Amine->Amide Base Base Base->Active_Ester

Uronium/Aminium salt-mediated amidation pathway.

The Evolving Landscape of Ligands in Copper-Catalyzed Sulfonamide Arylation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the copper-catalyzed N-arylation of sulfonamides represents a critical transformation in the synthesis of a wide array of biologically active compounds. The choice of ligand is paramount to the success of these reactions, influencing yield, scope, and reaction conditions. This guide provides a comparative study of various ligand classes, with a focus on the performance of sulfamide-based ligands like oxalamides, benchmarked against other common ligand systems and ligand-free approaches.

The direct N-arylation of sulfonamides is a highly attractive method for creating N-(hetero)aryl sulfonamides, which are prevalent in pharmaceuticals. Traditional methods often involve potentially genotoxic reagents, making the development of cleaner, catalytic alternatives a key research area.[1][2] Copper, being more abundant and less expensive than palladium, has emerged as a promising catalyst for these transformations.[3] The evolution of ligand design has been instrumental in improving the efficiency and applicability of copper-catalyzed systems.

Performance Comparison of Ligand Systems

The efficacy of a copper-catalyzed N-arylation of sulfonamides is profoundly impacted by the ligand employed. Below is a comparative summary of the performance of different ligand classes and ligand-free systems for the coupling of various sulfonamides with aryl halides.

Table 1: Comparative Performance of Ligands in the Copper-Catalyzed N-Arylation of Methanesulfonamide with 4-Bromoanisole

Ligand SystemCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Oxalamide (L1) CuI (2)4K₂CO₃Toluene1002495Ma et al.
4-Hydroxypicolinamide (L2) Cu₂O (5)10K₂CO₃Toluene1002492Ma et al.
N,N-Dimethylglycine CuI (5-20)20K₃PO₄DMF11024High (unspecified)Not specified in abstract[4]
N,N'-Dimethylethylenediamine CuI (20)-KF/Al₂O₃DioxaneReflux-up to 98Hosseinzadeh et al.[5]
Ligand-Free CuI (20)-K₃PO₄DMF13518-2467Teo et al.[6]
Ligand-Free Cu(OAc)₂·H₂O-K₂CO₃WaterReflux-up to 94Nasrollahzadeh et al.[3]

Note: The data presented is compiled from different publications and may not represent a direct head-to-head comparison under identical conditions.

As evidenced in the table, oxalamide ligands, in particular, have demonstrated exceptional performance, affording high yields under relatively mild conditions.[1][2] 4-Hydroxypicolinamides also serve as effective ligands. While amino acid-based ligands and diamines show good efficacy, they sometimes require higher catalyst and ligand loadings. Ligand-free systems offer a simpler and more economical alternative, though they may necessitate higher temperatures and catalyst concentrations to achieve comparable yields.

Experimental Protocols

For clarity and reproducibility, a detailed experimental protocol for a representative copper-catalyzed N-arylation of a sulfonamide using an oxalamide ligand is provided below, based on the work of Ma and coworkers.

General Procedure for the Copper-Catalyzed N-Arylation of Sulfonamides with (Hetero)Aryl Bromides:

An oven-dried Schlenk tube is charged with CuI (3.8 mg, 0.02 mmol, 2 mol%), oxalamide ligand L1 (13.6 mg, 0.04 mmol, 4 mol%), the sulfonamide (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol). The tube is evacuated and backfilled with argon three times. The aryl bromide (1.0 mmol) and toluene (2.0 mL) are then added under argon. The reaction mixture is stirred at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-arylsulfonamide.

Mechanistic Insights and Experimental Workflow

The proposed catalytic cycle for the copper-catalyzed N-arylation of sulfonamides, based on existing literature and DFT studies of related reactions, is depicted below. The cycle is believed to proceed through a Cu(I)/Cu(III) mechanism.

Catalytic Cycle CuI_L Cu(I)-L CuI_sulfonamidate L-Cu(I)-NHSO₂R CuI_L->CuI_sulfonamidate + RSO₂NH⁻ - Base-H⁺ Sulfonamide_anion RSO₂NH⁻ CuIII_intermediate L-Cu(III)(Ar)(NHSO₂R)(X) CuI_sulfonamidate->CuIII_intermediate + Ar-X (Oxidative Addition) Aryl_halide Ar-X CuIII_intermediate->CuI_L - Ar-NHSO₂R (Reductive Elimination) Product Ar-NHSO₂R

Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of sulfonamides.

The general workflow for carrying out these reactions in a research setting is outlined in the following diagram.

Experimental Workflow start Start reagents Weigh Reagents: Cu Source, Ligand, Sulfonamide, Base start->reagents setup Assemble Reaction Vessel (Schlenk tube under Argon) reagents->setup addition Add Solvent and Aryl Halide setup->addition reaction Heat and Stir (e.g., 100 °C, 24 h) addition->reaction workup Reaction Workup: Cool, Dilute, Filter reaction->workup purification Purification: Column Chromatography workup->purification analysis Characterization: NMR, MS, etc. purification->analysis end End analysis->end

References

A Validated UPLC-MS/MS Method for Rapid and Sensitive Quantification of N,N-Dimethylsulfamide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Superior Sensitivity and Speed with UPLC-MS/MS

The UPLC-MS/MS method stands out for its rapid analysis time and low detection limits, making it highly suitable for high-throughput screening of N,N-Dimethylsulfamide in various matrices, particularly in aqueous samples such as drinking water and groundwater.[1]

Performance Characteristics

A key advantage of the UPLC-MS/MS method is its exceptional sensitivity. Studies have demonstrated a limit of detection (LOD) as low as 10 nanograms per liter (ng/L).[1] The method also exhibits good precision, with a reported relative standard deviation (RSD) of +/-15%.[1] The short chromatographic run time of approximately 4 minutes per sample further enhances its efficiency for routine laboratory work. To counteract potential matrix effects and ensure robust analysis, the use of an internal standard, such as deuterium-labeled DMS (DMS-d6), is recommended.

Parameter UPLC-MS/MS Performance GC-MS (Theoretical Considerations)
Linearity (Range) Data not explicitly found in searchesExpected to be in the ng/mL to µg/mL range
Accuracy (Recovery) Data not explicitly found in searchesTypically 90-110%
Precision (%RSD) +/-15%[1]< 10%
Limit of Detection (LOD) 10 ng/L[1]Expected to be in the low ng/mL range
Limit of Quantification (LOQ) Data not explicitly found in searchesTypically 3-5 times the LOD
Selectivity HighHigh
Throughput High (approx. 4 min/sample)[1]Low to Moderate
Derivatization Required NoLikely required for polar DMS

Experimental Protocols

UPLC-MS/MS Method

This protocol is based on established methods for the analysis of DMS in aqueous matrices.

Sample Preparation: For aqueous samples, the only required preparation step is the addition of an internal standard (e.g., DMS-d6) to the sample.[1]

Chromatographic Conditions:

  • System: Waters Acquity UPLC system or equivalent.

  • Column: A column suitable for polar compounds, such as a Hypercarb column, is recommended.

  • Mobile Phase A: Water with 0.2% formic acid.

  • Mobile Phase B: Methanol with 0.2% formic acid.

  • Gradient: A gradient elution is typically used to separate DMS from other matrix components.

  • Flow Rate: Appropriate for the UPLC column dimensions.

  • Injection Volume: Typically in the range of 10-100 µL.

Mass Spectrometric Parameters:

  • System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for DMS and its internal standard must be optimized. While specific values for cone voltage and collision energy were not found in the provided search results, these parameters need to be tuned for the specific instrument to achieve optimal sensitivity.

GC-MS Method (Theoretical Protocol)

As this compound is a polar and non-volatile compound, direct analysis by GC-MS is challenging. A derivatization step to increase its volatility would likely be necessary.

Sample Preparation & Derivatization:

  • Extraction of DMS from the sample matrix using a suitable solvent.

  • Concentration of the extract.

  • Derivatization of the DMS extract. Common derivatizing agents for polar compounds include silylating agents (e.g., BSTFA, MSTFA) or acylating agents. The reaction conditions (temperature, time, and catalyst) would need to be optimized.

GC-MS Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is typically used for trace analysis.

  • Temperature Program: An optimized temperature ramp from a low initial temperature to a high final temperature to ensure good separation of the derivatized DMS.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized DMS.

Workflow Diagrams

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample Add_IS Add Internal Standard (DMS-d6) Sample->Add_IS UPLC UPLC Separation Add_IS->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: Experimental workflow for UPLC-MS/MS quantification of this compound.

GC_MS_Theoretical_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC GC Separation Derivatization->GC MS MS Detection (SIM) GC->MS Quantification Quantification MS->Quantification

Caption: Theoretical workflow for GC-MS analysis of this compound requiring derivatization.

Conclusion

The validated UPLC-MS/MS method offers a robust, sensitive, and rapid solution for the quantification of this compound. Its simple sample preparation and high throughput make it an ideal choice for routine monitoring in various applications. While GC-MS is a powerful analytical technique, its application to a polar compound like DMS is likely to be more complex, requiring a derivatization step that adds time and potential for variability to the workflow. For researchers and professionals requiring reliable and efficient quantification of this compound, the UPLC-MS/MS method presents a superior analytical approach.

References

The Gold Standard: A Comparative Guide to Isotope-Labeled Internal Standards for N,N-Dimethylsulfamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of N,N-Dimethylsulfamide (DMS), the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive overview of the industry-standard choice, this compound-d6 (DMS-d6), detailing its performance, experimental protocols, and the principles behind its application.

This compound (DMS) is a polar compound of significant interest, primarily as a degradation product of the fungicide tolylfluanid and as a potential precursor to the formation of the carcinogenic N-nitrosodimethylamine (NDMA) during water treatment processes like ozonation. Accurate quantification of DMS, often at trace levels in complex aqueous matrices such as groundwater, surface water, and drinking water, necessitates a robust analytical method that can effectively compensate for matrix-induced signal suppression or enhancement.

The isotope dilution method, employing a stable isotope-labeled (SIL) internal standard, is the preferred approach in mass spectrometry-based quantification. An ideal SIL internal standard is chemically identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. Because it is labeled with heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N), it is distinguishable from the native analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

Currently, This compound-d6 (DMS-d6) is the most widely used and validated internal standard for the analysis of DMS. Extensive literature searches reveal a lack of comparative data for other isotope-labeled versions, establishing DMS-d6 as the de facto standard for this application.

Performance Data: this compound-d6

The use of DMS-d6 provides robust analytical performance, compensating for variations in sample preparation and matrix effects. The following table summarizes typical performance characteristics for the analysis of DMS in aqueous samples using DMS-d6 as an internal standard with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Performance ParameterTypical Value/RangeMatrixNotes
Limit of Detection (LOD) 10 ng/LAqueous MatricesAchieved by direct injection, demonstrating high sensitivity.[1]
Precision (%RSD) +/- 15% (n=10)Aqueous MatricesIndicates good reproducibility of the method when using the internal standard.[1]
Linearity Not explicitly stated in search results-Assumed to be excellent based on the widespread adoption of the method.
Accuracy (Recovery) Not explicitly stated in search results-The use of a co-eluting SIL standard inherently corrects for recovery losses during sample prep.
Limit of Quant. (LOQ) Not explicitly stated in search results-Generally 3-5 times the LOD, suggesting a LOQ in the range of 30-50 ng/L.

Principle of Isotope Dilution Mass Spectrometry

The core advantage of using DMS-d6 is its ability to mimic the behavior of the native DMS analyte throughout the analytical process. Both compounds co-elute from the liquid chromatography column but are detected as distinct masses by the mass spectrometer, allowing for an accurate ratio-based quantification that is independent of sample loss or matrix interference.

Principle of Isotope Dilution for DMS Analysis.

Experimental Protocols

A key advantage of this method is its simplicity, often involving a "dilute-and-shoot" approach where the only sample preparation step is the addition of the internal standard.[1]

Typical Experimental Workflow

The diagram below outlines the typical workflow for the quantitative analysis of DMS in water samples.

Experimental_Workflow Sample 1. Aqueous Sample Collection (e.g., Groundwater, Drinking Water) Spike 2. Internal Standard Spiking (Add known amount of DMS-d6) Sample->Spike Prepare 3. Sample Preparation (Often direct injection is sufficient) Spike->Prepare Analysis 4. UPLC-MS/MS Analysis Prepare->Analysis Data 5. Data Processing (Calculate DMS concentration based on DMS/DMS-d6 peak area ratio) Analysis->Data

Workflow for DMS analysis using DMS-d6.
Detailed Methodologies

1. Sample Preparation:

  • For aqueous matrices (drinking water, surface water, groundwater), sample preparation is minimal.

  • To a defined volume of the water sample (e.g., 1 mL), a small volume (e.g., 50 µL) of a working solution of DMS-d6 is added to achieve a final concentration relevant to the expected analyte concentration range.[1]

  • The sample is then vortexed and transferred to an autosampler vial for direct injection.

2. Liquid Chromatography (UPLC):

  • Column: A porous graphitic carbon column, such as a Hypercarb column (e.g., 3 µm particle size, 100 x 2.1 mm), is often used due to its ability to retain very polar compounds like DMS.[1]

  • Mobile Phase A: Water with an additive such as 0.1% or 0.2% formic acid.[1]

  • Mobile Phase B: Methanol.

  • Gradient: A gradient elution is employed to separate DMS from matrix components.

  • Flow Rate: Typical for UPLC systems (e.g., 0.3 - 0.5 mL/min).

  • Injection Volume: 10 µL.[2]

  • Run Time: The chromatographic analysis can be very rapid, often around 4 minutes per sample.[1]

3. Mass Spectrometry (MS/MS):

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both DMS and the DMS-d6 internal standard are monitored.

    • DMS Transition (Example): m/z 125 → [Product Ion]

    • DMS-d6 Transition (Example): m/z 131 → [Product Ion] (Note: Specific ion transitions should be optimized on the instrument being used).

Conclusion

For the robust and accurate quantification of this compound, particularly at trace levels in challenging matrices, the use of the stable isotope-labeled internal standard This compound-d6 is the validated and scientifically accepted method. Its chemical similarity to the analyte ensures that it effectively compensates for variability in sample preparation and matrix-dependent ionization effects. The simplicity of the direct injection UPLC-MS/MS method enabled by DMS-d6 allows for high-throughput, sensitive, and reliable analysis, making it an indispensable tool for environmental monitoring and safety assessment in drug development.

References

The Unassuming Sulfonyl: A Comparative Analysis of N,N-Dimethylsulfamide's Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the vast landscape of synthetic chemistry and drug discovery, the sulfonyl functional group holds a prominent position. Its derivatives are integral to a myriad of applications, from serving as exceptional leaving groups to forming the backbone of numerous therapeutic agents. This guide provides a detailed, objective comparison of the reactivity of N,N-Dimethylsulfamide (DMS) against other commonly employed sulfonyl compounds, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of appropriate reagents.

The reactivity of a sulfonyl compound is intrinsically linked to its ability to function as a leaving group in nucleophilic substitution reactions. This ability is governed by the stability of the resulting anion after bond cleavage. A more stable, and thus weaker basic, anion is a better leaving group. This principle is quantitatively assessed by the pKa of the conjugate acid of the leaving group; a lower pKa signifies a stronger acid and a more stable conjugate base, indicating a better leaving group.

Quantitative Comparison of Sulfonyl Leaving Group Ability

To provide a clear comparison, the following table summarizes key quantitative data for this compound and other widely used sulfonyl compounds. The data includes the pKa of the conjugate acid and the relative solvolysis rates, which serve as a direct measure of reactivity.

Leaving GroupAbbreviationStructure of Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Solvolysis Rate (k_rel)
N,N-Dimethylsulfamoyl -N(Me)₂SO₂(CH₃)₂NSO₂⁻N,N-Dimethylsulfamic acid~1.5 - 2.0[1]Slower than ArSO₂Cl
Mesylate -OMsCH₃SO₃⁻Methanesulfonic acid~ -1.91.00 (Reference)
Tosylate -OTsp-CH₃C₆H₄SO₃⁻p-Toluenesulfonic acid~ -2.8~0.7
Triflate -OTfCF₃SO₃⁻Triflic acid~ -12~10⁴ - 10⁵
Benzenesulfonyl -SO₂PhC₆H₅SO₃⁻Benzenesulfonic acid~ -6.5[2]Varies with substituents

The data clearly indicates that the triflate group is an exceptionally potent leaving group, a consequence of the powerful electron-withdrawing effect of the trifluoromethyl group which extensively delocalizes the negative charge on the anion. Mesylate and tosylate are also highly effective leaving groups and are staples in organic synthesis.

This compound, when considered as a leaving group precursor (N,N-dimethylsulfamoyl chloride), exhibits a reactivity profile that is mechanistically similar to other sulfonyl chlorides, proceeding through an Sₙ2 pathway.[3][4] However, its leaving group ability is generally lower than that of the common sulfonates. The estimated pKa of N,N-dimethylsulfamic acid is significantly higher than that of methanesulfonic acid, p-toluenesulfonic acid, and triflic acid, indicating that the N,N-dimethylsulfamate anion is a stronger base and therefore a less effective leaving group.

Experimental Protocols

To facilitate reproducible and comparative studies of sulfonyl compound reactivity, the following detailed experimental protocols are provided.

Protocol 1: Determination of Solvolysis Rate Constants by Conductimetry

This method is highly suitable for monitoring the solvolysis of sulfonyl chlorides, as the reaction produces ionic species, leading to a change in the conductivity of the solution over time.

Objective: To determine the first-order rate constant for the solvolysis of a sulfonyl chloride in a given solvent.

Materials:

  • Sulfonyl chloride of interest (e.g., N,N-dimethylsulfamoyl chloride, methanesulfonyl chloride)

  • High-purity solvent (e.g., water, ethanol, or aqueous-organic mixtures)

  • Conductivity meter with a temperature-controlled cell

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Prepare a dilute solution of the sulfonyl chloride in a non-reactive, dry solvent (e.g., acetone or acetonitrile) to serve as the stock solution.

  • Equilibrate the reaction solvent in the conductivity cell, which is submerged in the constant temperature water bath, until a stable temperature is reached.

  • Initiate the reaction by injecting a small, precise volume of the sulfonyl chloride stock solution into the solvent in the conductivity cell with vigorous stirring.

  • Immediately start recording the conductivity of the solution at regular time intervals.

  • Continue recording until the conductivity reaches a stable plateau, indicating the completion of the reaction.

  • The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductance at time t and G∞ is the final conductance. The slope of this plot will be -k.

Protocol 2: Comparative Reactivity Analysis by HPLC

This protocol allows for the simultaneous monitoring of the disappearance of reactants and the appearance of products in a nucleophilic substitution reaction, providing a direct comparison of the reactivity of different sulfonyl compounds.

Objective: To compare the relative reaction rates of different sulfonyl compounds with a common nucleophile.

Materials:

  • A series of sulfonyl compounds (e.g., an alkyl N,N-dimethylsulfamate, alkyl mesylate, alkyl tosylate)

  • A common nucleophile (e.g., sodium azide, aniline)

  • A suitable reaction solvent (e.g., acetonitrile, DMF)

  • Internal standard (a non-reactive compound for quantification)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Thermostatted reaction vessel

  • Syringes and vials for sampling

Procedure:

  • Prepare stock solutions of each sulfonyl compound, the nucleophile, and the internal standard in the reaction solvent.

  • In the thermostatted reaction vessel, combine the solution of the sulfonyl compound and the internal standard.

  • Initiate the reaction by adding the nucleophile solution and start the timer.

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid dilution with a cold solvent).

  • Analyze the quenched sample by HPLC to determine the concentrations of the remaining sulfonyl compound and the formed product relative to the internal standard.

  • Plot the concentration of the sulfonyl compound versus time for each reaction.

  • The initial reaction rate can be determined from the initial slope of the concentration-time curve. The relative reactivity is the ratio of the initial rates.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

sn2_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---LG]⁻ Nu->TS Attack Substrate R-LG Substrate->TS Product Nu-R TS->Product Inversion LG LG⁻ TS->LG Departure

Caption: Generalized Sₙ2 reaction mechanism for sulfonyl compounds.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis arrow arrow prep_sulfonyl Prepare Sulfonyl Compound Solutions mix Mix Reactants & Start Timer prep_sulfonyl->mix prep_nucleophile Prepare Nucleophile Solution prep_nucleophile->mix prep_hplc Equilibrate HPLC System sample Withdraw & Quench Aliquots mix->sample hplc_analysis Analyze Samples by HPLC sample->hplc_analysis data_processing Process Data & Plot Kinetics hplc_analysis->data_processing compare Compare Reaction Rates data_processing->compare

Caption: Experimental workflow for comparative reactivity analysis.

Role in Signaling Pathways: Kinase Inhibition

Sulfonyl-containing compounds are of significant interest in drug development, particularly as inhibitors of protein kinases, which play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket of the enzyme. The sulfonyl group can form key hydrogen bonding interactions within this pocket, contributing to the inhibitor's potency and selectivity.

Caption: Inhibition of a kinase signaling pathway by a sulfonyl-containing compound.

Conclusion

While this compound may not possess the exceptional leaving group ability of triflates or even the more common tosylates and mesylates, its reactivity profile, governed by an Sₙ2 mechanism, makes it a valuable tool in specific synthetic contexts. Its unique structural and electronic properties can be leveraged in the design of novel molecules and as a probe for studying reaction mechanisms. This guide provides the foundational data and methodologies for researchers to make informed decisions when selecting sulfonyl compounds, ultimately accelerating the pace of discovery in chemical synthesis and drug development.

References

Navigating the Oxidation of N,N-Dimethylsulfamide: A Comparative Guide to Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Advanced Oxidation Processes for the Removal of N,N-Dimethylsulfamide from Water

Researchers, scientists, and professionals in drug development now have access to a definitive guide comparing the efficacy of various advanced oxidation processes (AOPs) for the removal of the persistent and problematic compound, this compound (DMS). This guide provides a thorough examination of ozonation, UV/hydrogen peroxide, Fenton, photo-Fenton, and sulfate radical-based AOPs, presenting key quantitative data, detailed experimental protocols, and visual representations of degradation pathways to aid in the selection of the most appropriate treatment technology.

This compound (DMS) is a compound of growing environmental concern due to its persistence in water sources and its potential to form the carcinogenic byproduct N-nitrosodimethylamine (NDMA) during certain water treatment processes. This guide offers a critical evaluation of AOPs, which are promising technologies for the degradation of such recalcitrant organic pollutants.

Comparative Efficacy of Advanced Oxidation Processes

The selection of an appropriate AOP for DMS removal depends on various factors, including degradation efficiency, reaction kinetics, operational conditions, and the potential for byproduct formation. Below is a summary of the performance of different AOPs based on available research.

Table 1: Comparison of Advanced Oxidation Processes for this compound (DMS) Degradation

Advanced Oxidation Process (AOP)Key Oxidizing SpeciesDMS Degradation EfficiencyReaction KineticsOptimal pHKey Considerations
Ozonation (O₃) Molecular Ozone (O₃), Hydroxyl Radicals (•OH)Moderate (30-50% conversion to NDMA)[1]Slow with O₃ (k ≈ 20 M⁻¹s⁻¹), Fast with •OH (k = 1.5 x 10⁹ M⁻¹s⁻¹)[2][3]Near-neutralHigh potential for carcinogenic NDMA formation, especially in the presence of bromide.[2][3]
UV/Hydrogen Peroxide (UV/H₂O₂) Hydroxyl Radicals (•OH)High (Analogous compounds show >90% removal)FastAcidic to NeutralEfficiency is dependent on UV dose, H₂O₂ concentration, and water matrix.
Fenton Hydroxyl Radicals (•OH)High (Expected based on •OH reactivity)FastAcidic (typically 2-4)Requires strict pH control; potential for iron sludge formation.
Photo-Fenton Hydroxyl Radicals (•OH)Very High (Analogous compounds show >95% removal)[4]Very FastAcidic (typically 2.8-4)Enhanced by UV/Vis light, reducing reaction time; potential for iron sludge.
Sulfate Radical-Based AOPs (e.g., UV/Persulfate) Sulfate Radicals (SO₄⁻•)High (Analogous compounds show >90% removal)[5]FastWide pH rangeCan be effective over a broader pH range than Fenton-based processes.

In-Depth Look at Each AOP

Ozonation

Ozonation has been the most studied AOP for DMS. However, its application is significantly hampered by the formation of NDMA, a probable human carcinogen. Studies have shown that 30-50% of DMS can be converted to NDMA during ozonation, a process significantly catalyzed by the presence of bromide ions in the water.[1] The direct reaction of DMS with molecular ozone is slow, but the reaction with hydroxyl radicals generated during ozonation is very fast.[2][3]

UV/Hydrogen Peroxide (UV/H₂O₂)

The UV/H₂O₂ process generates highly reactive hydroxyl radicals that can effectively degrade a wide range of organic pollutants. While specific data for DMS is limited, the high reaction rate constant of DMS with hydroxyl radicals (1.5 x 10⁹ M⁻¹s⁻¹) suggests that this method would be highly effective.[2][3] The degradation efficiency is influenced by factors such as UV wavelength and intensity, hydrogen peroxide dosage, pH, and the presence of radical scavengers in the water matrix. For similar sulfonamide compounds, high removal efficiencies have been reported.[6][7][8][9][10]

Fenton and Photo-Fenton Processes

The Fenton process, which utilizes ferrous ions and hydrogen peroxide to generate hydroxyl radicals, is a powerful oxidation method. The photo-Fenton process enhances this reaction through the use of UV or visible light, leading to faster degradation rates. Given the high reactivity of DMS with hydroxyl radicals, both Fenton and photo-Fenton processes are expected to be highly efficient. For the structurally similar compound dimethyl sulfoxide (DMSO), the photo-Fenton process has demonstrated high degradation efficiency.[4] A key limitation of these processes is the requirement for acidic conditions (typically pH 2-4) and the potential for the formation of iron sludge, which requires further treatment.[11][12][13][14][15][16]

Sulfate Radical-Based AOPs

AOPs that generate sulfate radicals, such as UV-activated persulfate, offer a promising alternative. Sulfate radicals are powerful oxidants that can effectively degrade a broad spectrum of organic contaminants. A significant advantage of sulfate radical-based AOPs is their effectiveness over a wider pH range compared to Fenton-based processes. Studies on the degradation of other sulfur-containing compounds and amines using UV/persulfate have shown high removal efficiencies, suggesting this would also be an effective method for DMS removal.[5][17]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible research. Below are generalized protocols for the discussed AOPs, which should be optimized for specific experimental conditions.

General Water Sample Preparation
  • Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation.

  • Filter the samples through a 0.45 µm filter to remove suspended solids.

  • Spike the water with a known concentration of this compound for controlled experiments.

Ozonation Experimental Protocol
  • Reactor Setup: Use a semi-batch reactor equipped with an ozone generator, a gas diffuser, and an off-gas ozone destructor.

  • Ozone Generation: Generate ozone from dry, pure oxygen.

  • Procedure:

    • Fill the reactor with the DMS-spiked water sample.

    • Bubble ozone gas through the solution at a constant flow rate.

    • Collect samples at regular time intervals to analyze for DMS and potential byproducts like NDMA.

    • Measure the dissolved ozone concentration using the indigo method.

UV/H₂O₂ Experimental Protocol
  • Reactor Setup: Use a photochemical reactor equipped with a UV lamp (e.g., low-pressure mercury lamp at 254 nm or medium-pressure mercury lamp) and a magnetic stirrer.

  • Procedure:

    • Place the DMS-spiked water sample in the reactor.

    • Add the desired concentration of hydrogen peroxide.

    • Turn on the UV lamp to initiate the reaction.

    • Collect samples at specific time points for DMS analysis.

    • Control the temperature using a water bath.

Fenton/Photo-Fenton Experimental Protocol
  • Reactor Setup: For photo-Fenton, use a reactor similar to the UV/H₂O₂ setup. For the standard Fenton process, a simple batch reactor with a magnetic stirrer is sufficient.

  • Procedure:

    • Adjust the pH of the DMS-spiked water sample to the optimal acidic range (e.g., pH 3).

    • Add the required amount of a ferrous salt (e.g., FeSO₄·7H₂O).

    • Add the desired concentration of hydrogen peroxide to start the reaction.

    • For the photo-Fenton process, turn on the light source.

    • Collect samples at different time intervals.

    • Quench the reaction in the collected samples by adding a strong base to raise the pH and precipitate the iron.

    • Filter the samples before analysis.

Sulfate Radical-Based AOPs (UV/Persulfate) Experimental Protocol
  • Reactor Setup: Use a photochemical reactor as described for the UV/H₂O₂ process.

  • Procedure:

    • Place the DMS-spiked water sample in the reactor.

    • Add the desired concentration of a persulfate salt (e.g., potassium persulfate).

    • Adjust the pH if necessary.

    • Turn on the UV lamp.

    • Collect samples at predetermined times for analysis.

Analytical Methods

Accurate quantification of DMS and its degradation byproducts is essential. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the analysis of DMS and NDMA at low concentrations in water samples.[18][19][20][21][22]

Visualizing the Pathways

To better understand the mechanisms of DMS degradation, the following diagrams illustrate the key processes.

G Experimental Workflow for AOP Comparison cluster_prep Sample Preparation cluster_aops Advanced Oxidation Processes cluster_analysis Analysis WaterSample Water Sample Spike Spike with DMS WaterSample->Spike Ozonation Ozonation Spike->Ozonation UV_H2O2 UV/H2O2 Spike->UV_H2O2 Fenton Fenton / Photo-Fenton Spike->Fenton Sulfate_AOP Sulfate Radical AOP Spike->Sulfate_AOP Sampling Time-based Sampling Ozonation->Sampling UV_H2O2->Sampling Fenton->Sampling Sulfate_AOP->Sampling Analysis HPLC-MS/MS Analysis Sampling->Analysis Data Data Evaluation (Kinetics, Efficiency) Analysis->Data

Caption: General experimental workflow for comparing different AOPs.

G Ozonation Pathway of DMS cluster_ndma NDMA Formation Pathway DMS This compound (DMS) NDMA N-Nitrosodimethylamine (NDMA) DMS->NDMA Ozonation in presence of Br⁻ DegradationProducts Degradation Products (No NDMA) DMS->DegradationProducts Direct reaction with O3 or •OH O3 Ozone (O3) O3->NDMA OH Hydroxyl Radical (•OH) Br Bromide (Br⁻) Br->NDMA

Caption: DMS ozonation pathways, with and without bromide.

G Hydroxyl Radical-Based AOPs for DMS Degradation cluster_generation •OH Generation UV_H2O2 UV + H2O2 OH_Radical Hydroxyl Radical (•OH) UV_H2O2->OH_Radical Fenton Fe²⁺ + H2O2 Fenton->OH_Radical Photo_Fenton Fe²⁺ + H2O2 + UV/Vis Photo_Fenton->OH_Radical DMS This compound (DMS) OH_Radical->DMS Attack on DMS Intermediates Degradation Intermediates DMS->Intermediates Mineralization Mineralization Products (CO₂, H₂O, SO₄²⁻, NO₃⁻) Intermediates->Mineralization

Caption: DMS degradation pathway via hydroxyl radical-based AOPs.

Conclusion

The removal of this compound from water presents a significant challenge, primarily due to its persistence and the potential for harmful byproduct formation during conventional treatment. Advanced oxidation processes offer viable solutions, with hydroxyl radical-based methods such as UV/H₂O₂, Fenton, and photo-Fenton, as well as sulfate radical-based AOPs, showing high potential for effective DMS degradation. While ozonation can degrade DMS, its propensity to form NDMA necessitates caution. The choice of the optimal AOP will depend on a careful evaluation of treatment goals, water matrix characteristics, and economic considerations. This guide provides a foundational understanding to assist researchers and professionals in making informed decisions for the effective management of DMS contamination.

References

Safety Operating Guide

Navigating the Disposal of N,N-Dimethylsulfamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a critical component of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N,N-Dimethylsulfamide, ensuring compliance and minimizing risk.

Core Safety and Handling

According to its Safety Data Sheet (SDS), this compound is a solid substance with a melting point of 49-50 °C. While it is not classified as a hazardous substance, proper laboratory hygiene and personal protective equipment (PPE) are paramount.[1]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is needed. If dust formation is likely, a particle filter is recommended.[1]

Handling and Storage:

  • Avoid contact with skin, eyes, or clothing.[1]

  • Prevent ingestion and inhalation.[1]

  • Avoid the formation of dust.[1]

  • Store in a cool, dry, and well-ventilated area with tightly closed containers.[1]

Environmental Considerations: A Precursor to Carcinogens

A significant concern with this compound is its environmental impact. It is recognized as a precursor to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, especially during ozonation-based water treatment processes.[2][3][4] Studies have shown that 30-50% of this compound can be converted to NDMA during ozonation.[3][4] This chemical is also persistent and mobile in groundwater, making its proper disposal crucial to prevent environmental contamination.[2][5]

ParameterValueSource
Melting Point49 - 50 °C[1]
NDMA Conversion (during ozonation)30-50%[3][4]

Step-by-Step Disposal Protocol

While no specific experimental protocol for the chemical neutralization of this compound is readily available, the following procedure outlines the standard and safe method for its disposal based on general laboratory practices and SDS recommendations.

Materials:

  • Appropriate PPE (gloves, safety goggles, lab coat)

  • Sealable, labeled waste container (compatible with chemical waste)

  • Scoop or spatula

  • Hazardous waste disposal service

Procedure:

  • Assess the Waste: Determine if the this compound waste is in solid form or dissolved in a solvent.

  • Containment:

    • Solid Waste: Carefully sweep or scoop the solid this compound into a designated, sealable waste container. Avoid creating dust.[1]

    • Contaminated Materials: Any materials, such as filter paper or absorbents, that have come into contact with this compound should also be placed in the designated waste container.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, pending collection.

  • Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Form solid_waste Solid this compound or Contaminated Materials assess_waste->solid_waste Solid collect Carefully collect into a designated, sealable hazardous waste container. Avoid creating dust. solid_waste->collect ppe->assess_waste label_container Label container with 'Hazardous Waste' and chemical name. collect->label_container store Store in a designated, secure area pending disposal. label_container->store professional_disposal Arrange for collection by a licensed hazardous waste disposal service. store->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling N,N-Dimethylsulfamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of N,N-Dimethylsulfamide, ensuring laboratory safety and procedural excellence.

This compound is a chemical compound that requires careful handling to mitigate potential health risks. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support your research and development activities. Adherence to these procedures is critical for maintaining a safe laboratory environment.

Chemical and Physical Properties

Understanding the properties of this compound is foundational to its safe use. The following table summarizes its key characteristics.

PropertyValue
CAS Number 3984-14-3[1]
Molecular Formula C₂H₈N₂O₂S[1]
Molecular Weight 124.16 g/mol [1]
Appearance Solid
Melting Point 97.00 °C[1]
Boiling Point 216.90 °C[1]
Flash Point 85.00 °C[1]

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment are paramount to prevent exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesTight-sealing to prevent any contact with eyes.
Face ShieldTo be worn in addition to goggles for maximum protection.
Skin Protection GlovesWear protective gloves. The specific material and thickness should be chosen based on the breakthrough time for the substance at your planned duration of use.
Protective ClothingWear appropriate protective clothing to prevent skin exposure.
Respiratory Protection NIOSH/MSHA Approved RespiratorTo be worn if exposure limits are exceeded or if irritation is experienced. Positive-pressure supplied-air respirators may be necessary for high airborne contaminant concentrations.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes risks. Follow these steps for safe handling from acquisition to disposal.

  • Preparation : Before handling, ensure all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower. Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Handling :

    • Work in a well-ventilated area, ideally within a chemical fume hood.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Do not eat, drink, or smoke when using this product.

    • Avoid contact with skin, eyes, and clothing.

  • Storage :

    • Keep the container tightly closed in a dry and well-ventilated place.

    • Store at room temperature.

    • Keep out of the reach of children.

  • Spill Management :

    • In case of a spill, evacuate the area.

    • Wear appropriate PPE before attempting to clean up.

    • For dry spills, carefully sweep or scoop the material to avoid creating dust.

    • For liquid spills, use an inert absorbent material.

    • Collect the spilled material and any contaminated absorbents into a sealed, labeled container for proper disposal.

  • Decontamination :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean all equipment and the work area after use.

    • Contaminated clothing should be removed and washed before reuse.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. If symptoms persist, call a physician.
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If skin irritation persists, call a physician.
Inhalation Remove to fresh air. If breathing is irregular or stopped, administer artificial respiration. If symptoms persist, call a physician.
Ingestion Rinse mouth with water. Drink plenty of water. Do NOT induce vomiting. If symptoms persist, call a physician.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste this compound and contaminated materials (e.g., gloves, absorbent pads, and containers) in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".

  • Storage of Waste :

    • Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Disposal :

    • Dispose of the contents and the container at an approved waste disposal plant.[2] Adhere to all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup and disposal by a licensed hazardous waste contractor.

Visualized Workflows

To further clarify the procedural steps and safety hierarchy, the following diagrams have been created.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep1 Don PPE prep2 Verify fume hood operation prep1->prep2 prep3 Locate safety equipment prep2->prep3 handle1 Weigh/measure in fume hood prep3->handle1 handle2 Perform experiment handle1->handle2 handle3 Close container when not in use handle2->handle3 disp1 Collect waste in labeled container handle2->disp1 clean1 Decontaminate workspace handle3->clean1 store1 Store in a cool, dry, well-ventilated area handle3->store1 clean2 Doff PPE clean1->clean2 clean3 Wash hands clean2->clean3 disp2 Store waste in designated area disp1->disp2 disp3 Arrange for professional disposal disp2->disp3

Safe Handling Workflow for this compound

HierarchyOfControls elimination Elimination substitution Substitution elimination->substitution Most Effective engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe PPE (Gloves, Goggles, etc.) administrative->ppe Least Effective

Hierarchy of Controls for Chemical Safety

By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can significantly enhance safety and build a culture of responsible chemical handling. Always refer to the most current Safety Data Sheet (SDS) for the specific product you are using.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.